molecular formula C11H10N2O3 B172484 ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate CAS No. 36818-07-2

ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate

Número de catálogo: B172484
Número CAS: 36818-07-2
Peso molecular: 218.21 g/mol
Clave InChI: MIIFHRBUBUHJMC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 3-hydroxyquinoxaline-2-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65995. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

ethyl 3-oxo-4H-quinoxaline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)9-10(14)13-8-6-4-3-5-7(8)12-9/h3-6H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIFHRBUBUHJMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289987
Record name ethyl 3-hydroxyquinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36818-07-2
Record name 36818-07-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-hydroxyquinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 3-Oxo-3,4-dihydro-2-quinoxalinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate, a heterocyclic compound of interest in medicinal chemistry. This document summarizes its physical and spectral characteristics, details a common synthetic route, and explores its potential biological significance based on the activities of related quinoxaline derivatives.

Core Chemical and Physical Properties

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 36818-07-2[2][3]
Molecular Formula C₁₁H₁₀N₂O₃[1][2]
Molecular Weight 218.21 g/mol [1][2]
Purity ≥98%[2][4]
Flash Point 178.7°C[5]
Storage Temperature -20°C[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. While a complete set of spectra for this specific compound is not publicly available, data for structurally related compounds provide expected spectral features.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the dihydroquinoxaline ring, C=O stretching of the ester and the amide functionalities, and C-O stretching of the ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would likely exhibit signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), aromatic protons of the benzene ring, and an N-H proton.

  • ¹³C NMR: The carbon NMR spectrum would show distinct peaks for the carbonyl carbons of the ester and amide, the carbons of the aromatic ring, and the carbons of the ethyl group.

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M+) corresponding to the molecular weight of the compound (218.21 g/mol ).

Synthesis of this compound

A common and effective method for the synthesis of the quinoxaline scaffold involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of this compound, the reaction of o-phenylenediamine with diethyl 2-oxomalonate is a plausible and efficient route.

Reaction Mechanism

The synthesis proceeds through a cyclocondensation reaction. The more nucleophilic amino group of o-phenylenediamine attacks one of the carbonyl carbons of diethyl 2-oxomalonate, followed by an intramolecular cyclization and subsequent dehydration to form the stable quinoxaline ring system.

Synthesis of this compound Synthesis of this compound reactant1 o-Phenylenediamine intermediate Intermediate reactant1->intermediate + reactant2 Diethyl 2-oxomalonate reactant2->intermediate product Ethyl 3-oxo-3,4-dihydro-2- quinoxalinecarboxylate intermediate->product Cyclocondensation (-2 H₂O)

Caption: General reaction scheme for the synthesis.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of quinoxaline derivatives, which can be adapted for the synthesis of this compound.[6]

Materials:

  • o-Phenylenediamine

  • Diethyl 2-oxomalonate

  • Ethanol (or another suitable solvent)

  • Catalytic amount of acid (e.g., acetic acid)

Procedure:

  • Dissolve equimolar amounts of o-phenylenediamine and diethyl 2-oxomalonate in ethanol in a round-bottom flask.

  • Add a catalytic amount of acetic acid to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by filtration.

  • Wash the crude product with cold ethanol to remove unreacted starting materials.

  • Recrystallize the product from a suitable solvent to obtain the pure this compound.

Experimental Workflow Experimental Workflow for Synthesis start Start dissolve Dissolve reactants in ethanol start->dissolve add_catalyst Add acetic acid dissolve->add_catalyst reflux Reflux and monitor by TLC add_catalyst->reflux cool Cool to room temperature reflux->cool filter Filter to collect product cool->filter wash Wash with cold ethanol filter->wash recrystallize Recrystallize wash->recrystallize end End recrystallize->end

Caption: A typical experimental workflow for the synthesis.

Reactivity and Potential Biological Applications

The quinoxaline ring is a privileged scaffold in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities.[6][7] The presence of the oxo and ester functional groups in this compound offers sites for further chemical modifications to generate a library of derivatives for structure-activity relationship (SAR) studies.

While specific biological data for the title compound is limited, the broader class of quinoxaline derivatives has shown promise in several therapeutic areas:

  • Anticancer Activity: Many quinoxaline derivatives have been investigated for their potential as anticancer agents.[6]

  • Antibacterial and Antifungal Activity: The quinoxaline scaffold is a component of some antibiotics and has been explored for the development of new antimicrobial agents.[6]

  • Anticonvulsant Activity: Certain quinoxaline derivatives have demonstrated anticonvulsant properties in preclinical studies.[6]

  • Anti-inflammatory Activity: Some compounds containing the quinoxaline core have shown anti-inflammatory effects.[6]

The diverse biological activities of quinoxaline derivatives make this compound a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to fully elucidate its chemical reactivity and pharmacological profile.

References

An In-depth Technical Guide to the Synthesis of Ethyl 3-Oxo-3,4-dihydro-2-quinoxalinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate, a quinoxaline derivative of significant interest in medicinal chemistry and drug development. This document details the core chemical reaction, provides a detailed experimental protocol based on established methodologies for analogous compounds, and presents expected quantitative data in a structured format.

Core Synthesis Pathway: Cyclocondensation of o-Phenylenediamine and Diethyl 2-Oxomalonate

The most direct and established method for the synthesis of this compound is the cyclocondensation reaction between o-phenylenediamine and diethyl 2-oxomalonate (also known as diethyl ketomalonate). This reaction is a classic example of quinoxalinone formation, where the diamine reacts with a 1,2-dicarbonyl equivalent to form the heterocyclic ring system.

The reaction proceeds through an initial nucleophilic attack of one of the amino groups of o-phenylenediamine on one of the carbonyl groups of diethyl 2-oxomalonate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable quinoxaline ring structure.

Synthesis_Pathway o-Phenylenediamine o-Phenylenediamine Intermediate Unstable Intermediate o-Phenylenediamine->Intermediate + Diethyl_2-Oxomalonate Diethyl 2-Oxomalonate Diethyl_2-Oxomalonate->Intermediate Product Ethyl 3-oxo-3,4-dihydro- 2-quinoxalinecarboxylate Intermediate->Product - 2 H2O (Cyclocondensation)

Figure 1: Synthesis pathway for this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound. This protocol is based on established procedures for the synthesis of structurally similar quinoxalinone derivatives.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
o-Phenylenediamine108.141.08 g0.01
Diethyl 2-oxomalonate174.151.74 g0.01
Ethanol (absolute)46.0750 mL-
Glacial Acetic Acid60.055-10 drops-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.08 g (0.01 mol) of o-phenylenediamine in 30 mL of absolute ethanol.

  • Addition of Reagents: To the stirred solution, add 1.74 g (0.01 mol) of diethyl 2-oxomalonate. Subsequently, add 5-10 drops of glacial acetic acid as a catalyst.

  • Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Experimental_Workflow cluster_0 Reaction cluster_1 Work-up and Isolation cluster_2 Purification and Drying A Dissolve o-phenylenediamine in Ethanol B Add Diethyl 2-oxomalonate and Acetic Acid A->B C Reflux for 4-6 hours B->C D Cool to Room Temperature C->D E Vacuum Filtration D->E F Wash with Cold Ethanol E->F G Recrystallization F->G H Vacuum Drying G->H Final Product Final Product H->Final Product

Figure 2: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize the expected quantitative data for the starting materials and the final product.

Table 1: Properties of Starting Materials

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
o-PhenylenediamineC₆H₈N₂108.14White to light brown crystalline solid102-104
Diethyl 2-oxomalonateC₇H₁₀O₅174.15Colorless to pale yellow liquidN/A

Table 2: Expected Properties and Analytical Data for this compound

PropertyExpected Value
Molecular Formula C₁₁H₁₀N₂O₃
Molar Mass 218.21 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point Expected to be in the range of 170-190 °C
Yield 70-90% (based on analogous reactions)
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 12.1 (s, 1H, NH), 7.8-7.2 (m, 4H, Ar-H), 4.4 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 164 (C=O, ester), 155 (C=O, amide), 140-115 (Ar-C), 62 (OCH₂), 14 (CH₃)
IR (KBr, cm⁻¹) ν: 3200-3000 (N-H), 1730 (C=O, ester), 1680 (C=O, amide), 1600, 1490 (C=C, aromatic)
Mass Spectrometry (ESI-MS) m/z: 219.07 [M+H]⁺, 241.05 [M+Na]⁺

Note: The spectroscopic data provided are predicted values based on the structure and data from similar compounds. Actual experimental values may vary slightly.

This comprehensive guide provides the necessary information for the successful synthesis and characterization of this compound. Researchers are advised to follow standard laboratory safety procedures when handling all chemicals.

An In-depth Technical Guide to the Starting Materials for Ethyl 3-Oxo-3,4-dihydro-2-quinoxalinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential starting materials required for the synthesis of ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. This document details the primary synthetic route, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Core Synthetic Strategy: Cyclocondensation

The principal and most direct method for the synthesis of this compound is the cyclocondensation reaction between an ortho-arylenediamine, specifically o-phenylenediamine , and a 1,2-dicarbonyl compound, in this case, diethyl 2-oxomalonate , also known as diethyl ketomalonate. This reaction proceeds via an initial nucleophilic attack of one of the amino groups of o-phenylenediamine on a carbonyl carbon of diethyl 2-oxomalonate, followed by an intramolecular cyclization and subsequent dehydration to form the stable quinoxalinone ring system.

The overall reaction can be visualized as follows:

Synthesis_Pathway OPD o-Phenylenediamine Intermediate Intermediate Adduct OPD->Intermediate + DEOM Diethyl 2-oxomalonate DEOM->Intermediate Product Ethyl 3-oxo-3,4-dihydro- 2-quinoxalinecarboxylate Intermediate->Product Cyclization & Dehydration

Caption: Synthetic pathway for this compound.

Starting Materials: Properties and Procurement

A thorough understanding of the starting materials is crucial for a successful synthesis. The key reactants are o-phenylenediamine and diethyl 2-oxomalonate.

Starting MaterialChemical StructureMolecular FormulaMolecular Weight ( g/mol )Key Properties
o-Phenylenediamine C₆H₈N₂108.14White to yellowish crystals, soluble in hot water, ethanol, and chloroform.
Diethyl 2-oxomalonate C₇H₁₀O₅174.15Clear colorless to yellowish-green liquid, soluble in ethanol, diethyl ether, and chloroform.[1]

Experimental Protocol

While a specific detailed protocol for the direct synthesis of this compound is not extensively documented in readily available literature, a general and effective procedure can be adapted from the well-established synthesis of similar quinoxalinone derivatives. The following protocol is a representative example based on the condensation of o-phenylenediamines with α-ketoesters.

Reaction Scheme:

Caption: General reaction scheme for the synthesis.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: To the stirred solution, add diethyl 2-oxomalonate (1 to 1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the starting materials and the expected product.

CompoundMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
o-Phenylenediamine108.14102-104256-258
Diethyl 2-oxomalonate174.15-208-210
This compound218.21~173-175[2]-

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Experimental_Workflow start Start dissolve_opd Dissolve o-phenylenediamine in solvent start->dissolve_opd add_deom Add diethyl 2-oxomalonate dissolve_opd->add_deom reflux Heat to reflux (2-6 hours) add_deom->reflux monitor Monitor reaction by TLC reflux->monitor monitor->reflux Incomplete cool Cool to room temperature monitor->cool Reaction complete isolate Isolate crude product (Filtration or Evaporation) cool->isolate purify Recrystallize from a suitable solvent isolate->purify characterize Characterize the final product (MP, NMR, IR, MS) purify->characterize end End characterize->end

Caption: Logical workflow for the synthesis and purification.

This technical guide provides a foundational understanding for researchers and professionals in drug development to approach the synthesis of this compound. The outlined starting materials and general experimental protocol, combined with the provided quantitative data and logical workflow, serve as a robust starting point for the successful preparation of this important heterocyclic compound. Further optimization of reaction conditions may be necessary to achieve higher yields and purity depending on the specific laboratory setup and scale of the reaction.

References

In-depth Technical Guide on the Spectral Data of Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the methodologies for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presents the quantitative data in structured tables, and includes a logical workflow for its synthesis and spectral analysis.

Synthesis of this compound

A common and effective method for the synthesis of quinoxaline-2,3-diones and their derivatives involves the cyclocondensation reaction between an o-phenylenediamine and a C2 synthon like diethyl oxalate. This reaction proceeds via a nucleophilic attack of the amino groups of the o-phenylenediamine on the carbonyl carbons of diethyl oxalate, followed by intramolecular cyclization and elimination of ethanol to form the stable quinoxaline ring system.

The logical workflow for the synthesis and subsequent spectral analysis is outlined in the diagram below.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectral Analysis cluster_data Data Interpretation Start o-Phenylenediamine + Diethyl 2-oxomalonate Reaction Cyclocondensation Start->Reaction Product This compound Reaction->Product NMR NMR Spectroscopy (1H & 13C) Product->NMR Characterization IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Logical workflow for the synthesis and spectral analysis of this compound.

Spectral Data

Due to the limited availability of published spectral data for the specific title compound, representative data from closely related analogs are presented below for comparative purposes. It is crucial to note that these values are for structurally similar but not identical molecules and should be used as a general reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Experimental Protocol:

Proton (¹H) and carbon-13 (¹³C) NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, most commonly deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃), containing tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Table 1: Representative ¹H NMR Spectral Data of a Substituted Quinoxalinone Derivative

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
12.5 (approx.)Singlet1HN-H (amide)
7.2 - 7.8Multiplet4HAromatic protons
4.3 (approx.)Quartet2H-O-CH₂-CH₃
1.3 (approx.)Triplet3H-O-CH₂-CH₃

Table 2: Representative ¹³C NMR Spectral Data of a Substituted Quinoxalinone Derivative

Chemical Shift (δ, ppm)Assignment
165 (approx.)C=O (ester)
155 (approx.)C=O (amide)
120 - 140Aromatic carbons
62 (approx.)-O-CH₂-CH₃
14 (approx.)-O-CH₂-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

IR spectra are typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The solid sample is prepared as a potassium bromide (KBr) pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹, and the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Table 3: Representative IR Spectral Data of a Substituted Quinoxalinone Derivative

Wavenumber (cm⁻¹)IntensityAssignment
3200 (approx.)Strong, BroadN-H stretch (amide)
1730 (approx.)StrongC=O stretch (ester)
1680 (approx.)StrongC=O stretch (amide)
1600, 1480 (approx.)MediumC=C stretch (aromatic)
1250 (approx.)StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

Mass spectra are typically obtained using an electrospray ionization (ESI) or electron impact (EI) source coupled to a mass analyzer. The molecular ion peak ([M]⁺ or [M+H]⁺) is observed, confirming the molecular weight of the compound.

Table 4: Expected Mass Spectrometry Data

m/zInterpretation
218.07[M]⁺ (Calculated for C₁₁H₁₀N₂O₃)
219.08[M+H]⁺ (Calculated for C₁₁H₁₁N₂O₃)

This guide serves as a foundational resource for professionals engaged in the research and development of quinoxaline-based compounds. The provided methodologies and representative data offer a framework for the synthesis and characterization of this compound. Further experimental work is required to establish the precise spectral data for this specific molecule.

The Biological Versatility of the Quinoxaline Core: An In-depth Technical Guide on the Derivatives of Ethyl 3-Oxo-3,4-dihydro-2-quinoxalinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fused bicyclic system comprising a benzene and a pyrazine ring, stands as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide delves into the biological significance of the quinoxaline core, with a particular focus on the activities reported for derivatives of ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate. While the parent compound itself is primarily a synthetic intermediate, its structural motif is central to a multitude of pharmacologically active molecules.

Diverse Pharmacological Profile of Quinoxaline Derivatives

Quinoxaline derivatives have been extensively investigated and have shown a wide array of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2] The versatility of the quinoxaline ring system allows for substitutions at various positions, leading to a diverse range of compounds with distinct biological targets and mechanisms of action.

Anticancer and Antiproliferative Activity

A significant area of research for quinoxaline derivatives has been in oncology. These compounds have exhibited potent cytotoxic effects against various cancer cell lines. For instance, certain novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate derivatives have demonstrated stronger antiproliferative activity than established agents.[3] The proposed mechanism for some of these derivatives involves the downregulation of survivin and the activation of caspase-3, key players in apoptosis.[3] Furthermore, derivatives of ethyl 3-(arylethynyl)quinoxaline-2-carboxylate have shown substantial antiproliferative activity against human non-small cell lung carcinoma (A549) and glioblastoma (U87-MG) cell lines.[4]

Antimicrobial Activity

The quinoxaline core is also a crucial component in the development of antimicrobial agents. Various substituted quinoxalines have displayed significant antibacterial activity against strains like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.[5][6] Antifungal properties have also been reported, with certain derivatives showing considerable activity against fungal strains.[2][5]

Anti-inflammatory and Other Activities

Beyond cancer and microbial infections, quinoxaline derivatives have been explored for their anti-inflammatory potential.[1][2] Some have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are implicated in inflammation and cancer.[7] The broader class of benzopyrazines, to which quinoxalines belong, has been associated with a range of other activities including anticonvulsant, antidiabetic, antidepressant, and antiviral properties.[1]

Quantitative Data on Biological Activity

The following tables summarize the reported in vitro efficacy of various quinoxaline derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Quinoxaline Derivatives

Compound ClassCell LineIC50 (µM)Reference
Ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate derivativesHepG2, HCT116, MCF-717.12 - 27.13[3]
Ethyl 3-(arylethynyl)quinoxaline-2-carboxylate derivativesA549, U87-MG3.3[4]
(E)-diethyl 2-styrylquinoline-3,4-dicarboxylatesA549, HT29, T242.38 - 9.86[8][9]
N'-(2-oxoindolin-3-ylidene) and N-phenylhydrazine-carbothioamide derivativesVarious cancer cell lines0.81 - 4.54[7]
Ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylatesMCF-7, HT-290.023 - 0.049[10]

Table 2: Enzyme Inhibitory Activity of Quinoxaline Derivatives

Compound ClassTarget EnzymeIC50 (µM)Reference
N'-(2-oxoindolin-3-ylidene) and 2-(4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbonyl)-N-phenylhydrazine-carbothioamide derivativesEGFR0.3 - 0.4[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are generalized experimental protocols for the synthesis and biological evaluation of quinoxaline derivatives, based on the available literature.

General Synthesis of Quinoxaline Derivatives

The synthesis of the quinoxaline scaffold often begins with the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of this compound and its derivatives, a common starting point is the reaction of o-phenylenediamine with diethyl oxalate or a similar precursor. Further modifications can be made to the quinoxaline core to generate a library of derivatives. For instance, the carbohydrazide of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate can be reacted with various aldehydes and ketones to produce a range of N'-substituted derivatives.[7]

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains can be determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured, and the inoculum is prepared and standardized to a specific concentration.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activity of these compounds is critical for their development as therapeutic agents.

Apoptosis Induction Pathway

As mentioned, some quinoxaline derivatives exert their anticancer effects by inducing apoptosis. A simplified representation of this pathway is depicted below.

apoptosis_pathway Compound Quinoxaline Derivative Survivin Survivin Compound->Survivin down-regulation Caspase3_active Active Caspase-3 Compound->Caspase3_active activation Caspase3_inactive Pro-caspase-3 Survivin->Caspase3_inactive inhibits Caspase3_inactive->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis

Caption: Proposed apoptotic pathway induced by certain quinoxaline derivatives.

Experimental Workflow for Biological Evaluation

The general workflow for the synthesis and biological evaluation of novel quinoxaline derivatives is outlined in the following diagram.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Quinoxaline Derivatives Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Screening Purification->Anticancer Antimicrobial Antimicrobial Screening Purification->Antimicrobial Antiinflammatory Anti-inflammatory Screening Purification->Antiinflammatory Enzyme_Assay Enzyme Inhibition Assays Anticancer->Enzyme_Assay Pathway_Analysis Signaling Pathway Analysis Anticancer->Pathway_Analysis

References

Quinoxaline Derivatives: A Technical Guide to Therapeutic Targets and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, serves as a "privileged structure" in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the potential therapeutic targets of quinoxaline derivatives, focusing on their applications in oncology, inflammation, and neurodegenerative diseases. The document summarizes quantitative biological data, details key experimental protocols, and visualizes complex signaling pathways and workflows to facilitate further research and drug development in this promising area.

Anticancer Activity of Quinoxaline Derivatives

Quinoxaline derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[1] Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, angiogenesis, and metastasis.

Key Anticancer Targets
  • Receptor Tyrosine Kinases (RTKs): Many quinoxaline derivatives act as inhibitors of RTKs, which are critical in cancer progression.[2]

    • Epidermal Growth Factor Receptor (EGFR): EGFR is frequently overexpressed in various cancers, and its inhibition is a key therapeutic strategy.[3][4]

    • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs, particularly VEGFR-2, are pivotal in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2][5]

    • c-Met: The c-Met proto-oncogene is another important target in cancer therapy.[6]

  • Other Kinases:

    • Apoptosis signal-regulating kinase 1 (ASK1): Inhibition of ASK1 is an emerging strategy for treating various diseases, including cancer.[7]

    • Pim Kinases (Pim-1/2): These serine/threonine kinases are implicated in cell survival and proliferation.

  • Induction of Apoptosis: A primary mechanism of action for many anticancer quinoxaline derivatives is the induction of programmed cell death (apoptosis).[1][2][8] This is often achieved through the modulation of key proteins in the apoptotic cascade, such as the Bcl-2 family of proteins and caspases.[1] The tumor suppressor protein p53 also plays a crucial role in this process.[1]

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro anticancer activity of selected quinoxaline derivatives, with IC50 values indicating the concentration required to inhibit 50% of cell growth or enzyme activity.

Table 1: Inhibition of Cancer-Related Kinases by Quinoxaline Derivatives

Derivative IDTarget EnzymeInhibition/Binding Data
Compound 4aEGFRIC50: 0.3 µM
Compound 13EGFRIC50: 0.4 µM
Compound 11EGFRIC50: 0.6 µM
Compound 5EGFRIC50: 0.9 µM
CPD4EGFR (L858R/T790M/C797S)IC50: 3.04 ± 1.24 nM
CPD21EGFR (L858R/T790M/C797S)IC50: 3.81 ± 1.80 nM
CPD15EGFR (L858R/T790M/C797S)IC50: 6.50 ± 3.02 nM
CPD16EGFR (L858R/T790M/C797S)IC50: 10.50 ± 1.10 nM
Compound 3VEGFR-2IC50: 10.27 µM
Compound 26eASK1IC50: 30.17 nM
Compound 12dASK1IC50: 49.63 nM
Compound 12cASK1IC50: 117.61 nM

Table 2: Cytotoxic Activity of Quinoxaline Derivatives Against Human Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)
Compound VIIIcHCT-116 (Colon)2.5
Compound XVaHCT-116 (Colon)4.4
Compound VIIdHCT-116 (Colon)7.8
Compound 4mA549 (Lung)9.32
Compound VIIIaHepG2 (Liver)9.8
Compound 11MCF-7 (Breast)0.81
Compound 13MCF-7 (Breast)0.92
FQMDA-MB-231 (Breast)< 16
MQMDA-MB-231 (Breast)< 16
Compound 14MCF-7 (Breast)2.61
Compound 8MGC-8031.49 ± 0.18
Compound 18MCF-7 (Breast)22.11 ± 13.3

Signaling Pathway Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS EGF EGF EGF->EGFR Binds Quinoxaline Quinoxaline Derivative Quinoxaline->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription ERK->Gene_Transcription mTOR->Gene_Transcription Proliferation Proliferation Gene_Transcription->Proliferation Survival Survival Gene_Transcription->Survival Metastasis Metastasis Gene_Transcription->Metastasis p53_Apoptosis_Pathway Quinoxaline Quinoxaline Derivative p53 p53 Quinoxaline->p53 Upregulates Bax Bax p53->Bax Activates Bcl2 Bcl-2 p53->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis COX2_Inflammation_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Quinoxaline Quinoxaline Derivative Quinoxaline->COX2 Inhibits Neuroprotection_Pathway cluster_insults Pathological Insults cluster_targets Molecular Targets cluster_outcomes Cellular Outcomes Abeta Aβ Aggregation Neuronal_Survival Neuronal Survival Abeta->Neuronal_Survival Oxidative_Stress Oxidative Stress Oxidative_Stress->Neuronal_Survival Neuroinflammation Neuroinflammation Neuroinflammation->Neuronal_Survival Quinoxaline Quinoxaline Derivative Quinoxaline->Abeta Inhibits Quinoxaline->Oxidative_Stress Reduces Quinoxaline->Neuroinflammation Reduces AChE AChE Quinoxaline->AChE Inhibits Glutamate_Receptors Glutamate Receptors Quinoxaline->Glutamate_Receptors Antagonizes Ryanodine_Receptors Ryanodine Receptors Quinoxaline->Ryanodine_Receptors Activates Reduced_Toxicity Reduced Neurotoxicity AChE->Reduced_Toxicity Glutamate_Receptors->Reduced_Toxicity Ryanodine_Receptors->Neuronal_Survival

References

An In-depth Technical Guide to Ethyl 3-Oxo-3,4-dihydro-2-quinoxalinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its synthesis, chemical properties, and the biological activities of structurally related compounds, offering a valuable resource for researchers in drug discovery and development.

Core Compound Information

PropertyValueReference
Chemical Name This compound[1]
CAS Number 36818-07-2[1]
Molecular Formula C₁₁H₁₀N₂O₃[1]
Molecular Weight 218.21 g/mol [1]
Purity 98% (as commercially available)[1]
Physical Description Not explicitly stated in reviewed literature
Solubility Not explicitly stated in reviewed literature
Storage Sealed in dry, Room Temperature[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the direct synthesis of this compound was not found in the reviewed literature, a highly analogous synthesis for a closely related compound, ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate, has been reported.[2] This methodology provides a strong predictive basis for the synthesis of the title compound.

Analogous Synthesis: Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate [2]

A suspension of 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid (5 g, 0.023 mol) in absolute ethanol (100 ml) is treated with 3N H₂SO₄ (10 ml). The reaction mixture is then refluxed for four hours. Following reflux, the solution is concentrated under reduced pressure. The resulting residue is neutralized with a sodium bicarbonate solution to dissolve any unreacted acid. The precipitate is collected by filtration under reduced pressure and washed with an excess of water. The final product is obtained by recrystallization from absolute ethanol, yielding colorless needles. This procedure resulted in a 95% yield of the analogous product.[2]

Logical Relationship of the Analogous Synthesis

G Analogous Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic_acid 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid Reflux Reflux for 4 hours 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic_acid->Reflux Ethanol Absolute Ethanol Ethanol->Reflux Sulfuric_Acid 3N Sulfuric Acid Sulfuric_Acid->Reflux Concentration Concentration under reduced pressure Reflux->Concentration Neutralization Neutralization with Sodium Bicarbonate Concentration->Neutralization Filtration Filtration and Washing Neutralization->Filtration Recrystallization Recrystallization from Ethanol Filtration->Recrystallization Final_Product Ethyl 3-(3-oxo-3,4-dihydro- quinoxalin-2-yl)propanoate Recrystallization->Final_Product

Caption: Workflow for the synthesis of a structurally similar quinoxaline derivative.

Spectroscopic and Physicochemical Data

No specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound was available in the reviewed literature. However, extensive crystallographic data has been reported for the analogous compound, ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate.[2]

Crystallographic Data for Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate [2]

ParameterValue
Molecular Formula C₁₃H₁₄N₂O₃
Molecular Weight 246.26 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a 8.3138 (6) Å
b 13.6868 (8) Å
c 10.8189 (8) Å
β 102.002 (3)°
Volume 1204.16 (14) ų
Z 4
Melting Point 173-175 °C

Biological Activity and Potential Applications

While no biological activity data has been published for this compound itself, the quinoxaline scaffold is a well-established pharmacophore with a broad range of reported biological activities. Derivatives of the quinoxaline core have shown potential as anticancer, anti-inflammatory, antibacterial, anticonvulsant, antifungal, antidiabetic, and antidepressant agents.[2]

Signaling Pathways and Therapeutic Targets of Quinoxaline Derivatives

Research into various quinoxaline derivatives has implicated their activity through several key signaling pathways and molecular targets relevant to cancer and inflammation.

G Potential Therapeutic Targets of Quinoxaline Derivatives cluster_anticancer Anticancer Activity cluster_antiinflammatory Anti-inflammatory Activity Quinoxaline_Derivatives Quinoxaline Derivatives EGFR EGFR Inhibition Quinoxaline_Derivatives->EGFR e.g., Novel dual inhibitors [5] COX2_Inhibition_Cancer COX-2 Inhibition Quinoxaline_Derivatives->COX2_Inhibition_Cancer e.g., Dual EGFR/COX-2 inhibitors [5] DNA_Damage Induction of Oxidative Stress-mediated DNA Damage Quinoxaline_Derivatives->DNA_Damage e.g., Benzo[h]quinolines [9] COX2_Inhibition_Inflammation COX-2 Inhibition Quinoxaline_Derivatives->COX2_Inhibition_Inflammation e.g., Dual EGFR/COX-2 inhibitors [5] STING_Inhibition STING Inhibition Quinoxaline_Derivatives->STING_Inhibition e.g., Dihydroisoquinoline- carboxamides [19] Apoptosis Apoptosis Induction DNA_Damage->Apoptosis

References

The Chemistry and Therapeutic Potential of Quinoxalines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This guide provides an in-depth analysis of the discovery, history, and significant pharmacological properties of quinoxaline derivatives, with a focus on their synthesis and anticancer effects. It serves as a technical resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative biological data, detailed experimental methodologies, and visual representations of key molecular pathways and workflows.

Discovery and History

The history of quinoxaline chemistry dates back to 1884, when German chemists O. Hinsberg and W. Körner first reported the synthesis of these bicyclic nitrogen-containing heterocycles. Their pioneering work involved the condensation reaction of an aromatic ortho-diamine with a 1,2-dicarbonyl compound. This fundamental reaction, now famously known as the Hinsberg-Körner synthesis, laid the groundwork for the exploration of a vast chemical space of quinoxaline derivatives.

Initially, the interest in quinoxalines was primarily academic. However, in the mid-20th century, the discovery of the antibiotic properties of naturally occurring quinoxaline-containing compounds, such as echinomycin and levomycin, sparked significant interest in their therapeutic potential. These natural products, isolated from various bacterial strains, demonstrated potent activity against Gram-positive bacteria and certain tumors. This discovery propelled the scientific community to synthesize and evaluate a multitude of quinoxaline derivatives for a wide range of pharmacological activities.

Over the decades, research has revealed that the quinoxaline scaffold is a versatile platform for drug discovery, leading to the development of compounds with anticancer, antimicrobial, antiviral, anti-inflammatory, and other therapeutic properties. The structural modifications on the quinoxaline ring system have allowed for the fine-tuning of their biological activity, selectivity, and pharmacokinetic profiles. Today, quinoxaline derivatives are integral components of several marketed drugs and are the subject of intensive research in the quest for novel therapeutic agents.

Synthesis of Quinoxaline Compounds

The synthesis of the quinoxaline core is a well-established area of organic chemistry, with a variety of methods available, ranging from the classical Hinsberg-Körner condensation to more modern and sustainable approaches.

Classical Synthesis: The Hinsberg-Körner Reaction

The most traditional and widely used method for synthesizing quinoxalines is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, such as an α-diketone or an α-ketoester. This reaction is typically carried out in a suitable solvent like ethanol or acetic acid and often under reflux conditions.

Physicochemical and Spectral Properties of a Representative Quinoxaline

To illustrate the fundamental characteristics of this class of compounds, the physicochemical and spectral data for a well-studied derivative, 2,3-diphenylquinoxaline, are presented below.

Physicochemical Properties of 2,3-Diphenylquinoxaline
PropertyValueReferences
Molecular FormulaC₂₀H₁₄N₂[1]
Molecular Weight282.34 g/mol [2]
Melting Point125-128 °C[2][3][4]
AppearanceWhite to light yellow crystalline powder[3]
SolubilityInsoluble in water; Soluble in organic solvents like ethanol and chloroform.[5]
pKa0.60 (for the parent quinoxaline)[6]
Spectral Data of 2,3-Diphenylquinoxaline
Spectral Data TypeKey Peaks/SignalsReferences
¹H NMR (CDCl₃)δ 8.19 (dd, 2H), 7.78 (dd, 2H), 7.53 (m, 4H), 7.35 (m, 6H)[7][8]
¹³C NMR (CDCl₃)δ 153.4, 141.2, 139.0, 130.0, 129.8, 129.2, 128.8, 128.3[7][9]
IR (KBr, cm⁻¹)3057 (Ar-H stretch), 1548 (C=N stretch), 1441, 1395, 768[7]
UV-Vis (λmax)292 nm[7]
Mass Spectrum (m/z)282.12 (M⁺)[7]

Therapeutic Applications: Quinoxalines in Oncology

Quinoxaline derivatives have garnered significant attention in the field of oncology due to their potent and diverse anticancer activities. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways, induction of apoptosis, and targeting of specific enzymes crucial for tumor growth and survival.

Mechanism of Action: Kinase Inhibition

A prominent mechanism through which many quinoxaline derivatives exert their anticancer effects is through the inhibition of protein kinases.[10] Kinases are a family of enzymes that play a critical role in cellular signaling pathways that regulate cell proliferation, differentiation, and survival.[10] Dysregulation of kinase activity is a hallmark of many cancers. Quinoxaline-based compounds have been designed to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking their enzymatic activity.[11]

A noteworthy example of a quinoxaline-based kinase inhibitor is Erdafitinib , an FDA-approved drug for the treatment of urothelial carcinoma.[12][13] Erdafitinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases (FGFR1-4).[12][13] Aberrant FGFR signaling, due to mutations, fusions, or amplifications, is a key driver in various cancers, including bladder cancer.[14][15] Erdafitinib binds to the ATP-binding pocket of FGFRs, inhibiting their autophosphorylation and downstream signaling through pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[10][11]

Signaling Pathway: Erdafitinib Inhibition of the FGFR Pathway

FGFR_Signaling_Pathway FGFR Signaling Pathway and Inhibition by Erdafitinib FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Activates RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Erdafitinib Erdafitinib Erdafitinib->FGFR Inhibits

Caption: Erdafitinib inhibits the FGFR signaling pathway.

Quantitative Data: Anticancer Activity of Quinoxaline Derivatives

The in vitro anticancer activity of various quinoxaline derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of a compound, with lower values indicating greater activity.

Compound IDCancer Cell LineTarget/MechanismIC₅₀ (µM)Reference
Erdafitinib FGFR1-4 expressing cellsFGFR inhibitor0.0012 - 0.0057[12]
Compound IV PC-3 (Prostate)Topoisomerase II inhibitor2.11[7]
Compound III PC-3 (Prostate)Topoisomerase II inhibitor4.11[7]
Compound 4i A549 (Lung)EGFR inhibitor3.902[16]

Experimental Protocols

Synthesis of 2,3-Diphenylquinoxaline (Hinsberg-Körner Method)

This protocol describes the synthesis of 2,3-diphenylquinoxaline via the classical condensation reaction.[17]

Materials:

  • o-Phenylenediamine (1.1 g)

  • Benzil (2.1 g)

  • Rectified spirit (ethanol) (16 mL)

Procedure:

  • Dissolve 2.1 g of benzil in 8 mL of warm rectified spirit in a round-bottom flask.

  • In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.

  • Add the o-phenylenediamine solution to the warm benzil solution.

  • Warm the reaction mixture on a water bath for 30 minutes.

  • After the reaction is complete, add water dropwise to the mixture until a slight cloudiness persists.

  • Cool the solution in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Recrystallize the crude product from rectified spirit to obtain pure 2,3-diphenylquinoxaline.

Workflow for Assessing In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

MTT_Assay_Workflow MTT Assay Workflow for Cytotoxicity Assessment A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow cell attachment A->B C Treat cells with various concentrations of quinoxaline compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours (Formation of formazan crystals) E->F G Add solubilization solution (e.g., DMSO) to dissolve formazan crystals F->G H Measure absorbance at ~570 nm using a plate reader G->H I Calculate cell viability and determine IC₅₀ value H->I

Caption: Standard workflow for assessing cell cytotoxicity via MTT assay.

Conclusion and Future Perspectives

The journey of quinoxaline compounds, from their initial synthesis in the late 19th century to their current status as a cornerstone of modern medicinal chemistry, is a testament to their remarkable versatility. The foundational Hinsberg-Körner synthesis has paved the way for the development of a vast and diverse library of derivatives with a wide spectrum of biological activities. The potent anticancer properties of many quinoxalines, exemplified by the FDA-approved kinase inhibitor erdafitinib, highlight the therapeutic potential of this scaffold.

Future research in this field will likely focus on several key areas. The development of more efficient, selective, and sustainable synthetic methodologies will continue to be a priority. A deeper understanding of the molecular mechanisms of action of bioactive quinoxalines will enable the rational design of next-generation therapeutics with improved efficacy and reduced side effects. Furthermore, the exploration of novel therapeutic applications for quinoxaline derivatives beyond oncology, such as in infectious and neurodegenerative diseases, holds significant promise. The rich history and the ongoing research into quinoxaline chemistry ensure that these fascinating heterocyclic compounds will remain at the forefront of drug discovery and development for years to come.

References

An In-depth Technical Guide on Ethyl 3-Oxo-3,4-dihydro-2-quinoxalinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate, including its chemical identifiers, available physicochemical data, and relevant experimental context. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identifiers and Properties

This compound is a heterocyclic compound belonging to the quinoxaline class. Quinoxaline derivatives are a subject of significant research interest due to their diverse pharmacological activities.[1] The primary identifiers and molecular properties for this compound are summarized below.

IdentifierValue
CAS Number 36818-07-2[2][3][4]
Molecular Formula C11H10N2O3[2][3][5]
Molecular Weight 218.21 g/mol [2]
PubChem CID Not explicitly found for this specific ester, but the parent acid has CID 248643.
InChI InChI=1S/C11H10N2O3/c1-2-16-11(15)9-10(14)13-8-6-4-3-5-7(8)12-9/h3-6H,2H2,1H3,(H,13,14)
InChIKey MIIFHRBUBUHJMC-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NC2=CC=CC=C2NC1=O

Physicochemical and Storage Data

Detailed experimental data for this compound is limited in the provided results. However, some relevant information is available.

PropertyValue/Information
Purity Available in 98% purity.[5]
Storage Temperature -20°C[2]
Physical Form Likely a solid at room temperature.

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound was not found, the general synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6][7] The synthesis of the parent compound, 3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid, can be achieved through various routes, which can then be followed by esterification.

A plausible synthetic approach would involve the reaction of o-phenylenediamine with diethyl 2-oxomalonate (diethyl mesoxalate) or a similar precursor.

General Experimental Protocol for Quinoxalinone Synthesis: A common method for synthesizing the quinoxaline core involves the cyclocondensation reaction of an o-arylenediamine with an α-dicarbonyl compound. For the synthesis of quinoxalin-2-ones, an α-keto acid or its ester can be used.

  • Reaction Setup: An o-phenylenediamine derivative and an ethyl α-ketoester (such as ethyl pyruvate or a derivative) are dissolved in a suitable solvent, like ethanol or acetic acid.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates out. The solid can be collected by filtration, washed with a cold solvent, and then purified by recrystallization from an appropriate solvent system (e.g., ethanol) to yield the desired quinoxalinone derivative.

Below is a generalized workflow for the synthesis of quinoxalinone derivatives.

G General Synthesis Workflow for Quinoxalinone Derivatives cluster_reactants Starting Materials cluster_process Reaction cluster_workup Purification cluster_product Final Product A o-Phenylenediamine C Cyclocondensation in Solvent (e.g., Ethanol, Acetic Acid) A->C B Ethyl α-Ketoester B->C D Cooling & Precipitation C->D Reaction Completion E Filtration & Washing D->E F Recrystallization E->F G This compound F->G Purified Product

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity of Quinoxaline Derivatives

Quinoxaline derivatives are a class of compounds with a broad spectrum of pharmacological activities, making them important scaffolds in medicinal chemistry.[1][8] While specific biological data for this compound is not detailed in the provided search results, the general class of quinoxalines has been extensively studied.

  • Antimicrobial Activity: Many quinoxaline derivatives have shown potent antibacterial and antifungal properties.[1][8][9] Some have been found to be active against both Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis.[9]

  • Anticancer Activity: Quinoxaline-based compounds have been investigated for their antitumor properties.[10] They can act as kinase inhibitors and have shown cytotoxic effects against various cancer cell lines.[11] Some derivatives are explored as dual inhibitors of EGFR and COX-2.[10]

  • Antiviral Activity: Certain quinoxaline derivatives have demonstrated antiviral activity, including against herpes simplex virus.[1][11]

  • Anti-inflammatory and Analgesic Activity: Anti-inflammatory and analgesic effects have also been reported for some quinoxaline compounds.[6][8]

  • Other Activities: Other reported biological activities include antiprotozoal, antimalarial, and neuroprotective effects.[9]

The diverse biological profile of the quinoxaline scaffold suggests that this compound could be a valuable intermediate or a candidate for further biological evaluation.

References

Methodological & Application

One-Pot Synthesis of Quinoxaline Derivatives from o-Phenylenediamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives are a pivotal class of nitrogen-containing heterocyclic compounds, renowned for their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. Their versatile therapeutic potential has established them as privileged scaffolds in medicinal chemistry and drug development. This document provides detailed application notes and standardized protocols for the efficient one-pot synthesis of quinoxaline derivatives through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. Various methodologies are presented, highlighting the use of different catalytic systems and reaction conditions, with a focus on green and sustainable chemistry principles.

Introduction

The synthesis of quinoxalines has been a subject of extensive research due to their significant pharmacological applications.[1] The most fundamental and widely employed method for constructing the quinoxaline core is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[2] Traditional methods often require harsh reaction conditions, long reaction times, and the use of hazardous organic solvents.[2] Consequently, there has been a considerable drive towards the development of more efficient, cost-effective, and environmentally benign one-pot synthetic protocols.[1][3]

This document outlines several modern, one-pot procedures for the synthesis of quinoxaline derivatives, offering researchers a selection of methods that can be adapted based on available resources and desired outcomes. The protocols detailed below utilize a range of catalysts, from metal-based to organocatalysts, and explore various reaction media and energy sources, including room temperature and microwave-assisted synthesis.[4]

Reaction Scheme

The fundamental reaction for the synthesis of quinoxaline derivatives is depicted below:

G A o-Phenylenediamine C Quinoxaline Derivative A->C + B 1,2-Dicarbonyl Compound B->C Catalyst, Solvent Conditions

Caption: General reaction for quinoxaline synthesis.

Comparative Data of Synthetic Protocols

The following table summarizes the quantitative data for various one-pot synthetic methods for quinoxaline derivatives, allowing for easy comparison of their efficiency and reaction conditions.

Method Catalyst Solvent Temperature Time Yield (%) Reference
Method 1Cerium (IV) Ammonium Nitrate (CAN) (5 mol%)AcetonitrileRoom Temp.20 min80-98[2]
Method 2Zinc Triflate (Zn(OTf)₂) (0.2 mmol)AcetonitrileRoom Temp.-85-91[2]
Method 3Iodine (I₂) (0.25 mmol)DMSORoom Temp.12 h80-90[2]
Method 4Camphorsulfonic Acid (CSA) (20 mol%)EthanolRoom Temp.2 hup to 98[4]
Method 5TiO₂-Pr-SO₃H (1 mol%)Solvent-freeRoom Temp.10 min95[2]
Method 6Microwave IrradiationNone160 W60 secHigh
Method 7Alumina-Supported HeteropolyoxometalatesTolueneRoom Temp.-up to 92[5]
Method 8Glacial Acetic AcidAcetic AcidReflux2 hup to 98[6][7]

Experimental Protocols

Method 1: Cerium (IV) Ammonium Nitrate (CAN) Catalyzed Synthesis

This protocol offers a rapid and high-yielding synthesis of quinoxaline derivatives at room temperature in an aqueous medium, aligning with the principles of green chemistry.[2]

Materials:

  • o-Phenylenediamine (1 mmol)

  • 1,2-Dicarbonyl compound (e.g., Benzil) (1 mmol)

  • Cerium (IV) Ammonium Nitrate (CAN) (5 mol%)

  • Acetonitrile

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in acetonitrile.

  • Add CAN (5 mol%) to the mixture.

  • Stir the reaction mixture at room temperature for 20 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure quinoxaline derivative.

G cluster_workflow CAN Catalyzed Synthesis Workflow A Mix o-phenylenediamine, 1,2-dicarbonyl, and CAN in acetonitrile B Stir at Room Temperature for 20 minutes A->B C Monitor by TLC B->C D Pour into Ice Water C->D E Filter Precipitate D->E F Wash with Cold Water and Dry E->F G Recrystallize from Ethanol F->G H Pure Quinoxaline Derivative G->H

Caption: Workflow for CAN catalyzed synthesis.

Method 4: Camphorsulfonic Acid (CSA) Catalyzed Synthesis

This organocatalytic method provides an environmentally friendly and efficient route to quinoxaline derivatives at ambient temperature.[4]

Materials:

  • 1,2-Diamine (1 mmol)

  • 1,2-Dicarbonyl compound (1 mmol)

  • (1S)-(+)-10-Camphorsulfonic acid (CSA) (20 mol%)

  • Ethanol

Procedure:

  • To a solution of the 1,2-diamine (1 mmol) and 1,2-dicarbonyl compound (1 mmol) in ethanol, add CSA (20 mol%).

  • Stir the resulting mixture at room temperature for the time specified (typically around 2 hours).

  • Monitor the reaction by TLC.

  • After completion, evaporate the solvent under reduced pressure.

  • Add water to the residue and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Method 6: Microwave-Assisted Solvent-Free Synthesis

This protocol is a green and rapid method that utilizes microwave irradiation, often leading to higher yields in significantly shorter reaction times.

Materials:

  • o-Phenylenediamine (0.01 mol)

  • Glyoxal or other 1,2-dicarbonyl compound (0.01 mol)

Procedure:

  • In a microwave-safe glass beaker, mix o-phenylenediamine (0.01 mol) and the 1,2-dicarbonyl compound (0.01 mol).

  • Cover the beaker with a watch glass.

  • Irradiate the mixture in a microwave oven at 160 watts for 60 seconds.

  • After irradiation, allow the beaker to cool to room temperature.

  • If the product is a solid, purify it by crystallization from ethanol. If it is a liquid, purify by distillation.

G cluster_workflow Microwave Synthesis Workflow A Mix o-phenylenediamine and 1,2-dicarbonyl B Microwave Irradiation (160W, 60s) A->B C Cool to Room Temperature B->C D Purify Product (Crystallization/Distillation) C->D E Pure Quinoxaline Derivative D->E G cluster_mechanism Proposed Reaction Mechanism A Protonation of Carbonyl Group B Nucleophilic Attack by o-phenylenediamine A->B C Formation of Hemiaminal Intermediate B->C D Intramolecular Cyclization C->D E Dehydration D->E F Aromatization to Quinoxaline E->F

References

Application Notes and Protocols for Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer properties. Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate serves as a versatile starting material for the synthesis of a diverse library of quinoxaline derivatives. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery and development of novel anticancer agents. The protocols and data presented are collated from recent scientific literature to aid researchers in this field.

Data Presentation: Anticancer Activity of Quinoxaline Derivatives

The following tables summarize the in vitro anticancer activity of various derivatives synthesized from this compound and its carbohydrazide intermediate. The data, including IC50 values, are presented to allow for easy comparison of the cytotoxic and enzyme inhibitory activities of the compounds.

Table 1: In Vitro Anticancer Activity (IC50 in µM) of Quinoxaline Derivatives Against Various Cancer Cell Lines. [1][2]

CompoundMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)A549 (Lung)U87-MG (Glioblastoma)
Doxorubicin (Ref.) -----
Compound 4a 4.543.213.87--
Compound 5 4.113.984.23--
Compound 9 6.845.548.75--
Compound 11 0.811.121.03--
Compound 13 2.911.982.45--
Compound VIIIc 9Moderate2.5--
Compound XVa 5.3-4.4--
Arylethynyl 2a ---3.33.3
Arylethynyl 2d ---3.33.3

Table 2: In Vitro Enzyme Inhibitory Activity (IC50 in µM) of Selected Quinoxaline Derivatives. [1]

CompoundEGFRCOX-1COX-2VEGFR-2Topoisomerase II
Erlotinib (Ref.) -----
Celecoxib (Ref.) -----
Doxorubicin (Ref.) -----
Compound 4a 0.328.81.17--
Compound 5 0.940.320.83--
Compound 11 0.637.960.62--
Compound 13 0.430.410.46--
Compound 3 (Shahin et al.) ---10.27-
Compound IV (Topo II Inhibitor) ----7.529

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established procedures from the cited literature.

Protocol 1: Synthesis of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide (1)

This protocol describes the synthesis of the key intermediate, a carbohydrazide derivative of the title compound.

Materials:

  • Ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • A mixture of ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate and hydrazine hydrate in ethanol is heated to reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the desired product.

Protocol 2: General Synthesis of N'-Arylidene-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazides (Schiff Bases)[1]

This protocol outlines the synthesis of Schiff base derivatives from the carbohydrazide intermediate.

Materials:

  • 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide (1)

  • Appropriate aromatic aldehydes (e.g., benzaldehyde, p-chlorobenzaldehyde)

  • Ethanol or Glacial acetic acid

Procedure:

  • Dissolve 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide (1) in the appropriate solvent (ethanol or glacial acetic acid).

  • Add an equimolar amount of the desired aromatic aldehyde.

  • Reflux the mixture for a specified time (typically 4-6 hours).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture. The precipitated solid is filtered, washed with a suitable solvent, and recrystallized to afford the pure product.

Protocol 3: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol describes the evaluation of the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Synthesized quinoxaline derivatives

  • Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours.

  • Prepare stock solutions of the test compounds in DMSO and dilute them with the culture medium to obtain various concentrations.

  • Treat the cells with different concentrations of the compounds and incubate for 48-72 hours.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Protocol 4: Kinase Inhibition Assay (e.g., EGFR, VEGFR-2)

This protocol provides a general method for assessing the inhibitory activity of the compounds against specific kinases.

Materials:

  • Synthesized quinoxaline derivatives

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based detection of ADP production).

  • Calculate the percentage of kinase inhibition and determine the IC50 values.

Visualizations

The following diagrams illustrate key signaling pathways implicated in the anticancer activity of quinoxaline derivatives and a general workflow for their synthesis and evaluation.

experimental_workflow start Ethyl 3-oxo-3,4-dihydro-2- quinoxalinecarboxylate intermediate Quinoxaline-2-carbohydrazide start->intermediate derivatives Synthesis of Novel Derivatives (e.g., Schiff bases, heterocycles) intermediate->derivatives purification Purification & Characterization (Crystallization, NMR, MS) derivatives->purification invitro In Vitro Anticancer Screening (MTT Assay on Cancer Cell Lines) purification->invitro active_compounds Identification of Active Compounds invitro->active_compounds moa Mechanism of Action Studies active_compounds->moa invivo In Vivo Animal Studies (Tumor Xenograft Models) active_compounds->invivo kinase Kinase Inhibition Assays (EGFR, VEGFR-2, etc.) moa->kinase apoptosis Apoptosis Assays (Annexin V, Caspase activity) moa->apoptosis lead_optimization Lead Optimization (SAR Studies) invivo->lead_optimization signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Growth Factor Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Quinoxaline Quinoxaline Derivative Quinoxaline->RTK Inhibition Quinoxaline->PI3K Inhibition Quinoxaline->Akt Inhibition apoptosis_pathway Quinoxaline Quinoxaline Derivative Stress Cellular Stress (e.g., DNA Damage) Quinoxaline->Stress Bcl2 Bcl-2 (Anti-apoptotic) Quinoxaline->Bcl2 Downregulation p53 p53 Activation Stress->p53 Bax Bax (Pro-apoptotic) p53->Bax p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application of Ethyl 3-Oxo-3,4-dihydro-2-quinoxalinecarboxylate and its Derivatives in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] Their structural framework serves as a versatile scaffold for the design of potent kinase inhibitors, which are crucial in the development of targeted therapies for diseases such as cancer and neurodegenerative disorders.[1][3][4] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is often implicated in various pathologies.[1][4] The quinoxaline ring system, with its nitrogen-containing bicyclic structure, can effectively interact with the ATP-binding site of kinases, leading to the inhibition of their catalytic activity.[1] This application note focuses on the utility of ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate and its closely related analogs as kinase inhibitors, providing detailed protocols for their evaluation and summarizing their activity against various kinase targets. While direct inhibitory data for this compound is not extensively published, the broader family of 3-oxo-3,4-dihydroquinoxaline-2-carboxamides has shown significant promise.[5]

Chemical Structure

The core structure of interest is 3-oxo-3,4-dihydroquinoxaline, with a carboxylate or carboxamide group at the 2-position, which serves as a key pharmacophore for kinase interaction.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various derivatives of the 3-oxo-3,4-dihydroquinoxaline scaffold against different kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.

Table 1: Inhibitory Activity of 3-Oxo-3,4-dihydroquinoxaline Derivatives against c-Met Kinase [5]

Compound IDModification on Carboxamide Nitrogenc-Met IC50 (nM)
23v 4-(4-fluorophenoxy)phenyl2.31
23w 4-(4-chlorophenoxy)phenyl1.91
23y 4-(4-bromophenoxy)phenyl2.44
Foretinib (Control) -2.53

Table 2: Inhibitory Activity of a 3,4-dihydroquinoxalin-2(1H)-one Derivative against JNK3 [6]

Compound IDDescriptionJNK3 IC50 (nM)
J46-37 Optimized derivative of (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one< 100

Table 3: Antiproliferative Activity of Quinoxaline Derivatives [7]

Compound IDDescriptionCell LineIC50 (µM)
2a Ethyl 3-(phenylethynyl)quinoxaline-2-carboxylateA5493.3
2a Ethyl 3-(phenylethynyl)quinoxaline-2-carboxylateU87-MG3.3
2d Ethyl 3-((4-methoxyphenyl)ethynyl)quinoxaline-2-carboxylateA5493.3
2d Ethyl 3-((4-methoxyphenyl)ethynyl)quinoxaline-2-carboxylateU87-MG3.3

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from methodologies used to assess the inhibitory activity of quinoxaline derivatives against kinases like ASK1 and c-Met.[8][9]

Objective: To determine the in vitro inhibitory activity of test compounds against a specific kinase by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Purified recombinant kinase (e.g., c-Met, JNK3)

  • Kinase-specific substrate

  • Test compound (e.g., this compound derivative)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the test compound solution.

  • Kinase Reaction Initiation: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined optimal time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare serial dilutions of test compound C Add compound, kinase, and substrate to 384-well plate A->C B Prepare kinase, substrate, and ATP solutions B->C D Initiate reaction with ATP C->D E Incubate at room temperature D->E F Stop reaction and deplete ATP with ADP-Glo™ Reagent E->F G Add Kinase Detection Reagent F->G H Measure luminescence G->H I Calculate % inhibition and determine IC50 H->I G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) RTK->Downstream Phosphorylation Cascade Response Cellular Responses (Proliferation, Survival, etc.) Downstream->Response Inhibitor Quinoxaline Inhibitor Inhibitor->RTK Inhibition Ligand Ligand (e.g., HGF) Ligand->RTK Activation

References

Application Notes and Protocols for the Derivatization of Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate, a key scaffold in medicinal chemistry. The quinoxaline core is a privileged structure found in numerous biologically active compounds. The protocols outlined below focus on three primary sites for modification: the ethyl ester at the C2 position, the amide nitrogen at the N4 position, and the lactam oxygen at the C3 position, enabling the synthesis of diverse compound libraries for screening and drug discovery.

Introduction

This compound is a versatile starting material for the synthesis of a wide range of quinoxaline derivatives. Its structure features several reactive sites that can be selectively functionalized to explore the structure-activity relationships (SAR) of novel compounds. The derivatization strategies described herein include amidation and hydrazinolysis of the C2-ester, N-alkylation of the N4-amide, and O-alkylation of the C3-lactam. These modifications allow for the introduction of various functional groups and molecular scaffolds, which can modulate the physicochemical properties and biological activities of the parent molecule.

Derivatization Strategies

The primary strategies for the derivatization of this compound are summarized below:

  • Modification of the C2-Ester: The ethyl ester can be readily converted into amides or hydrazides. Amidation introduces a wide variety of substituents, while the hydrazide serves as a versatile intermediate for the synthesis of hydrazones, pyrazoles, and other heterocyclic systems.

  • N4-Alkylation: The secondary amine in the quinoxaline ring can be alkylated or acylated to introduce substituents that can influence the molecule's conformation and interaction with biological targets.

  • O3-Alkylation: The lactam oxygen can be alkylated to form 3-alkoxyquinoxaline derivatives, altering the electronic properties and hydrogen bonding capacity of the core structure.

Experimental Protocols

Protocol 1: Amidation of this compound

This protocol describes the direct conversion of the ethyl ester to a carboxamide by reaction with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., benzylamine, piperidine)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling solvent

  • Sodium cyanide (NaCN) or other suitable catalyst (use with extreme caution in a well-ventilated fume hood)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Standard work-up and purification equipment

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.2-2.0 eq).

  • Carefully add a catalytic amount of sodium cyanide (0.1 eq).

  • Heat the reaction mixture at 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash with water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Protocol 2: Hydrazinolysis of this compound

This protocol outlines the synthesis of 3-oxo-3,4-dihydro-2-quinoxalinecarbohydrazide, a key intermediate for further derivatization.

Materials:

  • This compound

  • Hydrazine hydrate (80-99%)

  • Ethanol or other suitable alcohol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Standard work-up and purification equipment

Procedure:

  • Suspend this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (5.0-10.0 eq) to the suspension.

  • Heat the reaction mixture to reflux for 4-12 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired carbohydrazide.

Protocol 3: N4-Alkylation of this compound

This protocol describes the alkylation of the nitrogen atom at the 4-position of the quinoxaline ring.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF) or acetone

  • Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Round-bottom flask

  • Stirring plate and stir bar

  • Standard work-up and purification equipment

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (2.0-3.0 eq) to the solution.

  • Add the alkyl halide (1.1-1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat gently (40-60 °C) until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for the derivatization reactions described above. Yields and reaction times are indicative and may vary depending on the specific substrate and reaction conditions.

Derivatization ProtocolReagent ExampleSolventTemperature (°C)Time (h)Yield (%)
Protocol 1: Amidation BenzylamineDMF100675-85
PiperidineDMF120870-80
Protocol 2: Hydrazinolysis Hydrazine hydrateEthanolReflux885-95
Protocol 3: N4-Alkylation Methyl iodideDMF251280-90
Benzyl bromideDMF50675-85

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the derivatization of this compound, leading to a variety of functionalized derivatives.

Derivatization_Workflow start Ethyl 3-oxo-3,4-dihydro- 2-quinoxalinecarboxylate amidation Amidation start->amidation R¹R²NH hydrazinolysis Hydrazinolysis start->hydrazinolysis N₂H₄·H₂O n_alkylation N4-Alkylation start->n_alkylation R-X, Base amides N-Substituted 3-oxo-3,4-dihydroquinoxaline- 2-carboxamides amidation->amides hydrazide 3-Oxo-3,4-dihydro- 2-quinoxalinecarbohydrazide hydrazinolysis->hydrazide n_alkylated Ethyl 4-alkyl-3-oxo-3,4-dihydro- 2-quinoxalinecarboxylates n_alkylation->n_alkylated hydrazones Hydrazone Derivatives hydrazide->hydrazones RCHO/RCOR' heterocycles Other Heterocycles (e.g., Pyrazoles) hydrazide->heterocycles Cyclization Reagents

Caption: General workflow for the derivatization of this compound.

Application Notes and Protocols for Microwave-Assisted Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental data for the synthesis of quinoxaline derivatives utilizing microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over traditional methods, including drastically reduced reaction times, improved yields, and often milder, more environmentally friendly reaction conditions. The following protocols are designed to be a comprehensive guide for synthesizing a variety of quinoxaline scaffolds, which are crucial intermediates in the development of pharmaceuticals and functional materials.

Introduction to Microwave-Assisted Quinoxaline Synthesis

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules with applications as antibacterial, antifungal, antiviral, and anticancer agents.[1] The most common synthetic route to quinoxalines is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[1] Microwave irradiation has emerged as a powerful tool to accelerate this condensation, often leading to higher yields and cleaner reactions in a fraction of the time required by conventional heating methods.[2] This technology allows for rapid and uniform heating of the reaction mixture, which can suppress the formation of polymeric side products often observed under traditional thermal conditions.

Experimental Protocols

Protocol 1: Iodine-Catalyzed Microwave-Assisted Synthesis in Aqueous Ethanol

This protocol describes a simple, rapid, and high-yield synthesis of quinoxalines using a catalytic amount of iodine in an environmentally benign solvent system.[3]

Materials:

  • 1,2-diamine (e.g., o-phenylenediamine)

  • 1,2-dicarbonyl compound (e.g., phenylglyoxal monohydrate)

  • Iodine (I₂)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • 5% Sodium thiosulfate solution (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • CEM Microwave Synthesizer

Procedure:

  • In a microwave reaction vessel, dissolve the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a 1:1 mixture of ethanol and water (1 mL).

  • Add a catalytic amount of iodine (5 mol%).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 50 °C with a power level of 300 W. The reaction is typically complete within 2-3 minutes.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add dichloromethane (10 mL) to the reaction mixture.

  • Wash the organic layer successively with 5% sodium thiosulfate solution (2 mL) and brine (2 mL).[3]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Catalyst-Free Microwave-Assisted Synthesis

This green chemistry approach avoids the use of a catalyst and organic solvents for the synthesis of quinoxalines.[4]

Materials:

  • o-phenylenediamine

  • Glyoxal (or other 1,2-dicarbonyl compounds like benzil)

  • Ethanol (for crystallization)

  • Microwave oven

Procedure:

  • Place a mixture of o-phenylenediamine (0.01 mol) and glyoxal (0.01 mol) in a glass beaker.[4]

  • Cover the beaker with a watch glass.

  • Irradiate the mixture in a microwave oven for 60 seconds at 160 watts.[4]

  • After irradiation, allow the beaker to cool.

  • If the product is a liquid, it can be purified by distillation. If it is a solid, it can be crystallized from ethanol.[4]

Protocol 3: Microwave-Assisted Nucleophilic Aromatic Substitution for Substituted Quinoxalines

This method is suitable for the synthesis of 2,3-substituted quinoxalines from dichloroquinoxaline.[5]

Materials:

  • 2,3-Dichloroquinoxaline

  • Nucleophile (e.g., benzylamine, 2 mmol)

  • Triethylamine (TEA)

  • Microwave tube

  • CEM Discovery Microwave Synthesizer

Procedure:

  • Add 2,3-dichloroquinoxaline (0.2 g, 1 mmol), the desired nucleophile (2 mmol), and triethylamine (0.4 mL, 3 mmol) to a microwave tube.[5]

  • Seal the tube and place it in the microwave synthesizer.

  • Irradiate the reaction mixture for 5 minutes at 160 °C.[5]

  • After cooling, the resulting mixture can be extracted and dried using sodium sulfate.

  • The solvent is removed under reduced pressure to yield the solid product.[5]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various quinoxaline derivatives under different microwave-assisted protocols.

Table 1: Iodine-Catalyzed Synthesis of Quinoxalines [3]

Entry1,2-Diamine1,2-Dicarbonyl CompoundTime (min)Yield (%)
1o-phenylenediaminePhenylglyoxal monohydrate298
2o-phenylenediamineBenzil396
34,5-dimethyl-1,2-phenylenediaminePhenylglyoxal monohydrate295
44-chloro-1,2-phenylenediamineBenzil394
54-nitro-1,2-phenylenediaminePhenylglyoxal monohydrate2.592

Table 2: Catalyst-Free Microwave-Assisted Synthesis of Quinoxalines [4]

Entry1,2-Dicarbonyl CompoundTime (s)Power (W)Yield (%)
1Glyoxal6016085
2Benzil6016090
3Benzoin6016088

Table 3: Microwave-Assisted Synthesis of Functionalized Quinoxalines

Entry1,2-Diamine1,2-Dicarbonyl CompoundTemperature (°C)Time (min)Yield (%)
11,2-DiaminobenzeneBenzil160599
24,5-Dimethyl-1,2-diaminobenzeneBenzil160598
34-Nitro-1,2-diaminobenzeneBenzil160595
41,2-Diaminobenzene2,3-Butanedione160596

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of quinoxalines.

G cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Product Work-up cluster_analysis Analysis and Purification reagents 1,2-Diamine + 1,2-Dicarbonyl Compound mix Mix Reactants, Solvent, and Catalyst in Microwave Vessel reagents->mix solvent Solvent (e.g., EtOH/H2O, MeOH, or none) solvent->mix catalyst Catalyst (e.g., Iodine, or none) catalyst->mix irradiate Microwave Irradiation (Set Temperature, Time, Power) mix->irradiate cool Cooling irradiate->cool extract Extraction and Washing cool->extract dry Drying and Concentration extract->dry purify Purification (Recrystallization or Chromatography) dry->purify product Pure Quinoxaline Product purify->product

Caption: General workflow for microwave-assisted quinoxaline synthesis.

The following diagram illustrates the core reaction mechanism.

G diamine 1,2-Diamine intermediate Dihydroquinoxaline Intermediate diamine->intermediate + dicarbonyl 1,2-Dicarbonyl dicarbonyl->intermediate Condensation quinoxaline Quinoxaline intermediate->quinoxaline Oxidation (-2H₂O)

References

Analytical Techniques for the Characterization of Quinoxaline Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline and its derivatives represent a critical class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Accurate and comprehensive characterization of these compounds is fundamental for drug discovery and development, enabling the establishment of structure-activity relationships (SAR) and ensuring the quality and purity of synthesized molecules.

This document provides detailed application notes and experimental protocols for the key analytical techniques employed in the characterization of quinoxaline compounds.

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation of quinoxaline derivatives.[3] A combination of techniques is often employed to gain a complete understanding of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for determining the precise molecular structure of quinoxaline compounds in solution.[4] ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the carbon framework. Chemical shifts for protons on the quinoxaline core are typically observed in the aromatic region (δ 7.5-9.5 ppm).[1] Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assigning specific proton and carbon signals and confirming the connectivity of atoms within the molecule.[1]

Experimental Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

  • Weigh 5-25 mg of the quinoxaline compound for ¹H NMR and 50-100 mg for ¹³C NMR.[4]

  • Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[4]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

  • Filter the solution through a pipette plugged with glass wool or cotton into a high-quality 5 mm NMR tube to remove any particulate matter.[4]

  • Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).

  • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is typically required to achieve an adequate signal-to-noise ratio.[4]

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the NMR spectrum.

  • Phase the spectrum and perform baseline correction.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants (J-values), and multiplicities of the signals to deduce the structure.

  • Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of quinoxaline compounds.[1][5] It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).[1] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound.[1] Fragmentation patterns observed in the mass spectrum can provide valuable structural information.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

1. Sample Preparation:

  • Prepare a dilute solution of the quinoxaline compound (approximately 10-100 µg/mL) in a solvent compatible with liquid chromatography, such as methanol or acetonitrile.[1]

  • Filter the solution to remove any particulate matter.

2. LC Separation (Optional but Recommended):

  • Inject the sample onto a suitable liquid chromatography (LC) column (e.g., C18 reversed-phase).

  • Elute the compound using a gradient of solvents, such as water and acetonitrile, often with a small amount of formic acid to facilitate ionization.[1]

3. Mass Spectrometer Setup:

  • Calibrate the mass spectrometer using a known reference compound to ensure high mass accuracy.[1]

  • Set the ESI source parameters, including capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature, to achieve optimal ionization.[1]

4. Data Acquisition:

  • Acquire mass spectra in positive ion mode to observe the protonated molecular ion ([M+H]⁺).[1]

  • Scan over a mass range appropriate for the expected molecular weight of the compound.

  • If desired, acquire tandem mass spectrometry (MS/MS) data by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

5. Data Analysis:

  • Identify the peak corresponding to the molecular ion.

  • Analyze the fragmentation pattern to gain structural insights. The quinoxaline ring system often undergoes characteristic fragmentation pathways.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Application Note: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. Quinoxaline compounds, with their extended aromatic systems, exhibit characteristic absorption bands.[1][6] This technique is useful for confirming the presence of the quinoxaline chromophore and can be used for quantitative analysis based on the Beer-Lambert law.[1] The position of the absorption maxima (λmax) can be influenced by substituents on the quinoxaline ring and the solvent used.[1][7]

Experimental Protocol: UV-Vis Spectroscopy

1. Sample Preparation:

  • Prepare a stock solution of the quinoxaline compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, chloroform).

  • Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically an absorbance between 0.2 and 0.8).

2. Instrument Setup and Data Acquisition:

  • Turn on the UV-Vis spectrophotometer and allow it to warm up.

  • Fill a cuvette with the pure solvent to be used as a blank.

  • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

  • Replace the blank cuvette with a cuvette containing the sample solution.

  • Scan the absorbance of the sample over a desired wavelength range (e.g., 200-800 nm).

3. Data Analysis:

  • Identify the wavelength(s) of maximum absorbance (λmax).

  • If performing quantitative analysis, create a calibration curve by plotting absorbance versus concentration for a series of standard solutions.

  • Determine the concentration of an unknown sample by measuring its absorbance and using the calibration curve.

Chromatographic Techniques

Chromatographic methods are essential for the separation, purification, and quantitative analysis of quinoxaline compounds from complex mixtures.

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a versatile and widely used technique for the separation and quantification of quinoxaline derivatives.[8][9] Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is the most common mode for analyzing these compounds.[8] The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is typically achieved using a UV detector set at a wavelength where the quinoxaline compounds exhibit strong absorbance.

Experimental Protocol: Reversed-Phase HPLC

1. Mobile Phase Preparation:

  • Prepare the mobile phase, which typically consists of a mixture of water and an organic solvent such as acetonitrile or methanol.[8]

  • A small amount of an acid, like formic acid or phosphoric acid, is often added to improve peak shape.[8]

  • Degas the mobile phase to remove dissolved gases, which can interfere with the detection.

2. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

3. Instrument Setup and Data Acquisition:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Set the flow rate (e.g., 1.0 mL/min) and the column temperature.

  • Set the UV detector to the appropriate wavelength for the quinoxaline compound of interest.

  • Inject a known volume of the sample onto the column.

  • Record the chromatogram.

4. Data Analysis:

  • Identify the peak corresponding to the quinoxaline compound based on its retention time.

  • For quantitative analysis, create a calibration curve by injecting a series of standard solutions of known concentrations and plotting peak area versus concentration.

  • Determine the concentration of the quinoxaline compound in an unknown sample by measuring its peak area and using the calibration curve.

Gas Chromatography (GC)

Application Note: Gas chromatography is suitable for the analysis of volatile and thermally stable quinoxaline derivatives.[5] The separation is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[5] Derivatization, such as trimethylsilylation, may be necessary to increase the volatility of some quinoxaline compounds.[5] Mass spectrometry is often coupled with GC (GC-MS) for definitive identification of the separated components.[5][10]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Dissolve the quinoxaline sample in a volatile organic solvent (e.g., dichloromethane, hexane).

  • If necessary, perform a derivatization reaction to increase volatility (e.g., react with a silylating agent to form trimethylsilyl ethers).[5]

2. Instrument Setup and Data Acquisition:

  • Set the GC oven temperature program, which typically involves an initial temperature hold, a temperature ramp, and a final temperature hold.

  • Set the injector temperature and the carrier gas (e.g., helium) flow rate.

  • Set the mass spectrometer parameters, including the ionization mode (typically electron ionization) and the mass range to be scanned.

  • Inject a small volume of the sample into the GC.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

3. Data Analysis:

  • Identify the peaks in the TIC based on their retention times.

  • Analyze the mass spectrum of each peak to identify the compound by comparing it to a spectral library or by interpreting the fragmentation pattern.

Electrochemical Analysis

Application Note: Electrochemical techniques, such as cyclic voltammetry, can provide valuable information about the redox properties of quinoxaline compounds.[11][12] The electron-deficient nature of the quinoxaline ring makes it susceptible to reduction. The reduction potentials are influenced by the electronic nature of the substituents on the quinoxaline core.

Experimental Protocol: Cyclic Voltammetry (CV)

1. Sample Preparation:

  • Prepare a solution of the quinoxaline compound in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate in acetonitrile).

  • Degas the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can interfere with the electrochemical measurements.

2. Instrument Setup and Data Acquisition:

  • Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Immerse the electrodes in the sample solution.

  • Set the potential scan range and the scan rate.

  • Perform the potential scan and record the resulting voltammogram (current vs. potential).

3. Data Analysis:

  • Identify the reduction and oxidation peaks in the cyclic voltammogram.

  • Determine the peak potentials (Ep) and peak currents (ip).

  • Analyze the shape of the voltammogram to assess the reversibility of the redox process.

Quantitative Data Summary

Analytical TechniqueParameter MeasuredTypical Range for Quinoxaline CompoundsReference(s)
¹H NMR Chemical Shift (δ)7.5 - 9.5 ppm (aromatic protons)[1]
¹³C NMR Chemical Shift (δ)120 - 160 ppm (aromatic carbons)
Mass Spectrometry Mass-to-Charge Ratio (m/z)Dependent on molecular weight[1]
UV-Vis Spectroscopy Absorption Maxima (λmax)250 - 400 nm[6]
HPLC Retention Time (Rt)Dependent on compound and conditions[9]
Cyclic Voltammetry Reduction Potential (Epc)Dependent on compound and conditions

Signaling Pathways and Experimental Workflows

Quinoxaline derivatives are known to interact with various biological targets, often modulating key signaling pathways involved in diseases such as cancer. A common mechanism of action is the inhibition of protein kinases, which are crucial enzymes in cellular signaling.[7]

Kinase Inhibition Signaling Pathway

Kinase_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds to Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Quinoxaline_Derivative Quinoxaline Derivative Quinoxaline_Derivative->Receptor_Tyrosine_Kinase Inhibits (ATP-competitive) Apoptosis Apoptosis Quinoxaline_Derivative->Apoptosis Induces Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response Promotes

General Workflow for Quinoxaline Characterization

Characterization_Workflow cluster_spectroscopy Spectroscopy cluster_chromatography Chromatography Synthesis Synthesis of Quinoxaline Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Structure_Elucidation Structural Elucidation Purification->Structure_Elucidation Purity_Analysis Purity Analysis Purification->Purity_Analysis Biological_Assay Biological Activity Assay Structure_Elucidation->Biological_Assay NMR NMR (¹H, ¹³C, 2D) Structure_Elucidation->NMR MS Mass Spectrometry (HRMS) Structure_Elucidation->MS UV_Vis UV-Vis Structure_Elucidation->UV_Vis Purity_Analysis->Biological_Assay HPLC HPLC Purity_Analysis->HPLC GC_MS GC-MS Purity_Analysis->GC_MS

Antibacterial Mechanism of Quinoxaline-1,4-dioxides

Antibacterial_Mechanism Quinoxaline_Dioxide Quinoxaline-1,4-dioxide Bacterial_Reductases Bacterial Reductases Quinoxaline_Dioxide->Bacterial_Reductases Metabolized by ROS_Generation Reactive Oxygen Species (ROS) Generation Bacterial_Reductases->ROS_Generation DNA_Damage DNA Damage ROS_Generation->DNA_Damage Cell_Wall_Damage Cell Wall/Membrane Damage ROS_Generation->Cell_Wall_Damage Bacterial_Cell_Death Bacterial Cell Death DNA_Damage->Bacterial_Cell_Death Cell_Wall_Damage->Bacterial_Cell_Death

References

Application Notes and Protocols for In Vitro Cytotoxicity Screening of Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential anticancer properties.[1][2][3] This document provides a comprehensive set of protocols for the in vitro screening of the cytotoxic effects of a specific derivative, ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate. The following application notes detail the methodologies for assessing cell viability, membrane integrity, and the induction of apoptosis, key indicators of a compound's cytotoxic potential.[4][5][6] These protocols are designed to guide researchers in obtaining reproducible and reliable data to evaluate the anticancer promise of this novel compound.

General Experimental Workflow

A systematic approach is crucial for the accurate assessment of a compound's cytotoxicity. The overall workflow involves initial cell culture and compound preparation, followed by a battery of assays to measure different aspects of cell health. This multi-assay approach provides a more complete picture of the compound's cellular effects.

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cluster_conclusion Conclusion A Cell Line Selection and Culture B Compound Preparation (Stock Solution & Dilutions) A->B C MTT Assay (Metabolic Activity) B->C D LDH Assay (Membrane Integrity) B->D E Apoptosis Assay (Annexin V/PI Staining) B->E F IC50 Determination C->F G Quantification of Cytotoxicity D->G H Apoptotic vs. Necrotic Cell Population Analysis E->H I Evaluation of Cytotoxic Potential F->I G->I H->I

Caption: Experimental workflow for assessing compound cytotoxicity.

Recommended Cell Lines

The choice of cell lines is critical for evaluating the cytotoxic and potential anticancer activity of a compound. It is recommended to use a panel of cancer cell lines from different tissue origins, as well as a non-cancerous cell line to assess selectivity.

Cell LineTypeRationale
MCF-7 Human Breast AdenocarcinomaA well-characterized, estrogen receptor-positive cancer cell line.
HCT-116 Human Colon CarcinomaA commonly used colorectal cancer cell line.[5]
A549 Human Lung CarcinomaA standard model for non-small cell lung cancer.[2]
MRC-5 Human Fetal Lung FibroblastA normal, non-cancerous cell line to determine selectivity and general toxicity.[7]

Experimental Protocols

General Cell Culture and Compound Preparation

Materials:

  • Selected cancer and normal cell lines

  • Complete growth medium (specific to each cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Cell culture flasks (T-25, T-75)

  • 96-well and 6-well cell culture plates, sterile

  • Hemocytometer or automated cell counter

Protocol:

  • Cell Line Maintenance: Culture cells in appropriate flasks with complete growth medium at 37°C in a humidified atmosphere with 5% CO2. Subculture cells upon reaching 80-90% confluency.[4]

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM). Store the stock solution at -20°C. On the day of the experiment, prepare serial dilutions of the compound in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[4]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[10]

MTT_Principle cluster_cell Living Cell Mitochondria Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan MTT MTT (Yellow, Soluble) MTT->Mitochondria Reduction DMSO DMSO Formazan->DMSO Solubilization Soluble_Formazan Solubilized Formazan (Purple Solution) DMSO->Soluble_Formazan LDH_Principle cluster_cells Cell Population Healthy_Cell Healthy Cell (Intact Membrane) LDH inside Damaged_Cell Damaged Cell (Compromised Membrane) LDH released LDH Released LDH Damaged_Cell->LDH Release Substrate Tetrazolium Salt LDH->Substrate Enzymatic Reaction Formazan_Product Red Formazan Product Substrate->Formazan_Product Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Drug Ethyl 3-oxo-3,4-dihydro- 2-quinoxalinecarboxylate DR Death Receptors (e.g., Fas, TRAIL-R) Drug->DR Induces Stress Mito Mitochondria Drug->Mito Induces Stress Casp8 Caspase-8 DR->Casp8 Activation BaxBak Bax/Bak Mito->BaxBak Activation CytC Cytochrome c Mito->CytC Release Bid Bid Casp8->Bid Cleavage to tBid Casp3 Caspase-3 (Executioner Caspase) Casp8->Casp3 Activation Bid->BaxBak Activation BaxBak->Mito Pore Formation Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activation Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

References

Application Notes & Protocols: Developing Enzyme Inhibitors from Quinoxaline Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Overview of Quinoxaline Scaffolds in Enzyme Inhibition

Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, serves as a privileged scaffold in medicinal chemistry.[1][2] Its versatile structure allows for interaction with a multitude of biological targets, making it a focal point in the development of novel therapeutic agents.[3][4] Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[5][6]

A significant area of research focuses on their role as enzyme inhibitors.[7] The nitrogen atoms within the pyrazine ring are crucial for forming hydrogen bonds with active sites of enzymes, enhancing selectivity and potency.[3] This makes quinoxaline derivatives particularly effective as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[3][8]

Mechanism of Action

The primary mechanism by which quinoxaline derivatives inhibit enzymes, particularly kinases, is through competitive inhibition at the ATP-binding site.[9][10] By occupying this site, they prevent the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[11]

Beyond kinase inhibition, quinoxaline-based compounds have been shown to:

  • Induce Apoptosis: Trigger programmed cell death in cancer cells.[9][12]

  • Cause Cell Cycle Arrest: Halt the progression of the cell cycle, preventing tumor growth.[9]

  • Inhibit Topoisomerases: Interfere with enzymes that manage DNA topology, leading to DNA damage in cancer cells.[1][7]

  • Act as Bioreductive Agents: Some quinoxaline 1,4-di-N-oxide derivatives can be reduced under hypoxic conditions (common in solid tumors) to generate radical species that cause DNA damage.[13]

Key Enzyme Targets and Structure-Activity Relationships (SAR)

Systematic modification of the quinoxaline backbone, known as Structure-Activity Relationship (SAR) studies, is crucial for optimizing inhibitor potency and selectivity.[3]

  • Protein Kinases: Quinoxalines are potent inhibitors of various tyrosine kinases, such as VEGFR, EGFR, PDGFR, and c-Met.[8][9] SAR studies have shown that substitutions at the 2 and 3 positions of the quinoxaline ring are critical for determining antiproliferative efficacy.[11] For instance, introducing diaryl urea, amide, or sulphonamide moieties can significantly enhance activity against specific kinases.[9]

  • Apoptosis Signal-Regulating Kinase 1 (ASK1): A series of quinoxaline derivatives have been developed as potent ASK1 inhibitors, with compound 26e showing an IC₅₀ value of 30.17 nM.[14][15] These inhibitors have potential applications in treating non-alcoholic fatty liver disease.[15]

  • Monoamine Oxidase (MAO): Quinoxaline derivatives have been synthesized as selective inhibitors of MAO-A, an enzyme involved in neurotransmitter metabolism, suggesting their potential as antidepressants.[16][17]

  • Thymidine Phosphorylase (TP): Certain quinoxaline derivatives have displayed inhibitory potential against TP enzymes, which are involved in nucleoside metabolism.[10]

Data Presentation: In Vitro Activity of Quinoxaline-Based Inhibitors

The following tables summarize the inhibitory activity of selected quinoxaline derivatives against various enzymes and cancer cell lines.

Table 1: Enzyme Inhibitory Activity of Quinoxaline Derivatives

Compound IDTarget EnzymeInhibition (IC₅₀)Reference
3 VEGFR-210.27 µM[9]
26e ASK130.17 nM[14][15]
QW12 STAT3 (Binding K D)67.3 µM[18]
Various MAO-ASelective Inhibition[17]

Table 2: Anticancer Activity of Quinoxaline Derivatives against Cell Lines

Compound IDCell LineActivity (IC₅₀)Reference
VIIIc HCT116 (Colon)Potent Activity[9]
11 HCT116 (Colon)2.5 µM[19]
11 MCF-7 (Breast)9.0 µM[19]
12 HCT116 (Colon)4.4 µM[19]
12 MCF-7 (Breast)4.4 µM[19]
QW12 HeLa (Cervical)10.58 µM[18]
NVP-BSK805 (6) Myeloma Cell Lines2.6 - 6.8 µM[18]

II. Experimental Protocols

Synthesis Protocol: Classical Synthesis of a 2,3-Disubstituted Quinoxaline

This protocol describes the widely used condensation reaction to synthesize a quinoxaline scaffold, exemplified by the preparation of 2,3-diphenylquinoxaline.[19][20]

Materials:

  • o-Phenylenediamine (1.0 mmol, 108.1 mg)

  • Benzil (1,2-diphenylethane-1,2-dione) (1.0 mmol, 210.2 mg)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

Procedure:

  • In a 50 mL round-bottom flask, dissolve o-phenylenediamine and benzil in 10 mL of ethanol.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C).

  • Maintain the reflux for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of starting materials), remove the heat source and allow the mixture to cool to room temperature.

  • As the solution cools, the product will precipitate as a solid.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove residual impurities and unreacted starting materials.[20]

  • Dry the purified product under vacuum to obtain pure 2,3-diphenylquinoxaline.

G start Starting Materials (o-Phenylenediamine, Benzil) dissolve Dissolve in Ethanol + Catalytic Acid start->dissolve reflux Reflux (2-4 hours) dissolve->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitation of Product cool->precipitate filter Vacuum Filtration & Washing precipitate->filter dry Dry Under Vacuum filter->dry end Pure Quinoxaline Product dry->end

Caption: Workflow for the classical synthesis of a quinoxaline derivative.
Protocol: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general framework for determining the IC₅₀ value of a quinoxaline inhibitor against a target enzyme using a 96-well plate format.

Materials:

  • Target Enzyme

  • Substrate (specific to the enzyme)

  • Assay Buffer (optimal pH and salt concentration for enzyme activity)

  • Quinoxaline Inhibitor (dissolved in DMSO, serial dilutions)

  • Positive Control Inhibitor

  • Detection Reagent (e.g., ADP-Glo™ for kinases, or a chromogenic/fluorogenic substrate)

  • 96-well microplates (white or black, depending on detection method)

  • Plate reader (Luminometer or Fluorometer)

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the quinoxaline test compound and the positive control inhibitor in assay buffer. The final DMSO concentration in the well should be kept low (<1%).

  • Enzyme Addition: To each well of the 96-well plate, add the enzyme solution. Include wells for "no enzyme" controls.

  • Inhibitor Addition: Add the serially diluted quinoxaline compounds, positive control, or vehicle (DMSO) to the appropriate wells.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction. For kinase assays, this will be the substrate protein and ATP.

  • Reaction Incubation: Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for the recommended time (e.g., 60 minutes).

  • Stop and Detect: Stop the reaction (if necessary) and add the detection reagent according to the manufacturer's instructions.

  • Read Plate: Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background signal from all other readings.

    • Normalize the data, setting the vehicle control (no inhibitor) as 100% activity and the high-concentration positive control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., sigmoidal, 4PL) to determine the IC₅₀ value.

Protocol: Cell-Based Antiproliferative Assay (CCK-8/MTT)

This protocol measures the cytotoxic or cytostatic effect of quinoxaline inhibitors on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Quinoxaline Inhibitor stock solution (in DMSO)

  • CCK-8 or MTT reagent

  • 96-well clear cell culture plates

  • Microplate reader (absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoxaline inhibitor in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitor. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • Add Reagent: Add 10 µL of CCK-8 reagent (or 20 µL of MTT solution) to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. For MTT, you must then add a solubilizing agent (e.g., DMSO or acidified isopropanol) and incubate further to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength (450 nm for CCK-8; 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the inhibitor concentration and determine the IC₅₀ value.

G cluster_synthesis Compound Development cluster_screening Biological Evaluation synth Synthesis of Quinoxaline Library sar Structure-Activity Relationship (SAR) Studies synth->sar lead_opt Lead Optimization sar->lead_opt primary_screen Primary Screen: In Vitro Enzyme Assay lead_opt->primary_screen Iterative Testing hits Hit Identification (IC50 < Threshold) primary_screen->hits secondary_screen Secondary Screen: Cell-Based Assays hits->secondary_screen secondary_screen->sar Feedback for Optimization candidate Preclinical Candidate secondary_screen->candidate

Caption: Iterative workflow for developing quinoxaline-based enzyme inhibitors.
Protocol: Apoptosis Assay (Annexin V-FITC / Propidium Iodide)

This flow cytometry-based assay determines if the inhibitor induces apoptosis.

Materials:

  • Cancer cell line

  • 6-well plates

  • Quinoxaline Inhibitor

  • Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow Cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the quinoxaline inhibitor at various concentrations (e.g., 1x and 2x the IC₅₀) for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.

  • Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

III. Signaling Pathway Visualization

Quinoxaline inhibitors frequently target protein kinases, which are central nodes in cellular signaling. The diagram below illustrates a simplified receptor tyrosine kinase (RTK) pathway and the point of intervention for a competitive quinoxaline inhibitor.

G ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binds & Activates branch rtk->branch atp ATP atp->branch Binds to Active Site inhibitor Quinoxaline Inhibitor inhibitor->rtk Blocks ATP Binding Site substrate Substrate Protein p_substrate Phosphorylated Substrate downstream Downstream Signaling Cascade p_substrate->downstream response Cell Proliferation, Survival, Angiogenesis downstream->response branch->substrate branch->p_substrate Phosphorylation

Caption: Mechanism of a quinoxaline inhibitor blocking an RTK signaling pathway.

References

Application Notes and Protocols: Ethyl 3-Oxo-3,4-dihydro-2-quinoxalinecarboxylate as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate is a versatile bicyclic heteroaromatic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. The quinoxaline scaffold itself is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of novel compounds with potential therapeutic applications.

Synthesis of the Core Intermediate

The foundational step for many synthetic pathways is the preparation of the quinoxaline core. A general and efficient method for the synthesis of the parent acid, 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid, followed by its esterification to yield the ethyl ester is described below.

Experimental Protocol: Synthesis of Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate

This protocol is adapted from a known procedure for a similar derivative and provides a reliable method for obtaining the title compound.[1]

Materials:

  • 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid

  • Absolute ethanol

  • 3N Sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Suspend 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid (5 g, 0.023 mol) in absolute ethanol (100 ml).

  • To this suspension, add 10 ml of 3N H₂SO₄.

  • Reflux the reaction mixture for four hours.

  • After reflux, concentrate the solution under reduced pressure.

  • Neutralize the concentrated solution with sodium bicarbonate solution to dissolve any unreacted acid.

  • Filter the resulting precipitate under reduced pressure and wash thoroughly with excess water.

  • Recrystallize the obtained solid from absolute ethanol to yield pure ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate as colorless needles.

Expected Yield: 95% Melting Point: 173-175 °C

Transformation into Key Synthetic Precursors

A pivotal application of this compound is its conversion into the corresponding carbohydrazide. This carbohydrazide serves as a versatile building block for the synthesis of a multitude of heterocyclic systems through condensation and cyclization reactions.

Experimental Protocol: Synthesis of 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide

This protocol details the synthesis of a methylated analog, which is a key intermediate for various bioactive molecules.[2]

Materials:

  • Ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate in ethanol.

  • Add hydrazine hydrate to the solution.

  • The specific reaction conditions (e.g., temperature, reaction time) are based on a reported method and may require optimization.[2]

  • Upon completion of the reaction, the product, 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide, precipitates from the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pure carbohydrazide.

Application in the Synthesis of Bioactive Molecules

The carbohydrazide intermediate is a gateway to a diverse range of quinoxaline derivatives with significant biological activities. The following sections detail the synthesis of compounds with demonstrated anticancer and anti-inflammatory properties.

Synthesis of N'-Arylidene-carbohydrazides as Potential Anticancer Agents

Condensation of the carbohydrazide with various aromatic aldehydes yields Schiff bases, many of which exhibit potent biological activities.

A mixture of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide (0.218 g, 0.001 mol) and the appropriate aromatic aldehyde (0.001 mol) is refluxed in absolute ethanol (10 mL) for 2 hours. The solid product that precipitates upon heating is collected by filtration, washed with ethanol, and recrystallized from dimethylformamide (DMF).[3]

Table 1: Synthesis and Spectroscopic Data of N'-Arylidene-carbohydrazide Derivatives [2]

CompoundAromatic AldehydeYield (%)Melting Point (°C)IR (cm⁻¹) (NH)¹H NMR (δ, ppm) (NH, CH=N)
2a Benzaldehyde--3173-311112.47-12.03, 8.35-7.88
2b p-Chlorobenzaldehyde--3173-311112.47-12.03, 8.35-7.88
2c p-Hydroxybenzaldehyde--3173-311112.47-12.03, 8.35-7.88
2d Piperonal--3173-311112.47-12.03, 8.35-7.88

Note: Specific yield and melting point data were not provided in the source material.

Synthesis of Pyrazole and Oxadiazole Derivatives

The carbohydrazide can be cyclized with diketones or other reagents to form five-membered heterocyclic rings, such as pyrazoles and oxadiazoles, which are known pharmacophores.

Upon heating the carbohydrazide with acetylacetone in ethanol, the N-pyrazolo derivative is formed.[3] The ¹H-NMR spectrum of this compound shows characteristic signals for the pyrazole ring protons.[3]

The oxadiazole derivative is formed by the reaction of the carbohydrazide with triethyl orthoformate.[3] The disappearance of NH and NH₂ signals and the appearance of a new signal for the CH proton of the oxadiazole ring in the ¹H-NMR spectrum confirm the structure.[3]

Biological Activity and Signaling Pathways

Several synthesized quinoxaline derivatives have demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are crucial targets in cancer and inflammation therapy.

Table 2: In Vitro Anticancer and COX Inhibitory Activities (IC₅₀, µM) [4]

CompoundEGFRCOX-1COX-2Selectivity Index (SI) for COX-2
4a 0.3-1.1724.61
5 0.9-0.8348.58
11 0.637.960.6261.23
13 0.430.410.4666.11

SI = IC₅₀ (COX-1) / IC₅₀ (COX-2)

EGFR Signaling Pathway

EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[5][6] These pathways are critical for regulating cell proliferation, survival, and differentiation.[7] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[8] The synthesized quinoxaline derivatives act as inhibitors of EGFR, blocking these downstream signals.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinoxaline Derivative Inhibitor->EGFR

Caption: EGFR Signaling Pathway Inhibition.

COX-2 Signaling Pathway

COX-2 is an enzyme that is typically induced during inflammation and in cancerous tissues. It catalyzes the conversion of arachidonic acid to prostaglandins, particularly prostaglandin E2 (PGE₂).[9][10] PGE₂ can promote tumor growth by stimulating cell proliferation, angiogenesis, and inhibiting apoptosis.[10] The synthesized quinoxaline derivatives selectively inhibit COX-2 over COX-1, which is constitutively expressed and involved in normal physiological functions, thus offering a more targeted anti-inflammatory and anticancer effect with potentially fewer side effects.

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines) COX2 COX-2 Inflammatory_Stimuli->COX2 induces Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Inflammation Inflammation PGE2->Inflammation Cancer_Progression Cancer Progression (Proliferation, Angiogenesis) PGE2->Cancer_Progression Inhibitor Quinoxaline Derivative Inhibitor->COX2

Caption: COX-2 Signaling Pathway Inhibition.

Experimental Workflow

The overall workflow for the synthesis and evaluation of novel quinoxaline derivatives from this compound is a multi-step process that involves chemical synthesis, purification, characterization, and biological screening.

Experimental_Workflow Start Ethyl 3-oxo-3,4-dihydro- 2-quinoxalinecarboxylate Step1 Synthesis of Carbohydrazide Intermediate Start->Step1 Step2 Synthesis of Quinoxaline Derivatives Step1->Step2 Step3 Purification and Characterization (NMR, IR, MS) Step2->Step3 Step4 Biological Screening (e.g., Anticancer, Anti-inflammatory assays) Step3->Step4 Result Identification of Lead Compounds Step4->Result

Caption: Synthetic and Screening Workflow.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its straightforward conversion to a reactive carbohydrazide opens up a rich field of synthetic possibilities, leading to the generation of diverse heterocyclic compounds with significant potential for drug discovery. The demonstrated efficacy of its derivatives as dual inhibitors of EGFR and COX-2 highlights the importance of the quinoxaline scaffold in the development of novel anticancer and anti-inflammatory agents. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this promising class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my this compound synthesis low?

Possible Causes & Solutions:

  • Incomplete Reaction: The condensation reaction between o-phenylenediamine and diethyl 2-oxomalonate may not have gone to completion.

    • Solution: Consider increasing the reaction time or adjusting the temperature. Refluxing in a suitable solvent like ethanol is a common practice. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]

  • Impurities in Starting Materials: The purity of the reactants, particularly o-phenylenediamine, is critical. o-Phenylenediamine can oxidize and darken upon exposure to air, which can lead to the formation of colored impurities and lower yields.[1]

    • Solution: Use high-purity, freshly recrystallized, or commercially available high-grade o-phenylenediamine. If the diamine appears discolored, purification by recrystallization or treatment with a reducing agent like sodium dithionite may be necessary.[1]

  • Suboptimal Reagent Ratio: An incorrect stoichiometric ratio of o-phenylenediamine and diethyl 2-oxomalonate can limit the yield.

    • Solution: Ensure an equimolar (1:1) ratio of the reactants is used for optimal results.

  • Presence of Electron-Withdrawing Groups: If you are using a substituted o-phenylenediamine with strong electron-withdrawing groups, this can decrease the nucleophilicity of the amine groups, leading to lower yields and requiring more forcing reaction conditions.

    • Solution: A higher reaction temperature, a longer reaction time, or the use of a more effective catalyst may be necessary to drive the reaction to completion.

  • Loss During Work-up and Purification: The desired product may be lost during extraction, filtration, washing, or recrystallization steps.

    • Solution: Carefully optimize the work-up and purification procedures. Ensure complete precipitation of the product before filtration. Use appropriate solvents for washing and recrystallization to minimize product loss. A common and effective method for purification is recrystallization from ethanol.[2]

Q2: I am observing significant side product formation. What could be the cause and how can I minimize it?

Possible Causes & Solutions:

  • Oxidation of o-phenylenediamine: As mentioned, o-phenylenediamine is susceptible to oxidation, which can lead to a variety of colored byproducts, complicating purification and reducing the yield of the desired product.[3]

    • Solution: To minimize oxidation, it is recommended to run the reaction under an inert atmosphere, such as nitrogen or argon.[3] Degassing the solvent prior to use can also be beneficial.

  • Self-condensation of Diethyl 2-oxomalonate: Under certain conditions, diethyl 2-oxomalonate can undergo self-condensation, leading to impurities.

    • Solution: Controlling the reaction temperature and adding the reactants in a specific order (e.g., adding the diamine to the ester solution) can sometimes mitigate this issue.

  • Formation of Benzimidazoles: In the presence of certain catalysts or under specific reaction conditions, the reaction of o-phenylenediamine with a carbonyl compound can potentially lead to the formation of benzimidazole derivatives as side products.

    • Solution: Careful selection of the catalyst and optimization of the reaction conditions (temperature, solvent) are crucial to favor the formation of the desired quinoxalinone. Acid catalysis, for instance with sulfuric acid, is often employed for this synthesis.[2]

Q3: The purification of my this compound is challenging. What are some effective purification strategies?

Possible Causes & Solutions:

  • Poor Solubility: The product may have limited solubility in common organic solvents, making purification by column chromatography difficult.

    • Solution: Recrystallization is the most common and effective method for purifying this compound. Absolute ethanol has been reported to be an effective solvent for recrystallization, yielding colorless needles.[2]

  • Presence of Colored Impurities: Oxidation of the starting material can lead to persistent colored impurities in the final product.

    • Solution: Washing the crude product with a suitable solvent in which the impurities are soluble but the product is not can be effective. In some cases, treatment with activated charcoal during recrystallization can help to remove colored impurities.

  • Removal of Unreacted Starting Materials: Unreacted o-phenylenediamine or diethyl 2-oxomalonate may co-precipitate with the product.

    • Solution: A common work-up procedure involves neutralizing the reaction mixture with a base like sodium bicarbonate to dissolve any unreacted acidic starting materials or byproducts before filtering the product.[2] Washing the filtered product with water is also recommended.[2]

Frequently Asked Questions (FAQs)

Q: What is the typical reaction mechanism for the synthesis of this compound?

A: The synthesis typically proceeds through a cyclocondensation reaction. The more nucleophilic amino group of o-phenylenediamine attacks one of the carbonyl groups of diethyl 2-oxomalonate, followed by an intramolecular cyclization and subsequent dehydration to form the quinoxalinone ring.

Q: What are the recommended reaction conditions for this synthesis?

A: A widely used method involves the condensation of o-phenylenediamine with diethyl 2-oxomalonate in a solvent such as ethanol. The reaction is often catalyzed by an acid, like sulfuric acid, and may require heating under reflux.[2]

Q: How can I confirm the identity and purity of my final product?

A: The identity and purity of this compound can be confirmed using standard analytical techniques, including:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Data Presentation

Table 1: Impact of Reaction Conditions on Quinoxaline Synthesis Yield (General Observations)

ParameterConditionEffect on YieldReference
Temperature Lower temperaturesCan enhance yield in some cases[4]
Elevated temperaturesMay lead to increased by-products and decreased yield[4]
Catalyst Acid catalyst (e.g., CF₃COOH)Optimal amount is crucial; too much can decrease yield[4]
Absence of catalystOften requires harsher conditions and results in lower yields[1]
Atmosphere Inert (Nitrogen or Argon)Can improve yield by preventing oxidation of starting materials[3]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate (A related compound with a detailed protocol)

This protocol for a structurally similar compound can be adapted for the synthesis of this compound. The key difference is the starting keto-ester.

Materials:

  • 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid

  • Absolute ethanol

  • 3N Sulfuric acid

  • Sodium bicarbonate solution

Procedure:

  • Suspend 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid (5 g, 0.023 mol) in absolute ethanol (100 ml).

  • Add 3N H₂SO₄ (10 ml) to the suspension.

  • Reflux the reaction mixture for four hours.

  • Concentrate the solution under reduced pressure.

  • Neutralize the concentrated solution with sodium bicarbonate solution to dissolve any unreacted acid.

  • Filter the precipitates under reduced pressure.

  • Wash the filtered precipitates with an excess of water.

  • Recrystallize the resulting ester from absolute ethanol to yield colorless needles.

Reported Yield: 95%[2]

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification o_phenylenediamine o-Phenylenediamine reaction_mixture Mix in Ethanol with Acid Catalyst o_phenylenediamine->reaction_mixture diethyl_oxomalonate Diethyl 2-oxomalonate diethyl_oxomalonate->reaction_mixture reflux Reflux reaction_mixture->reflux concentration Concentration reflux->concentration neutralization Neutralization (Sodium Bicarbonate) concentration->neutralization filtration Filtration neutralization->filtration washing Washing with Water filtration->washing recrystallization Recrystallization (Ethanol) washing->recrystallization final_product Ethyl 3-oxo-3,4-dihydro- 2-quinoxalinecarboxylate recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Is the reaction complete? impure_reactants Impure Reactants low_yield->impure_reactants Are reactants pure? suboptimal_ratio Suboptimal Reagent Ratio low_yield->suboptimal_ratio Is the stoichiometry correct? workup_loss Loss During Work-up low_yield->workup_loss Are you losing product during work-up? optimize_conditions Optimize Time/Temp incomplete_reaction->optimize_conditions purify_reactants Purify/Use High-Purity Reactants impure_reactants->purify_reactants equimolar_ratio Use 1:1 Stoichiometry suboptimal_ratio->equimolar_ratio optimize_workup Optimize Purification Procedure workup_loss->optimize_workup

Caption: Troubleshooting logic for low reaction yield.

References

common side products in quinoxaline synthesis and their avoidance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoxaline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency and purity of their quinoxaline synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in quinoxaline synthesis?

A1: The most frequently encountered side products in quinoxaline synthesis, particularly from the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds, include:

  • Benzimidazoles: These arise from the reaction of the o-phenylenediamine with aldehyde or carboxylic acid impurities present in the 1,2-dicarbonyl starting material.[1]

  • Quinoxaline N-oxides: Over-oxidation of the quinoxaline ring can lead to the formation of N-oxides, especially under harsh reaction conditions or in the presence of an oxidizing agent.[1]

  • Dihydroquinoxalines: Incomplete oxidation of the dihydroquinoxaline intermediate, which forms during the condensation, can result in its persistence as a side product.[1]

  • Aldol Condensation Products: Certain 1,2-dicarbonyl compounds, like 1,2-diacetylbenzene, can undergo intramolecular aldol condensation under acidic or basic conditions, leading to byproducts such as 2-methyl-1H-inden-1-one.[2]

Q2: How can I avoid the formation of benzimidazole byproducts?

A2: To minimize the formation of benzimidazole side products, consider the following troubleshooting steps:

  • Assess Reagent Purity: Before beginning the synthesis, verify the purity of the 1,2-dicarbonyl compound using techniques like NMR or GC-MS. If aldehyde or carboxylic acid impurities are detected, purify the reagent through recrystallization or chromatography.[1]

  • Optimize Reaction Conditions: Traditional synthesis methods often require high temperatures and strong acid catalysts, which can promote side reactions.[3][4] Modern, greener protocols using milder catalysts and lower temperatures can significantly reduce byproduct formation.[4][5]

Q3: What causes the formation of quinoxaline N-oxides and how can I prevent it?

A3: Quinoxaline N-oxides are typically a result of over-oxidation.[1] To prevent their formation:

  • Control the Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can prevent oxidation caused by atmospheric oxygen, especially at elevated temperatures.[1]

  • Avoid Strong Oxidizing Agents: Ensure that no strong oxidizing agents are inadvertently introduced into the reaction mixture if they are not required for the synthetic route.[1]

Q4: My reaction results in a significant amount of dihydroquinoxaline. How can I promote its conversion to the desired quinoxaline?

A4: The presence of a stable dihydroquinoxaline intermediate indicates that the final oxidation step is incomplete.[1] To drive the reaction to completion:

  • Introduce a Mild Oxidant: Often, simply exposing the reaction mixture to air by stirring it open to the atmosphere after the initial condensation can be sufficient to oxidize the dihydroquinoxaline.[1]

  • Catalyst Selection: Certain catalysts, particularly those based on transition metals, can facilitate the final oxidation step.[1]

  • Solvent Choice: The choice of solvent can play a role. For instance, dimethyl sulfoxide (DMSO) can sometimes act as an oxidant at higher temperatures.[1]

Troubleshooting Guides

Low Yield of Quinoxaline Product

If you are experiencing a low yield of your desired quinoxaline product, consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Consider extending the reaction time or gently heating the mixture if the reaction is sluggish at room temperature.[2]
Suboptimal Reaction Conditions Screen different solvents and temperatures. Greener protocols using ethanol or even water have demonstrated high efficiency.[1]
Inefficient Catalyst Experiment with different catalysts. A wide variety of catalysts, from simple acids to complex metal-based systems, have been reported to provide high yields.[1]
Presence of Significant Byproducts Identify the major byproduct(s) and implement the targeted troubleshooting steps outlined in the FAQs section.
Product Degradation Prolonged reaction times or high temperatures can sometimes lead to the degradation of the quinoxaline product.[2] Optimize the reaction time and temperature to avoid this.
Significant Byproduct Formation

The following diagram outlines a logical workflow for troubleshooting common issues related to byproduct formation in quinoxaline synthesis.

G Troubleshooting Workflow for Byproduct Formation start Significant Byproduct Detected check_purity Assess Purity of 1,2-Dicarbonyl Compound start->check_purity is_benzimidazole Is Benzimidazole the Major Byproduct? check_purity->is_benzimidazole purify_dicarbonyl Purify Dicarbonyl (Recrystallization/Chromatography) is_benzimidazole->purify_dicarbonyl Yes check_oxidation Check for Over-oxidation is_benzimidazole->check_oxidation No end Proceed with Optimized Synthesis purify_dicarbonyl->end is_n_oxide Is Quinoxaline N-Oxide Present? check_oxidation->is_n_oxide use_inert_atm Use Inert Atmosphere (N2 or Ar) is_n_oxide->use_inert_atm Yes check_completion Check for Incomplete Reaction is_n_oxide->check_completion No avoid_oxidants Avoid Strong Oxidizing Agents use_inert_atm->avoid_oxidants avoid_oxidants->end is_dihydroquinoxaline Is Dihydroquinoxaline Present? check_completion->is_dihydroquinoxaline introduce_oxidant Introduce Mild Oxidant (e.g., Air) is_dihydroquinoxaline->introduce_oxidant Yes is_dihydroquinoxaline->end No optimize_catalyst Optimize Catalyst for Oxidation introduce_oxidant->optimize_catalyst optimize_catalyst->end

Caption: A step-by-step workflow for troubleshooting quinoxaline synthesis.

Experimental Protocols

General Procedure for Quinoxaline Synthesis at Room Temperature

This protocol describes a highly efficient and environmentally friendly synthesis of quinoxalines at room temperature.

Materials:

  • o-Phenylenediamine (1 mmol)

  • 1,2-Dicarbonyl compound (1 mmol)

  • Catalyst (e.g., Phenol, 20 mol%)[2]

  • Ethanol/Water (7:3 v/v, 10 mL)

  • Deionized Water (20 mL)

Procedure:

  • In a round-bottom flask, dissolve the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in 10 mL of a 7:3 ethanol/water mixture.[2]

  • Add the catalyst (e.g., phenol, 0.2 mmol) to the solution.[2]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add 20 mL of deionized water to the mixture to facilitate product precipitation.[2]

  • Allow the mixture to stand at room temperature for approximately 30 minutes.[2]

  • Collect the crystalline product by vacuum filtration.[2]

Signaling Pathways and Reaction Mechanisms

The following diagram illustrates the general reaction pathway for quinoxaline synthesis and highlights the points where common side products can form.

G Quinoxaline Synthesis and Side Product Formation cluster_main Main Reaction Pathway cluster_side Side Reactions OPD o-Phenylenediamine Condensation Condensation OPD->Condensation Benzimidazole_Formation Condensation OPD->Benzimidazole_Formation Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Condensation Dihydroquinoxaline Dihydroquinoxaline Intermediate Condensation->Dihydroquinoxaline Oxidation Oxidation Dihydroquinoxaline->Oxidation Incomplete_Oxidation Incomplete Oxidation Dihydroquinoxaline->Incomplete_Oxidation Quinoxaline Quinoxaline (Desired Product) Oxidation->Quinoxaline Over_Oxidation Over-oxidation Quinoxaline->Over_Oxidation Aldehyde_Impurity Aldehyde/Carboxylic Acid Impurity Aldehyde_Impurity->Benzimidazole_Formation Benzimidazole Benzimidazole Byproduct Benzimidazole_Formation->Benzimidazole N_Oxide Quinoxaline N-Oxide Over_Oxidation->N_Oxide Dihydroquinoxaline_Side Dihydroquinoxaline Byproduct Incomplete_Oxidation->Dihydroquinoxaline_Side

References

troubleshooting low yield in condensation of aryl 1,2-diamines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers encountering low yields in the condensation of aryl 1,2-diamines to form heterocyclic compounds such as benzimidazoles and quinoxalines.

Frequently Asked Questions (FAQs)

Q1: My condensation reaction of an aryl 1,2-diamine with an aldehyde/dicarbonyl is resulting in a very low yield. What are the common initial troubleshooting steps?

Low yields in these condensation reactions can stem from several factors, including suboptimal reaction conditions, purity of starting materials, or inefficient workup procedures. The most common method for synthesizing quinoxalines, for instance, involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1][2][3] Similarly, benzimidazoles are frequently synthesized through the condensation of o-phenylenediamine with aldehydes or carboxylic acids.[4][5]

Initial troubleshooting should focus on:

  • Purity of Reactants: Ensure the aryl 1,2-diamine is free from oxidation, which can be a common issue. The aldehyde or dicarbonyl compound should also be pure, as impurities can lead to side reactions.

  • Stoichiometry: A precise 1:1 molar ratio of the 1,2-diamine to the dicarbonyl compound is often critical for success.[6]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress to ensure it has gone to completion.[6] Incomplete reactions are a frequent cause of low yields.

  • Atmosphere: For reactions sensitive to oxidation, particularly when synthesizing benzimidazoles from aldehydes, conducting the reaction in an open oxygen environment or using a mild oxidant can be beneficial.[7] Some modern protocols, however, have been developed to work well under aerobic conditions in water.[8]

Q2: I'm observing multiple spots on my TLC plate, suggesting significant side product formation. What are the likely side reactions?

Side product formation is a major contributor to low yields. The primary side reaction is often the self-condensation of the carbonyl starting material, especially if it possesses α-hydrogens.[9] Additionally, for aryl 1,2-diamines, oxidation of the diamine itself can occur, leading to colored impurities that complicate purification. In the synthesis of 1,2-disubstituted benzimidazoles, the formation of 2-substituted benzimidazoles can also be a competing pathway.[8]

To minimize side reactions:

  • Control Reagent Addition: Slowly add the enolizable carbonyl compound to a mixture of the diamine and the catalyst.[9] This keeps the concentration of the self-condensing partner low.[9]

  • Optimize Temperature: Excessively high temperatures can promote side reactions and product degradation.[9] While traditional methods often use reflux conditions, many newer protocols achieve high yields at room temperature or with gentle heating (e.g., 50-80°C).[6][7][8][10]

  • Choose the Right Catalyst: The catalyst can significantly influence the reaction pathway. For example, some catalysts may favor the desired cyclization over competing side reactions. Numerous catalysts, from simple acids to metal nanoparticles, have been developed to improve yields and selectivity.[1][2]

Q3: How do the choice of solvent and catalyst affect the reaction yield and time?

The solvent and catalyst are critical parameters that can dramatically impact reaction efficiency.

  • Solvent: While ethanol is a common solvent, other options like acetic acid, acetonitrile, toluene, or even solvent-free conditions can be more effective depending on the specific substrates.[6][11] Green chemistry approaches often utilize water or ethanol/water mixtures, which have proven highly effective and environmentally friendly.[6][8][12]

  • Catalyst: A wide array of catalysts can be used to enhance reaction rates and yields. These range from Brønsted acids (e.g., p-TsOH, acetic acid) and Lewis acids (e.g., LaCl₃, MgCl₂·6H₂O) to solid-supported catalysts and nanoparticles.[1][10][13] The choice of catalyst can reduce reaction times from many hours to a matter of minutes, often with a significant increase in yield.[6] For example, using an alumina-supported AlCuMoVP catalyst, increasing the amount from 50 mg to 100 mg was shown to significantly boost product yield.[6]

Q4: Can I use microwave irradiation to improve my yield and reduce reaction time?

Yes, microwave-assisted synthesis is a well-established method for dramatically improving the efficiency of these condensation reactions. Microwave irradiation can reduce reaction times from hours to just a few minutes and often leads to higher yields with cleaner product profiles.[6][12][14] For instance, an iodine-catalyzed synthesis of quinoxalines in an ethanol/water mixture was completed within 2-3 minutes with excellent yields under microwave irradiation.[12] Many protocols for synthesizing benzimidazole derivatives also report high yields in short reaction times using this technique.[4][14]

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting low yields in aryl 1,2-diamine condensation reactions.

TroubleshootingWorkflow Troubleshooting Flow for Low Yield Condensation start Low Yield Observed check_purity Verify Starting Material Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup diamine_purity Aryl 1,2-Diamine (Check for Oxidation) check_purity->diamine_purity carbonyl_purity Aldehyde/Dicarbonyl Purity check_purity->carbonyl_purity temp Temperature check_conditions->temp solvent Solvent check_conditions->solvent catalyst Catalyst & Loading check_conditions->catalyst time Reaction Time (Monitor by TLC) check_conditions->time atmosphere Atmosphere (Inert vs. Oxidative) check_conditions->atmosphere extraction Inefficient Extraction check_workup->extraction purification_loss Loss During Chromatography check_workup->purification_loss optimize Optimize & Rerun diamine_purity->optimize carbonyl_purity->optimize temp->optimize solvent->optimize catalyst->optimize time->optimize atmosphere->optimize extraction->optimize purification_loss->optimize

Caption: A logical workflow for diagnosing and resolving low product yields.

Quantitative Data Summary

The choice of reaction conditions significantly influences the outcome of the condensation. The following tables summarize reported data for the synthesis of benzimidazole and quinoxaline derivatives under various catalytic and solvent systems.

Table 1: Comparison of Catalysts for 2-Aryl Benzimidazole Synthesis (Reaction of o-phenylenediamine and 4-chlorobenzaldehyde)

CatalystSolventTemperature (°C)TimeYield (%)Reference
None (Traditional)Acetic AcidReflux12 hLow/Moderate[6][7]
Cu(OH)₂MethanolRoom Temp6 hGood[7]
tert-Butyl nitriteTHF250.5 h80[7]
Lanthanum ChlorideAcetonitrileRoom Temp2-4 h85-95[7][10]
Salicylic Acid (SA)WaterRoom Temp-High[8]
BiOCl NPs (Ultrasound)Water--up to 94[4]

Table 2: Effect of Solvent on Quinoxaline Synthesis via Microwave Irradiation (Reaction of o-phenylenediamine and phenylglyoxal monohydrate with 5 mol% Iodine)

SolventTimeYield (%)Reference
EtOH/H₂O (1:1)30 sec94[12]
Acetonitrile2 min85[12]
Dichloromethane3 min60[12]
Tetrahydrofuran3 min70[12]
No Solvent1 min90[12]

Key Experimental Protocols

Protocol 1: Green Synthesis of 2-(p-tolyl)-1H-benzo[d]imidazole

This protocol is adapted from a catalyst-free synthesis performed in an aqueous medium.[8]

Materials:

  • o-phenylenediamine (1.0 mmol, 108.1 mg)

  • p-tolualdehyde (1.0 mmol, 120.2 mg, 118 µL)

  • Water (5 mL)

Procedure:

  • A mixture of o-phenylenediamine (1.0 mmol) and p-tolualdehyde (1.0 mmol) is added to a round-bottom flask.

  • Water (5 mL) is added to the flask, and the mixture is stirred at 75°C.

  • The reaction is conducted under an aerobic (open-air) atmosphere.

  • The progress of the reaction is monitored by TLC until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is collected by vacuum filtration, washed with cold water, and dried to afford the pure 2-(p-tolyl)-1H-benzo[d]imidazole.

Protocol 2: Microwave-Assisted Synthesis of 2-phenylquinoxaline

This protocol is based on an efficient iodine-catalyzed method using microwave irradiation.[12]

Materials:

  • o-phenylenediamine (1.0 mmol, 108.1 mg)

  • Phenylglyoxal monohydrate (1.0 mmol, 152.1 mg)

  • Iodine (I₂) (0.05 mmol, 12.7 mg)

  • Ethanol/Water (1:1, 4 mL)

Procedure:

  • In a microwave process vial, combine o-phenylenediamine (1.0 mmol), phenylglyoxal monohydrate (1.0 mmol), and iodine (5 mol%).

  • Add 4 mL of a 1:1 ethanol/water mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture for 30 seconds at a temperature of 50°C.

  • After irradiation, cool the vial to room temperature.

  • The precipitated product is collected by filtration, washed with cold water, and dried. If necessary, the product can be further purified by recrystallization from ethanol.

Reaction Mechanism and Potential Pitfalls

The condensation to form a benzimidazole from an o-phenylenediamine and an aldehyde generally proceeds through the formation of a Schiff base intermediate, followed by cyclization and subsequent oxidation/aromatization.

ReactionMechanism Benzimidazole Formation: Key Steps & Pitfalls reactants Aryl 1,2-Diamine + Aldehyde step1 Step 1: Condensation (Reversible) reactants->step1 intermediate1 Schiff Base Intermediate step1->intermediate1 pitfall1 Pitfall: Reaction stalls if water is not removed or if catalyst is inefficient. step1->pitfall1 step2 Step 2: Cyclization intermediate1->step2 intermediate2 Dihydrobenzimidazole step2->intermediate2 step3 Step 3: Oxidation / Aromatization intermediate2->step3 product Benzimidazole (Final Product) step3->product pitfall3 Pitfall: Reaction requires an oxidant (e.g., O₂ from air) or can stall here, leading to low yield. step3->pitfall3

Caption: Key steps and potential failure points in benzimidazole synthesis.

References

optimization of reaction conditions for quinoxaline formation (temperature, solvent)

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimization of Quinoxaline Synthesis

Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find detailed troubleshooting advice, answers to frequently asked questions, and optimized experimental protocols to help you navigate the complexities of quinoxaline formation, with a special focus on optimizing temperature and solvent conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in quinoxaline synthesis are a common problem that can stem from several factors.[1]

  • Possible Causes & Solutions:

    • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[1] If the reaction stalls, consider adjusting the temperature or catalyst.

    • Suboptimal Reaction Conditions: The chosen temperature, time, or solvent may not be ideal for your specific substrates. It is highly recommended to screen different solvents and temperatures to find the optimal conditions.[1][2]

    • Impure Starting Materials: Impurities in the o-phenylenediamine or the 1,2-dicarbonyl compound can lead to side reactions and significantly lower the yield of the desired product.[2][3] Always assess the purity of your starting materials using techniques like NMR or GC-MS before beginning the synthesis.[1]

    • Inefficient Catalyst: Some reactions benefit greatly from an acid or metal catalyst.[2] If you are experiencing low yields, consider screening different catalysts or verifying the activity of your current one.[2]

    • Product Loss During Work-up: The desired product may be lost during extraction, filtration, or purification steps.[3] Carefully optimize your purification procedure to minimize such losses.

Question 2: I am observing a significant amount of a benzimidazole derivative as a byproduct. What is causing this and how can it be prevented?

Answer: The formation of benzimidazole byproducts is a frequent issue, particularly when the 1,2-dicarbonyl compound contains impurities.[1]

  • Cause: This side reaction occurs when the o-phenylenediamine starting material reacts with an aldehyde or carboxylic acid derivative. These impurities can be present in a degraded 1,2-dicarbonyl reagent.[1]

  • Troubleshooting Steps:

    • Assess Reagent Purity: Before use, confirm the purity of the 1,2-dicarbonyl compound.

    • Purify the Reagent: If aldehyde impurities are detected, purify the dicarbonyl compound by methods such as recrystallization or chromatography.[1]

Question 3: The reaction has stopped at a dihydroquinoxaline intermediate and is not progressing to the final aromatic product. How can I resolve this?

Answer: The isolation of a stable dihydroquinoxaline intermediate indicates that the final oxidation step of the reaction is incomplete.[1]

  • Cause: This is common when the reaction is performed under strictly non-oxidizing conditions.

  • Troubleshooting Steps:

    • Introduce a Mild Oxidant: Often, simply stirring the reaction mixture open to the air is sufficient to oxidize the dihydroquinoxaline to the aromatic quinoxaline.[1]

    • Catalyst Selection: Certain catalysts, especially those based on transition metals, can facilitate this final oxidation step.[1]

Question 4: My purified product is contaminated with quinoxaline N-oxides. How can I avoid their formation?

Answer: Quinoxaline N-oxides are typically formed through the over-oxidation of the quinoxaline ring.[1]

  • Cause: This can happen if reaction conditions are too harsh or if an oxidizing agent is present. Reactions run in the presence of air (oxygen) for extended periods at high temperatures are particularly susceptible.[1]

  • Troubleshooting Steps:

    • Avoid Strong Oxidizing Agents: Ensure no oxidizing agents are introduced into the reaction inadvertently.

    • Control the Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can effectively prevent the formation of N-oxides.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for quinoxaline synthesis, and how do I choose the best one? A1: Commonly used solvents include ethanol, water, dimethylformamide (DMF), and toluene.[3][4] Greener protocols often favor ethanol or water.[1] The optimal solvent depends on the specific substrates and reaction conditions. Screening a variety of solvents is the best approach to identify the one that provides the highest yield and purity for your reaction.[2] Solvent-free methods, such as grinding reactants at room temperature, are also an excellent and environmentally friendly alternative.[3]

Q2: Is a catalyst required for quinoxaline synthesis? A2: While the condensation can sometimes proceed without a catalyst, many modern, efficient methods utilize one to improve reaction rates and yields.[2] A wide range of catalysts have been reported, from simple acids to complex metal catalysts and reusable solid-supported catalysts.[1][2][5]

Q3: What is a "green" approach to quinoxaline synthesis? A3: Green chemistry approaches aim to minimize environmental impact. For quinoxaline synthesis, this can involve using environmentally benign solvents like water or ethanol, employing solvent-free reaction conditions, using recyclable catalysts, and running reactions at room temperature to reduce energy consumption.[6][7]

Q4: How does temperature affect the reaction? A4: Traditionally, quinoxaline synthesis required high temperatures and long reaction times.[6][8] However, many modern protocols have been developed that proceed efficiently at room temperature, which can prevent side reactions and decomposition of starting materials.[5][9] Optimizing the temperature is a critical step; for some substrates, moderate heating may be necessary to achieve a reasonable reaction rate, while for others, room temperature is sufficient.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on the effect of solvent and temperature on quinoxaline formation based on a model reaction between o-phenylenediamine and benzil.

Table 1: Effect of Solvent on Quinoxaline Yield

SolventTemperature (°C)Reaction TimeYield (%)Reference
EthanolReflux2 h92%[10]
Water80 °C3 h95%[11]
Toluene25 °C2 h92%[4][5]
DMFMicrowave (800W)< 10 min82%[12]
1,4-DioxaneMicrowave< 15 minHigh Yield[12]
THFAmbient-Lower Yield[13]
CyclohexaneAmbient-Lower Yield[13]
Solvent-Free (Grinding)Room Temp5-10 min95%[3][14]

Table 2: Effect of Temperature and Method on Reaction Time and Yield

MethodTemperatureReaction TimeYield (%)Reference
Conventional Heating60 °C8 h-[6]
Conventional HeatingHigh TemperatureLong HoursLow Yield[6][8]
Microwave Irradiation100 °C (600W)2-5 minHigh Yield[14]
Ultrasound-AssistedRoom Temp15-30 minHigh Yield[15]
Solid-Supported CatalystRoom Temp10 min - 2 h92-95%[5][7]

Detailed Experimental Protocols

Protocol 1: General Procedure for Quinoxaline Synthesis in Ethanol

This protocol describes a standard method for synthesizing quinoxalines via the condensation of an aryl 1,2-diamine and a 1,2-dicarbonyl compound.

  • Reactant Preparation: In a round-bottomed flask, dissolve the aryl 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in ethanol.

  • Reaction: Add a catalyst if required (e.g., 10 mol% TiO₂-Pr-SO₃H).[6]

  • Heating: Reflux the reaction mixture for the required time (typically 10 minutes to several hours), monitoring progress by TLC.[6][10]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid product by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum. If no precipitate forms, evaporate the solvent and purify the crude product by recrystallization from ethanol.

Protocol 2: Solvent-Free Synthesis by Grinding at Room Temperature

This environmentally friendly protocol avoids the use of solvents.

  • Mixing: Place the aryl 1,2-diamine (1 mmol), 1,2-dicarbonyl compound (1 mmol), and a solid catalyst (e.g., silica nanoparticles, 0.6 g) in a mortar.[14]

  • Grinding: Vigorously grind the mixture with a pestle at room temperature.[3][14]

  • Monitoring: Monitor the reaction for completion using TLC.

  • Isolation: Once complete, transfer the reaction mixture to a flask. Add hot ethanol (10 mL) to dissolve the product and separate the solid catalyst by centrifugation or filtration.[14]

  • Crystallization: Concentrate the supernatant and allow it to stand at room temperature for several hours to precipitate the product. Collect the pure crystals by filtration.[14]

Protocol 3: Microwave-Assisted Synthesis

This method significantly reduces reaction times.

  • Reactant Preparation: In a microwave-safe reaction vessel, combine the o-phenylenediamine (0.25 mol), oxalic acid (0.36 mol), and a catalyst like ferric chloride (0.1 g) in a suitable solvent such as DMF (10 ml).[12]

  • Irradiation: Place the vessel in a microwave oven and irradiate at a specified power (e.g., 800W) for a short period (typically a few minutes).[12]

  • Cooling & Isolation: After irradiation, cool the vessel. The solid product that separates is collected by filtration and washed.[12]

  • Purification: The product can be further purified by recrystallization if necessary.

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for Quinoxaline Synthesis

G start Problem Detected: Low Yield or Impurities check_purity Check Purity of Starting Materials start->check_purity check_byproducts Identify Byproducts (NMR, GC-MS) start->check_byproducts impure Impure? check_purity->impure purify Purify Reagents (Recrystallization/Chromatography) impure->purify Yes pure Pure impure->pure No solution Problem Resolved purify->solution optimize_cond Optimize Reaction Conditions pure->optimize_cond screen_solvent Screen Solvents (Ethanol, Water, Toluene, etc.) optimize_cond->screen_solvent optimize_temp Optimize Temperature (Room Temp vs. Reflux) optimize_cond->optimize_temp check_catalyst Check Catalyst (Screen alternatives) optimize_cond->check_catalyst screen_solvent->solution optimize_temp->solution check_catalyst->solution benzimidazole Benzimidazole? check_byproducts->benzimidazole benzimidazole->purify Yes n_oxide N-Oxide? benzimidazole->n_oxide No use_inert Use Inert Atmosphere (N2 or Ar) n_oxide->use_inert Yes n_oxide->solution No use_inert->solution

Caption: A logical workflow for troubleshooting common issues in quinoxaline synthesis.

Diagram 2: General Experimental Workflow for Quinoxaline Synthesis

G prep 1. Reagent Preparation - o-phenylenediamine - 1,2-dicarbonyl - Solvent & Catalyst reaction 2. Reaction - Mixing - Heating/Stirring prep->reaction monitor 3. Monitoring - TLC reaction->monitor monitor->reaction Incomplete workup 4. Work-up - Cooling - Filtration/Extraction monitor->workup Complete purify 5. Purification - Recrystallization - Chromatography workup->purify analysis 6. Characterization - NMR, MS, m.p. purify->analysis

Caption: A standard workflow for the synthesis and purification of quinoxalines.

References

Technical Support Center: Purification of Crude Ethyl 3-Oxo-3,4-dihydro-2-quinoxalinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Issue 1: Low Purity After Recrystallization

  • Question: My recrystallized this compound is still impure. What are the possible causes and solutions?

  • Answer: Low purity after recrystallization can be due to several factors:

    • Inappropriate Solvent Choice: The chosen solvent may not have a steep enough solubility curve for the compound (i.e., it is too soluble at low temperatures or not soluble enough at high temperatures).

    • Presence of Insoluble Impurities: If the hot solution is not filtered, insoluble impurities can contaminate the final product.

    • Cooling Rate is Too Fast: Rapid cooling can lead to the precipitation of impurities along with the product.

    • Insufficient Washing of Crystals: Residual mother liquor on the crystal surface will re-introduce impurities upon drying.

    Solutions:

    • Solvent Screening: Experiment with different recrystallization solvents. Based on similar compounds, absolute ethanol is a good starting point.[1] Other potential solvents to screen include ethyl acetate, isopropanol, or mixtures such as ethanol/water.

    • Hot Filtration: If you observe insoluble material in the hot solution, perform a hot gravity filtration before allowing the solution to cool.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.

    • Thorough Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

Issue 2: Product Appears Colored (Yellow or Brown)

  • Question: The supposedly white to off-white this compound is yellow or brown. How can I remove the color?

  • Answer: Colored impurities often arise from the oxidation of the o-phenylenediamine starting material during the synthesis.[2] These impurities can often be removed by:

    • Activated Charcoal Treatment: During recrystallization, add a small amount (1-2% w/w) of activated charcoal to the hot solution and swirl for a few minutes before performing a hot filtration to remove the charcoal and the adsorbed colored impurities.

    • Inert Atmosphere: If the coloration is due to product instability, consider performing the purification steps under an inert atmosphere (e.g., nitrogen or argon).[2]

Issue 3: Low Recovery/Yield After Purification

  • Question: I am losing a significant amount of product during purification. What are the common causes of low yield?

  • Answer: Low recovery is a common challenge and can be attributed to several factors:

    • Product Loss During Transfers: Multiple transfer steps can lead to mechanical losses of the product.

    • High Solubility in Recrystallization Solvent: If the product is too soluble in the cold recrystallization solvent, a significant amount will remain in the mother liquor.

    • Decomposition on Silica Gel: Quinoxaline derivatives can sometimes be unstable on acidic silica gel, leading to product loss during column chromatography.[2]

    • Improper Work-up: Care should be taken during filtration and washing to minimize product loss.[2]

    Solutions:

    • Minimize Transfers: Plan your purification workflow to minimize the number of times the product is transferred between vessels.

    • Optimize Recrystallization: If recrystallization is the cause, try a different solvent in which the product has lower solubility at cold temperatures. You can also try to recover more product from the mother liquor by concentrating it and allowing a second crop of crystals to form.

    • Deactivate Silica Gel: If using column chromatography, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine. Alternatively, use a different stationary phase like neutral alumina.

    • Careful Handling: Ensure all product is transferred during filtration and wash with a minimal amount of cold solvent.

Issue 4: Difficulty with Column Chromatography

  • Question: I am having trouble purifying my compound using column chromatography. The product is not eluting, or it is co-eluting with impurities. What should I do?

  • Answer: Column chromatography issues often stem from an unoptimized mobile phase or problems with the stationary phase.

    • Product Not Eluting: The mobile phase is likely not polar enough. Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.

    • Co-elution with Impurities: The chosen solvent system may not have enough selectivity. Try a different solvent system. For instance, if hexane/ethyl acetate is not working, consider trying dichloromethane/methanol or toluene/acetone. It is crucial to first develop a good separation on a TLC plate before attempting column chromatography. An ideal Rf value for the product on TLC is typically between 0.2 and 0.4.

    • Product Streaking on the Column: This could be due to overloading the column or poor solubility of the crude product in the mobile phase. Ensure the crude material is fully dissolved in a minimal amount of solvent before loading. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel before adding it to the top of the column.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected purity of crude this compound?

    • A1: The purity of the crude product can vary significantly depending on the reaction conditions and the purity of the starting materials. It is not uncommon for the crude product to have a purity of 80-90%, with the remainder being unreacted starting materials or side products.

  • Q2: What are the most likely impurities in the crude product?

    • A2: The most common impurities are likely unreacted o-phenylenediamine and diethyl oxalate. Side products from the oxidation of o-phenylenediamine can also be present, which often results in a colored crude product.[2]

  • Q3: What is a good starting solvent system for TLC analysis?

    • A3: A good starting point for TLC analysis is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. A 4:1 or 3:1 mixture of hexane:ethyl acetate is a reasonable starting point. The polarity can be adjusted to achieve good separation.

  • Q4: Is recrystallization or column chromatography the better purification method?

    • A4: The choice of purification method depends on the nature and quantity of the impurities. Recrystallization is often a more straightforward and scalable method if the impurities have significantly different solubility profiles from the product. For a very similar compound, recrystallization from absolute ethanol has been shown to be effective.[1] Column chromatography is more suitable for separating impurities with similar polarities to the product.

  • Q5: How can I confirm the purity of my final product?

    • A5: The purity of the final product can be confirmed using several analytical techniques:

      • Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate.

      • High-Performance Liquid Chromatography (HPLC): This will provide a quantitative measure of purity.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.

      • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Data Presentation

The following table provides an illustrative example of the expected yield and purity of this compound before and after a typical purification process. The actual results may vary depending on the specific experimental conditions.

ParameterCrude ProductAfter RecrystallizationAfter Column Chromatography
Appearance Yellowish to brown solidOff-white to pale yellow crystalsWhite solid
Purity (by HPLC) 85 - 95%> 98%> 99%
Typical Yield N/A80 - 95%60 - 85%
Melting Point Broad rangeSharp, defined rangeSharp, defined range

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is adapted from a procedure for a structurally similar compound and is expected to be effective for this compound.[1]

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of absolute ethanol and heat the mixture to reflux with stirring until the solid is completely dissolved. Add more ethanol in small portions if necessary to achieve complete dissolution.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% w/w). Reheat the mixture to reflux for 5-10 minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold absolute ethanol.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: General Column Chromatography

This is a general protocol for the purification of quinoxaline derivatives by column chromatography. The optimal solvent system should be determined by TLC analysis first.

  • TLC Analysis: Develop a solvent system (e.g., hexane/ethyl acetate) that gives the product an Rf value of approximately 0.2-0.4 and provides good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the least polar mobile phase determined from your TLC analysis. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the initial, non-polar mobile phase. If a gradient elution is required, gradually increase the polarity by increasing the percentage of the more polar solvent.

  • Fraction Collection: Collect the eluate in separate fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter If no charcoal needed charcoal->hot_filter cool Cool to Crystallize hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: General workflow for the purification by recrystallization.

troubleshooting_purification start Purification Issue low_purity Low Purity? start->low_purity colored_product Colored Product? start->colored_product low_yield Low Yield? start->low_yield rescreen_solvent Re-screen Recrystallization Solvent low_purity->rescreen_solvent Yes slow_cool Ensure Slow Cooling low_purity->slow_cool Yes hot_filter Perform Hot Filtration low_purity->hot_filter Yes use_charcoal Use Activated Charcoal colored_product->use_charcoal Yes inert_atm Use Inert Atmosphere colored_product->inert_atm Yes check_solubility Check Product Solubility in Cold Solvent low_yield->check_solubility Yes deactivate_silica Deactivate Silica Gel low_yield->deactivate_silica Yes

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Purification of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering colored impurities during the synthesis and purification of quinoxaline derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude quinoxaline product is a dark brown/red solid, but the literature reports it as a pale-yellow powder. What are the likely impurities?

A: Dark coloration in crude quinoxaline products typically arises from highly conjugated byproducts or degradation products formed during the reaction or workup.[1] Common culprits include:

  • Oxidation Products: The quinoxaline ring system can be susceptible to oxidation, leading to the formation of N-oxides or other colored species.

  • Polymerization Products: Under harsh reaction conditions (e.g., strong acid, high heat), starting materials or the product itself can polymerize.

  • Residual Starting Materials: Incomplete reactions can leave colored starting materials, such as substituted o-phenylenediamines, which may have oxidized.

  • Side-Reaction Products: The condensation reaction used to form quinoxalines can sometimes yield colored, highly conjugated side products.[1]

Your first step should be to analyze the crude product by Thin-Layer Chromatography (TLC) to visualize the number of components and determine if a simple purification method like recrystallization is feasible.

Q2: I tried recrystallizing my product, but it's still colored. What should I do next?

A: If a single recrystallization is insufficient, you have several options. The choice depends on the nature of your compound and the impurities.

  • Use Activated Charcoal (Decolorizing Carbon): This is a highly effective method for removing large, colored molecules that are often the source of the problem.[1][2]

  • Perform Column Chromatography: This technique is excellent for separating compounds with different polarities and is often the most powerful purification method.[3][4]

  • Re-evaluate Your Recrystallization Solvent System: Experiment with different solvents or solvent mixtures.[1][5] Common solvents for quinoxalines include ethanol, methanol/water mixtures, and ethyl acetate/hexane.[1][6]

The following workflow diagram outlines a general strategy for purification.

TroubleshootingLogic cluster_1 Troubleshooting Colored Impurities Start Crude Product is Highly Colored Nature What is the nature of the product? Start->Nature Solid Solid Nature->Solid Oil Oil / Tarry Mass Nature->Oil Recrystallize Attempt Recrystallization from various solvents (e.g., EtOH, EtOAc/Hex) Solid->Recrystallize Chromatography Attempt Purification by Column Chromatography Oil->Chromatography Result Is the product still colored? Recrystallize->Result CheckStability Check for degradation on silica TLC plate Chromatography->CheckStability Charcoal Use Activated Charcoal During Recrystallization Result->Charcoal Yes End Pure Product Result->End No Charcoal->End CheckStability->End Stable Alumina Use Alumina or Deactivated Silica CheckStability->Alumina Degradation Observed Alumina->End

References

preventing decomposition of quinoxaline compounds during purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of quinoxaline compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent the decomposition of quinoxaline derivatives during purification.

Frequently Asked Questions (FAQs)

Q1: My quinoxaline compound appears to be decomposing on the silica gel column. What is happening and how can I prevent it?

A1: Decomposition on silica gel is a common issue for quinoxaline derivatives.[1][2] This is often due to the acidic nature of standard silica gel, which can lead to the degradation of sensitive compounds.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before packing your column, flush it with a solvent system containing a small amount of a base, such as 1-3% triethylamine.[1] This will neutralize the acidic sites on the silica.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or opting for reverse-phase chromatography with a C18 silica gel.[1]

  • Minimize Contact Time: Elute your compound as quickly as possible from the column to reduce the time it is in contact with the stationary phase.

Q2: I'm observing the formation of new, more polar spots on my TLC plate during purification, suggesting oxidation. How can I avoid this?

A2: Quinoxaline rings can be susceptible to over-oxidation, leading to the formation of quinoxaline N-oxides, especially under harsh conditions or in the presence of an oxidizing agent.[3]

Preventative Measures:

  • Inert Atmosphere: If your compound is particularly sensitive, perform the purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[2]

  • Avoid Strong Oxidizing Agents: Ensure that no oxidizing agents are inadvertently introduced during the work-up or purification process.[3]

  • Control Temperature: Elevated temperatures can accelerate oxidation.[3] If possible, conduct the purification at room temperature or below.

Q3: My purified quinoxaline derivative is changing color and degrading upon exposure to light. What precautions should I take?

A3: Photodegradation can be a significant issue for some quinoxaline-based materials.[4]

Mitigation Strategies:

  • Protect from Light: Wrap your flasks and columns in aluminum foil to protect the compound from light during the purification process and storage.

  • Use Amber Glassware: Store the purified compound in amber-colored vials to minimize light exposure.

  • Forced Degradation Studies: To understand the photostability of your compound, you can conduct forced degradation studies by exposing a solution to a high-intensity light source.[4]

Q4: I'm experiencing low recovery of my quinoxaline compound after purification. What are the potential causes?

A4: Low recovery can be due to several factors, including decomposition, irreversible adsorption to the stationary phase, or issues with the work-up procedure.

Troubleshooting Checklist:

  • Check pH during Extraction: Ensure the pH of the aqueous layer during work-up is optimized for your compound's pKa to prevent it from remaining in the aqueous phase.[1]

  • Address Silica Gel Instability: As mentioned in Q1, quinoxaline derivatives can be unstable on silica gel.[1] Consider deactivating the silica or using an alternative stationary phase.

  • Optimize Solvent System: An inappropriate solvent system can lead to poor elution from the column. If your compound is highly polar, reverse-phase chromatography might be a more suitable option.[1]

Troubleshooting Guides

Issue 1: Compound Streaking or Remaining at the Baseline during TLC/Column Chromatography
Potential Cause Recommended Solution
Compound is too polar for the eluent Gradually increase the polarity of the solvent system. For highly polar compounds, consider switching to reverse-phase chromatography.[1]
Interaction with acidic silica Add a small amount of triethylamine (1-3%) to the eluent to deactivate the silica gel.[1]
Insolubility in the eluent Ensure the crude product is fully dissolved before loading onto the column. If solubility is an issue, consider solid loading by pre-adsorbing the compound onto a small amount of silica gel.[1]
Issue 2: Formation of Colored Impurities During Purification
Potential Cause Recommended Solution
Oxidation of starting materials or product Perform the reaction and purification under an inert atmosphere (e.g., nitrogen or argon).[2]
Unreacted starting materials or side products Recrystallization is often an effective method for removing colored impurities. A 70% ethanol/water mixture has been recommended for some derivatives.[5]
Degradation due to uncontrolled reaction temperature Maintain careful control over the reaction temperature to prevent the formation of tar-like substances.[6]

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Column Chromatography
  • Prepare your desired solvent system (eluent).

  • To the eluent, add 1-3% (v/v) of triethylamine.

  • Mix the solution thoroughly.

  • Use this triethylamine-containing solvent to pack your chromatography column.

  • Flush the packed column with at least two column volumes of this solvent system before loading your sample.[1]

Protocol 2: General Recrystallization Procedure for Quinoxaline Derivatives
  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol/water mixtures) to find a suitable solvent or solvent system.[1] The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly, then add a small amount of activated charcoal (1-2% by weight of your compound).[1] Swirl the mixture and gently heat for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Visualizations

Experimental Workflow: Purification of Quinoxaline Derivatives

G General Workflow for Quinoxaline Purification cluster_0 Crude Product cluster_1 Purification Method Selection cluster_2 Purification Techniques cluster_3 Purity Analysis cluster_4 Final Product Crude Crude Quinoxaline Compound Selection Select Purification Method Crude->Selection Column Column Chromatography Selection->Column Polarity Difference Recrystallization Recrystallization Selection->Recrystallization Crystalline Solid Prep_HPLC Preparative HPLC Selection->Prep_HPLC Difficult Separation Analysis Analyze Fractions/ Crystals (TLC, NMR, etc.) Column->Analysis Recrystallization->Analysis Prep_HPLC->Analysis Pure Pure Quinoxaline Compound Analysis->Pure

Caption: General workflow for the purification of quinoxaline derivatives.

Logical Relationship: Troubleshooting Quinoxaline Decomposition on Silica Gel

G Troubleshooting Decomposition on Silica Gel Problem Observation: Decomposition on Silica Gel Cause Potential Cause: Acidic Nature of Silica Gel Problem->Cause Solution1 Solution 1: Deactivate Silica Gel (e.g., with Triethylamine) Cause->Solution1 Solution2 Solution 2: Use Alternative Stationary Phase (Alumina, C18) Cause->Solution2 Solution3 Solution 3: Minimize Contact Time (Faster Elution) Cause->Solution3 Outcome Desired Outcome: Pure, Intact Quinoxaline Compound Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Logical approach to troubleshooting quinoxaline decomposition during silica gel chromatography.

References

addressing poor solubility of quinoxaline-2,3-diones in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering poor solubility of quinoxaline-2,3-diones in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why do many quinoxaline-2,3-dione derivatives exhibit poor solubility in common organic solvents?

A1: The poor solubility of quinoxaline-2,3-diones often stems from their planar and aromatic structure, which can lead to strong intermolecular forces, such as hydrogen bonding and π-π stacking, in the solid state.[1] This results in high crystal lattice energy that must be overcome for dissolution to occur. The parent quinoxaline-2,3-dione exists predominantly in the diamide tautomeric form, which can facilitate strong hydrogen bonding networks.

Q2: In which common organic solvents does the parent quinoxaline-2,3-dione show some solubility?

A2: Quinoxaline-2,3-dione is generally soluble in polar aprotic solvents.[2] Qualitative solubility data indicates it is very soluble in N,N-Dimethylformamide (DMF) and soluble in methanol.[3] It is sparingly soluble in glacial acetic acid and very slightly soluble in chloroform.[3]

Q3: What are the main strategies to improve the solubility of my quinoxaline-2,3-dione derivative?

A3: There are two primary approaches to enhance the solubility of quinoxaline-2,3-dione derivatives: chemical modification and formulation strategies.[4]

  • Chemical Modification: This involves altering the molecular structure to introduce more soluble functional groups.[5]

  • Formulation Approaches: These methods improve the dissolution of the existing compound without changing its chemical structure.[4]

Q4: Are there successful examples of improving the solubility of quinoxaline-2,3-dione derivatives through chemical modification?

A4: Yes, several studies have reported successful solubility enhancement. For instance, the introduction of a sulfamoylbenzamide moiety at the N1 position of certain quinoxaline-2,3-dione analogs led to a more than three-fold increase in molar solubility.[4][6][7] Another example is the introduction of a methylphosphonate group to the quinoxalinedione skeleton, which significantly increased aqueous solubility.[4]

Troubleshooting Guides

Issue 1: My quinoxaline-2,3-dione derivative precipitates during my reaction in an organic solvent.

Possible Cause: The concentration of the quinoxaline-2,3-dione derivative has exceeded its solubility limit in the chosen solvent at the reaction temperature.

Troubleshooting Steps:

  • Solvent Selection: Switch to a solvent with higher solubilizing power for quinoxaline-2,3-diones, such as DMF.[3]

  • Co-solvency: Introduce a co-solvent to increase the polarity of the reaction mixture.[8][9]

  • Temperature Adjustment: Gently heating the reaction mixture may increase the solubility of your compound. However, be mindful of the thermal stability of your reactants and products.

  • Dilution: Decrease the concentration of your reactants to keep the quinoxaline-2,3-dione derivative below its solubility threshold.

Issue 2: I am struggling to purify my quinoxaline-2,3-dione derivative due to its low solubility.

Possible Cause: The compound is poorly soluble in common chromatography and recrystallization solvents.

Troubleshooting Steps:

  • Recrystallization Solvent Screening:

    • Systematically test a range of solvents, from nonpolar to polar, to find a suitable recrystallization solvent or solvent system.

    • A good recrystallization solvent will dissolve the compound when hot but not when cold.

    • Consider using high-boiling point polar aprotic solvents like DMF or DMSO, followed by the addition of an anti-solvent to induce crystallization upon cooling.

  • Chromatography Considerations:

    • Be aware that some quinoxaline-2,3-diones can be unstable on silica gel.[10]

    • If using column chromatography, consider using a stronger eluent system or switching to a different stationary phase, such as alumina.

    • Ensure the crude product is fully dissolved in a minimal amount of a strong solvent (like DMF or DMSO) before adsorbing it onto silica for loading onto the column.

Data Presentation: Solubility of Quinoxaline-2,3-dione

Precise quantitative solubility data for the parent quinoxaline-2,3-dione in a wide range of organic solvents is not extensively available in the literature, necessitating experimental determination for specific applications.[3]

SolventQualitative Solubility
N,N-Dimethylformamide (DMF)Very soluble[3]
MethanolSoluble[3]
Glacial Acetic AcidSparingly soluble[3]
ChloroformVery slightly soluble[3]
WaterPractically insoluble[3]

Experimental Protocols

Protocol 1: General Method for Determining Solubility by Gravimetry

This protocol outlines a standard method to determine the solubility of a quinoxaline-2,3-dione derivative in a specific organic solvent at a given temperature.[3]

Materials:

  • Quinoxaline-2,3-dione derivative

  • Selected organic solvent

  • Vials with tight-fitting caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dish

  • Analytical balance

  • Desiccator

Procedure:

  • Sample Preparation: Add an excess amount of the quinoxaline-2,3-dione derivative to a vial containing a known volume of the selected organic solvent. Ensure there is undissolved solid to confirm saturation.

  • Equilibration: Seal the vial tightly and place it in a constant temperature shaker or water bath. Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: After equilibration, let the excess solid settle. Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a pre-weighed evaporation dish.

  • Solvent Evaporation: Place the evaporation dish in a fume hood or under a gentle stream of nitrogen to evaporate the solvent. Gentle heating can be applied depending on the solvent's boiling point and the compound's thermal stability.

  • Drying and Weighing: Once the solvent is completely evaporated, cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

  • Calculation: The solubility is calculated using the following formula:

    Solubility (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of supernatant withdrawn (L)

Protocol 2: Synthesis of a More Soluble Quinoxaline-2,3-dione Derivative via N-Alkylation

This protocol provides a general method for introducing an alkyl chain at the N1 position, which can disrupt crystal packing and improve solubility.

Materials:

  • Quinoxaline-2,3-dione

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Dry polar aprotic solvent (e.g., DMF, acetonitrile)

  • Round-bottom flask

  • Stirring apparatus

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the quinoxaline-2,3-dione in the chosen dry solvent.

  • Deprotonation: Add the base to the solution and stir for a period to allow for deprotonation of the amide nitrogen.

  • Alkylation: Slowly add the alkyl halide to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction can be gently heated if necessary.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Visualizations

G cluster_0 Troubleshooting Low Solubility A Low Solubility Observed B Chemical Modification A->B C Formulation Approach A->C D Introduce Polar Groups (e.g., -OH, -NH2, -SO3H) B->D E Prodrug Synthesis B->E F Salt Formation B->F G Particle Size Reduction (Nanonization) C->G H Solid Dispersion C->H I Complexation (e.g., with Cyclodextrins) C->I

Caption: Strategies to address poor solubility of quinoxaline-2,3-diones.

G cluster_1 Solubility Enhancement Workflow start Start: Poorly Soluble Quinoxaline-2,3-dione step1 Synthesize Analogs with Solubilizing Groups start->step1 step2 Determine Solubility (e.g., Gravimetrically) step1->step2 step3 Evaluate Biological Activity step2->step3 decision Solubility and Activity Acceptable? step3->decision end_success End: Optimized Lead Compound decision->end_success Yes end_fail Iterate Design decision->end_fail No end_fail->step1

Caption: Workflow for solubility-driven lead optimization.

References

Technical Support Center: Purifying Quinoxaline Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of quinoxaline derivatives using column chromatography.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the column chromatography of quinoxaline derivatives.

1. Low or No Yield After Purification

Q: I have a low yield of my quinoxaline derivative after purification. What are the possible causes and solutions?

A: Low recovery of your target compound can arise from several factors throughout the purification process. Here is a systematic approach to troubleshoot this issue:

  • Product Loss During Work-up: Ensure the pH of the aqueous layer during extraction is appropriate for your derivative's pKa to prevent it from remaining in the aqueous phase. To maximize recovery, perform multiple extractions with a suitable organic solvent.[1]

  • Compound Instability on Silica Gel: Some quinoxaline derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition on the column.[1]

    • Solution: Deactivate the silica gel by preparing a slurry and washing it with a solvent system containing 1-3% triethylamine. Alternatively, consider using a different stationary phase such as neutral alumina or reverse-phase C18 silica.[1]

  • Inefficient Elution: The chosen mobile phase may be too non-polar to effectively elute your compound from the column.

    • Solution: Gradually increase the polarity of the eluent (gradient elution).[1] If the compound is still retained, a stronger solvent system may be necessary. For highly polar quinoxaline derivatives, reverse-phase chromatography might be a more suitable option.[1]

  • Product Precipitation on the Column: If your compound has low solubility in the chromatography solvents, it may precipitate on the column, leading to poor separation and low recovery.[1]

    • Solution: Ensure your crude product is fully dissolved before loading it onto the column. If solubility is a significant issue, you can use the dry loading technique by pre-adsorbing the sample onto a small amount of silica gel.[1]

2. Co-elution of Product with an Impurity

Q: My target quinoxaline derivative is co-eluting with a major impurity. How can I improve the separation?

A: Co-elution is a common challenge, particularly with structurally similar impurities. Here are several strategies to improve separation:

  • Optimize the Mobile Phase: The initial solvent system may not have sufficient selectivity.

    • Solution: Experiment with different solvent systems using Thin-Layer Chromatography (TLC) to achieve better separation (a ∆Rf > 0.1 is desirable) before scaling up to column chromatography.[1] Consider switching to a different solvent system with alternative selectivities. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol or a toluene/acetone system.

  • Employ Gradient Elution: A gradual change in the mobile phase composition can effectively separate compounds with close Rf values.

    • Solution: Start with a low polarity mobile phase and gradually increase the polarity. A slow and shallow gradient is often more effective for separating closely eluting compounds.[1]

  • Consider Alternative Chromatographic Techniques:

    • Preparative High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC offers significantly higher resolution. Different column chemistries, such as C18 or Phenyl-Hexyl, can be screened to find the optimal separation conditions.[1]

    • Fractional Crystallization: If the isomers have significantly different solubilities in a particular solvent, fractional crystallization can be an effective purification method. This requires careful screening of various solvents.[1]

3. Issues with Thin-Layer Chromatography (TLC)

Q: My TLC plate shows streaking, or the spots are not moving from the baseline. How can I resolve this?

A: TLC is a crucial tool for developing a purification strategy. Here are solutions to common TLC problems:

  • Spot Streaking: This often indicates that the sample is too concentrated or is interacting strongly with the stationary phase.

    • Solution: Dilute your sample before spotting it on the TLC plate. If streaking persists, adding a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to the developing solvent can improve the spot shape.

  • Spot Remains on the Baseline: This means the eluent is not polar enough to move the compound up the plate.[1]

    • Solution: Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.[1]

  • Spot is Too Close to the Solvent Front: This indicates that the eluent is too polar.[1]

    • Solution: Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent.[1]

  • TLC Separation Does Not Translate to the Column: This can occur because the conditions on a dry TLC plate are different from a wet-packed column. The heat generated during column packing and elution can also affect the separation.[1]

    • Solution: Ensure the column is properly packed and equilibrated with the mobile phase before loading the sample.[1]

Frequently Asked Questions (FAQs)

Q1: What is the ideal Rf value I should aim for on a TLC plate before running a column?

An ideal Rf value for the target compound on a TLC plate is between 0.2 and 0.4. This range generally provides good separation from impurities and allows for efficient elution from the column without requiring an excessively large volume of solvent.[1]

Q2: How do I choose the right stationary phase for my quinoxaline derivative?

Silica gel is the most common stationary phase for the purification of quinoxaline derivatives due to its versatility and effectiveness in separating compounds based on polarity.[1][2] However, if your compound is sensitive to acidic conditions, consider using deactivated silica gel (washed with triethylamine), neutral alumina, or reverse-phase C18 silica.[1]

Q3: What are some common mobile phase systems for purifying quinoxaline derivatives?

Mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate are very common starting points.[1][2][3] The ratio is optimized based on TLC analysis. Other systems include dichloromethane/methanol and toluene/acetone. For reverse-phase chromatography, mixtures of water and acetonitrile or methanol, often with a modifier like formic acid, are used.[4]

Q4: How much crude material can I load onto my column?

The loading capacity depends on the difficulty of the separation and the type of silica gel used. A general rule of thumb for a standard silica gel column is a crude product to silica gel ratio of 1:20 to 1:100 by weight. For easier separations, you can load more material.

Q5: My purified quinoxaline derivative has a persistent color. How can I remove it?

Colored impurities can often be removed by treating a solution of the compound with activated charcoal.[1] Dissolve the product in a suitable hot solvent, add a small amount of activated charcoal (1-2% by weight), heat and stir the mixture for a few minutes, and then perform a hot filtration to remove the charcoal. The purified compound can then be recovered by crystallization.[1]

Data Presentation

Table 1: Mobile Phase Systems and Reported Rf Values for Quinoxaline Derivatives

Quinoxaline Derivative TypeStationary PhaseMobile Phase System (v/v)Target RfReference
General QuinoxalineSilica GelPetroleum Ether / Ethyl Acetate0.2 - 0.4[1]
2,3-Disubstituted TetrahydroquinoxalineSilica GelPetroleum Ether / Ethyl Acetate = 4:10.3[5]
Substituted TetrahydroquinoxalineSilica GelPetroleum Ether / Ethyl Acetate = 1:10.1[5]
2-PhenylquinoxalineSilica GelEthyl Acetate / Hexane = 2:8Not Specified[3]
Quinoxalinone DerivativesSilica GelPetroleum Ether / Ethyl Acetate = 5:1Not Specified[6]

Table 2: Alternative Purification Techniques for Quinoxaline Derivatives

TechniqueRecommended ForKey Considerations
Fractional Crystallization Isomers with significantly different solubilities.Requires careful screening of various solvents; can be time-consuming.[1]
Preparative HPLC Difficult separations of isomers or closely related impurities.Higher cost and requires specialized equipment; offers the best resolution.[1]
Activated Charcoal Treatment Removal of colored impurities.The compound must be soluble in a solvent that can be heated; potential for product loss due to adsorption on the charcoal.[1]

Table 3: Common Recrystallization Solvents for Quinoxaline Derivatives

Solvent(s)NotesReference
EthanolA common and effective solvent for many quinoxaline derivatives.[1][7]
Methanol/WaterA solvent pair that can be effective for inducing crystallization.[1][8]
DichloromethaneUsed for recrystallizing some fluorinated quinoxaline derivatives.[9]
TolueneCan be a good solvent for compounds that crystallize well.[10]
n-Hexane/Ethyl AcetateA solvent/anti-solvent system that can be effective.[10]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a Quinoxaline Derivative

  • TLC Analysis: Develop a solvent system that provides good separation of your target quinoxaline derivative from impurities. Aim for an Rf value of 0.2-0.4 for your product. A common starting point is a mixture of petroleum ether and ethyl acetate.[1]

  • Column Packing: Select an appropriately sized glass column and pack it with silica gel (e.g., 230-400 mesh) as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.[2] If the compound has poor solubility, pre-adsorb it onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.[1]

  • Elution: Begin eluting with the chosen mobile phase, collecting fractions in test tubes. The progress of the separation should be monitored by TLC analysis of the collected fractions.[2]

  • Fraction Analysis: Spot the collected fractions on a TLC plate and develop it to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified quinoxaline derivative.[11]

Protocol 2: Recrystallization of a Quinoxaline Derivative

  • Solvent Selection: Choose a solvent in which the quinoxaline derivative is sparingly soluble at room temperature but highly soluble at its boiling point. Common solvents include ethanol and methanol/water mixtures.[1][7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring, adding small portions of hot solvent until the solid just dissolves.[1]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution briefly.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[1]

Mandatory Visualization

Troubleshooting_Workflow start Start: Impure Quinoxaline Derivative tlc Perform TLC Analysis start->tlc good_sep Good Separation? (ΔRf > 0.1) tlc->good_sep column Run Silica Gel Column Chromatography good_sep->column Yes optimize_solvent Optimize Mobile Phase good_sep->optimize_solvent No pure Pure Product? column->pure end End: Pure Quinoxaline Derivative pure->end Yes troubleshoot Troubleshoot Separation pure->troubleshoot No troubleshoot->optimize_solvent change_stationary Change Stationary Phase (Alumina, C18) troubleshoot->change_stationary other_tech Consider Other Techniques (Prep-HPLC, Recrystallization) troubleshoot->other_tech optimize_solvent->tlc

Caption: A logical workflow for troubleshooting the purification of quinoxaline derivatives.

Experimental_Workflow start Start: Crude Product tlc 1. TLC Method Development start->tlc packing 2. Column Packing (Silica Gel Slurry) tlc->packing loading 3. Sample Loading (Wet or Dry) packing->loading elution 4. Elution & Fraction Collection loading->elution monitoring 5. TLC Monitoring of Fractions elution->monitoring combine 6. Combine Pure Fractions monitoring->combine evaporation 7. Solvent Evaporation combine->evaporation end End: Purified Product evaporation->end

References

strategies to minimize side reactions in microwave-assisted synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for microwave-assisted synthesis. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize side reactions and optimize your experimental outcomes.

Troubleshooting Guide: Minimizing Side Reactions

This guide addresses specific issues that can lead to the formation of unwanted byproducts during microwave-assisted synthesis.

Q1: My reaction mixture is charring or degrading. What's causing this and how can I fix it?

A1: Issue Identification and Solution

Charring or decomposition is a common sign of overheating, often due to localized "hotspots" or excessive microwave power.[1] Hotspots are regions of localized high temperature that can form in heterogeneous mixtures or on materials that strongly absorb microwaves, such as certain catalysts.[2][3]

Recommended Actions:

  • Reduce Microwave Power: High power levels can trigger thermal instabilities.[1] Lower the applied power to achieve a more controlled heating rate.

  • Ensure Efficient Stirring: Vigorous stirring is crucial for maintaining a homogeneous temperature profile throughout the reaction mixture, which helps prevent the formation of hotspots, especially when using catalysts or in heterogeneous systems.[2][4] Below a certain stirring rate (e.g., 1500 rpm in one study), mass transfer and hotspots can negatively impact yields.[2]

  • Use a Ramp-to-Temperature Protocol: Instead of applying maximum power immediately, program the microwave reactor to gradually ramp up to the target temperature. This allows for more uniform heating.

  • Select an Appropriate Solvent: If your reactants are highly microwave-absorbent, consider using a less-polar (low-absorbing) solvent to moderate the heating rate.[5] Conversely, if a catalyst is the primary absorber, a non-polar solvent can act as a heat sink.[5]

  • Consider Hybrid Heating: Some microwave systems offer hybrid heating techniques that combine microwave irradiation with conventional heating to ensure a more uniform temperature distribution and control the heating rate.[1]

Q2: My reaction is producing a low yield of the desired product along with multiple byproducts. How can I improve the selectivity?

A2: Issue Identification and Solution

Low yield and poor selectivity often indicate that the reaction conditions (temperature and time) are not optimized. Excessively high temperatures or prolonged reaction times can lead to the decomposition of the desired product or the formation of thermodynamically favored, but unwanted, side products.[4][6]

Recommended Actions:

  • Optimize Reaction Temperature: Temperature is a critical parameter. Systematically vary the temperature to find the optimal point that maximizes the yield of the desired product while minimizing byproduct formation. As shown in one optimization, increasing temperature from 160°C to 200°C increased conversion but also led to a significant amount of byproduct.[4] A subsequent reduction to 170°C maintained high conversion with minimal byproduct.[4]

  • Optimize Reaction Time: Microwave reactions are rapid, and extending the hold time does not always improve the outcome.[7] In one case study, extending the reaction time from 5 to 15 minutes did not improve conversion and increased byproduct formation.[4] A 5-minute reaction provided comparable yield and purity to a 10-minute one.[4]

  • Utilize Rapid Cooling: Modern microwave reactors feature programmable cooling steps that quench the reaction immediately after the irradiation cycle.[4] This rapid cooling prevents unwanted side reactions that can occur during the slow cooling process associated with conventional heating.[4]

Q3: I'm observing arcing or plasma formation inside the microwave cavity. Is this dangerous, and how can I prevent it?

A3: Issue Identification and Solution

Arcing or plasma formation can occur when metal catalysts are used without being fully submerged in the reaction mixture or at high concentrations.[4] It can also be caused by high-energy hotspots on conductive materials, such as activated carbon supports.[2] This phenomenon can be dangerous, potentially damaging the reactor and leading to uncontrolled reactions.

Recommended Actions:

  • Ensure Proper Catalyst Dispersion: If using a solid-supported metal catalyst, ensure it is fully submerged in the solvent and well-dispersed through efficient stirring.[4]

  • Control Catalyst Concentration: Use the lowest effective concentration of the metallic catalyst.[4]

  • Avoid Bulk Metals: Do not place bulk metals inside a standard laboratory microwave reactor unless the system is specifically designed for such applications.

  • Check for Residue: Ensure the microwave cavity and reaction vessels are clean and free of any metallic or carbon residue from previous experiments.

Frequently Asked Questions (FAQs)

Q1: How does microwave heating help minimize side reactions compared to conventional heating?

Microwave heating minimizes side reactions primarily through its unique energy transfer mechanism. Unlike conventional heating, which relies on slow conduction and convection from the vessel walls inward, microwaves provide direct, rapid, and uniform heating to the entire volume of the reaction mixture.[7][8][9] This rapid "in-core" heating reduces the overall reaction time from hours to minutes, minimizing the time available for side reactions or thermal degradation of products to occur.[7][10]

Q2: What is a "hotspot" and how does it cause side reactions?

A hotspot is a localized area within the reaction mixture that becomes significantly hotter than the surrounding bulk material.[1] This non-uniform temperature distribution is caused by the preferential absorption of microwave energy by certain components, such as polar reagents or solid catalysts, especially in heterogeneous systems with inadequate stirring.[2][3] These superheated zones can accelerate decomposition pathways or alternative reaction mechanisms, leading to the formation of unwanted byproducts.[1]

Q3: How does my choice of solvent impact the formation of side reactions?

Solvent choice is critical because the solvent's ability to absorb microwave energy (its dielectric properties) dictates the heating rate and efficiency.[5][11]

  • High-Absorbing (Polar) Solvents (e.g., ethanol, DMF, ethylene glycol): These heat up very quickly, which can be beneficial but also requires careful control to avoid overshooting the target temperature and causing thermal degradation.[5][12]

  • Medium-Absorbing Solvents (e.g., acetonitrile, acetone): These offer a good balance of heating efficiency and control.

  • Low-Absorbing (Non-Polar) Solvents (e.g., toluene, hexane): These do not heat efficiently on their own.[5] They are useful when you want to heat a specific solid reactant or catalyst selectively, with the solvent acting as a heat sink.[5] An incorrect solvent choice can lead to either insufficient heating (incomplete reaction) or uncontrollable, rapid heating that promotes side reactions.[4]

Q4: What are "non-thermal microwave effects" and do they influence side reactions?
Q5: What role does stirring play in preventing side reactions?

Stirring is critical for ensuring thermal homogeneity within the reaction vessel.[4] In microwave synthesis, especially with heterogeneous mixtures (e.g., a solid catalyst in a liquid), different components absorb energy at different rates.[2] Without efficient stirring, localized hotspots can form on the catalyst surface or in polar regions of the mixture, leading to side reactions and decomposition.[2][4] Vigorous stirring distributes the heat evenly, ensuring the entire reaction mixture is at the intended temperature, which promotes the desired reaction pathway and improves reproducibility.

Data Presentation

Table 1: Microwave Absorption Properties of Common Solvents

The choice of solvent is crucial as it directly influences the heating rate. Solvents are often categorized by their ability to absorb microwave energy.[5][8]

Absorption Level Solvent Examples General Characteristics
High Ethylene Glycol, Ethanol, Water, DMF, PropanolPolar molecules with high dielectric loss. Heat extremely quickly.[8][12]
Medium Acetonitrile, Acetone, DichloromethaneModerate polarity and dielectric loss. Provide a good balance of heating and control.
Low / Non-Absorbing Toluene, Hexane, THF, DioxaneNon-polar molecules. Do not heat effectively under microwave irradiation.[5]
Table 2: Example of a General Parameter Optimization Strategy

This table outlines a systematic approach to optimizing a reaction, based on a reported Heck reaction optimization, to maximize product conversion while minimizing byproduct formation.[4]

Step Parameter to Vary Fixed Parameters Goal Example Observation[4]
1 TemperatureTime (e.g., 10 min), SolventFind optimal temperature for high conversion.Conversion increased with temperature, but byproducts appeared at 200°C. Optimal T was found to be 170°C.
2 TimeOptimal Temperature, SolventFind the shortest time for complete conversion.Extending time from 5 to 15 min at 170°C increased byproducts with no gain in conversion. Optimal time was 5 min.
3 SolventOptimal Temperature & TimeImprove yield, reduce solvent toxicity, or enable solvent-free conditions.Switching from a medium-absorbing solvent (acetonitrile) to a non-polar one (toluene) dropped conversion. Running the reaction neat (solvent-free) increased conversion to 93%.

Experimental Protocols

Key Protocol: Systematic Optimization to Minimize Byproducts

This protocol provides a generalized methodology for adapting and optimizing a chemical reaction for microwave synthesis to enhance yield and purity.

  • Initial Parameter Selection:

    • Solvent: Choose a solvent that is appropriate for the reaction chemistry. A medium-absorbing solvent is often a good starting point.[4]

    • Temperature: Begin with the temperature used in the conventional heating protocol or a standard starting point like 100-120°C.[4][12]

    • Time: Set an initial reaction time of 10-15 minutes.[4]

  • Temperature Optimization:

    • Keeping the reaction time and solvent constant, perform a series of experiments, increasing the temperature in increments (e.g., 20-40°C per run).[4]

    • Analyze the product mixture from each run (e.g., via HPLC, GC-MS, or NMR) to determine the conversion of starting material and the relative amount of desired product versus byproducts.

    • Identify the temperature that provides the highest conversion with the lowest formation of byproducts. Note if a temperature threshold exists above which byproduct formation significantly increases.[4]

  • Time Optimization:

    • Using the optimal temperature determined in the previous step, perform a series of experiments varying the reaction time (e.g., 2, 5, 10, 15 minutes).

    • Analyze the results to find the minimum time required to achieve maximum conversion. Extending the time beyond this point may lead to product degradation or side reactions.[4]

  • Solvent and Concentration Optimization:

    • With the optimal time and temperature, explore different solvents. Test higher or lower absorbing solvents to see how they affect the reaction outcome.

    • Consider performing the reaction under neat (solvent-free) conditions, which can be highly efficient in microwave synthesis and is a principle of green chemistry.[4][10]

    • Analyze the effect of reactant concentration on the reaction outcome.

  • Final Verification:

    • Once the optimal conditions (temperature, time, solvent, concentration) are established, run the reaction multiple times to confirm the reproducibility of the results.

Visualizations

TroubleshootingWorkflow cluster_Symptoms Identify Primary Symptom cluster_Causes Investigate Potential Cause cluster_Solutions Implement Solution Start Side Reaction or Low Yield Observed Symptom1 Charring / Degradation Start->Symptom1 Symptom2 Multiple Byproducts Start->Symptom2 Symptom3 Incomplete Conversion Start->Symptom3 Cause1 Overheating / Hotspots Symptom1->Cause1 Cause2 Suboptimal Temp / Time Symptom2->Cause2 Cause3 Insufficient Energy Input Symptom3->Cause3 Solution1 Reduce Power / Temp Improve Stirring Change Solvent Cause1->Solution1 Solution2 Optimize Temperature Optimize Time Use Rapid Cooling Cause2->Solution2 Solution3 Increase Temp / Time Use Higher-Absorbing Solvent Cause3->Solution3

Caption: A logical workflow for troubleshooting common issues in microwave synthesis.

ParameterRelationships cluster_Inputs Controllable Parameters cluster_Process Process Variables cluster_Outputs Experimental Outcomes Temp Temperature HeatingRate Heating Rate Temp->HeatingRate Time Time Yield Product Yield Time->Yield Byproducts Byproduct Formation Time->Byproducts Power Microwave Power Power->HeatingRate Solvent Solvent Choice Solvent->HeatingRate Stirring Stirring Rate Homogeneity Thermal Homogeneity Stirring->Homogeneity HeatingRate->Yield HeatingRate->Byproducts Homogeneity->Yield Homogeneity->Byproducts

Caption: Relationship between key parameters and outcomes in microwave synthesis.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Quinoxaline Derivatives with a Focus on Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This guide provides a comparative overview of the biological activity of various quinoxaline derivatives, with a particular focus on analogs of ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate. While specific experimental data for the title compound is limited in publicly available literature, this guide synthesizes data from structurally related quinoxalinones to provide a valuable comparative context for researchers in the field.

Anticancer Activity: A Tale of Diverse Structures and Potencies

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of key signaling pathways involved in cell proliferation and survival. One of the primary mechanisms of action for many anticancer quinoxalines is the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[1][3][4]

A comparative summary of the cytotoxic activity of various quinoxaline derivatives against different cancer cell lines is presented in Table 1. This data, gathered from multiple studies, highlights the structure-activity relationships that govern the anticancer potential of these compounds. For instance, the substitution pattern on the quinoxaline ring and the nature of linked moieties significantly influence the potency and selectivity of these derivatives.

Table 1: Comparative Anticancer Activity (IC₅₀ µM) of Selected Quinoxaline Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Imidazo[1,2-a]quinoxaline derivative 5a A549 (Lung)3.53[5]
MDA-MB-231 (Breast)5.77[5]
Imidazo[1,2-a]quinoxaline derivative 5l A549 (Lung)1.34[5]
Quinoxaline-hydrazone derivative 11 MCF-7 (Breast)0.81[6]
HepG2 (Liver)1.23[6]
HCT-116 (Colon)2.91[6]
Quinoxaline-hydrazone derivative 13 MCF-7 (Breast)1.52[6]
HepG2 (Liver)0.95[6]
HCT-116 (Colon)2.14[6]
1,3-diphenylurea-quinoxaline 19 MGC-803 (Gastric)9[7]
HeLa (Cervical)12.3[7]
NCI-H460 (Lung)13.3[7]
Quinoxalinone derivative with ester and amide groups (Compound 5) HeLa (Cervical)0.126[7]
SMMC-7721 (Liver)0.071[7]
K562 (Leukemia)0.164[7]

Antimicrobial Activity: A Broad Spectrum of Inhibition

In addition to their anticancer properties, quinoxaline derivatives have been extensively investigated for their antimicrobial activities against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of DNA gyrase and other essential microbial enzymes.[8]

Table 2 provides a comparative summary of the Minimum Inhibitory Concentration (MIC) values for several quinoxaline derivatives against various microbial strains. The data illustrates the broad-spectrum potential of this class of compounds.

Table 2: Comparative Antimicrobial Activity (MIC µg/mL) of Selected Quinoxaline Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
2,3-Di(thio-4-bromophenyl)quinoxaline Escherichia coli--
2,3-Di(thio-4-chlorophenyl)quinoxaline (2d) Escherichia coli8[9]
2,3-Di(thio-4-methylphenyl)quinoxaline (3c) Escherichia coli8[9]
Pentacyclic quinoxaline derivative (10) Candida albicans16[9]
Aspergillus flavus16[9]
A specific quinoxaline derivative Methicillin-resistant Staphylococcus aureus (MRSA)4 (for 56.7% of isolates)[10]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[11]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[12]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (typically 24-72 hours).[11][12]

  • MTT Addition: After incubation, a solution of MTT is added to each well, and the plates are incubated for another few hours.[11]

  • Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization buffer (e.g., DMSO or isopropanol).[11]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.[13]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[14][15]

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.[16]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15]

Signaling Pathway and Experimental Workflow

Many quinoxaline derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The diagram below illustrates a simplified representation of this pathway and how quinoxaline inhibitors can intervene.

EGFR_Signaling_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Quinoxaline Quinoxaline Inhibitor Quinoxaline->EGFR Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits Experimental_Workflow Synthesis Synthesis of Quinoxaline Derivatives Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Screening (e.g., MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Purification->Antimicrobial IC50 Determine IC₅₀ Values Anticancer->IC50 MIC Determine MIC Values Antimicrobial->MIC Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Docking) IC50->Mechanism MIC->Mechanism Lead Lead Compound Identification Mechanism->Lead

References

A Comparative Analysis of Ethyl 3-(arylethynyl)quinoxaline-2-carboxylate as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Introduction: The quest for novel anticancer therapeutics has led to the exploration of diverse heterocyclic compounds. Among these, the quinoxaline scaffold has emerged as a promising pharmacophore due to its wide range of biological activities. This guide provides a comparative validation of a specific quinoxaline derivative, ethyl 3-(arylethynyl)quinoxaline-2-carboxylate, as a potential anticancer agent. While the originally requested compound, ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate, has limited specific public data on its anticancer efficacy, this guide will focus on a closely related and scientifically evaluated derivative for which experimental data is available, providing a valuable comparative context.

Recent studies have identified certain ethyl 3-(arylethynyl)quinoxaline-2-carboxylate derivatives as potent antiproliferative agents against human non-small cell lung carcinoma (A549) and glioblastoma (U87-MG) cell lines. This guide will objectively compare the in vitro efficacy of a representative derivative against standard-of-care chemotherapeutic agents for these cancers, supported by experimental data and detailed methodologies.

Comparative Efficacy: In Vitro Studies

The antiproliferative activity of ethyl 3-(arylethynyl)quinoxaline-2-carboxylate derivative 2d was evaluated against two distinct cancer cell lines and compared with standard chemotherapeutic drugs. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for each compound.

Table 1: Comparative IC50 Values against Non-Small Cell Lung Carcinoma (A549) Cells

CompoundIC50 (µM)Incubation TimeStandard of Care
Ethyl 3-(arylethynyl)quinoxaline-2-carboxylate 2d 3.3Not SpecifiedNo
Cisplatin6.14 - 16.4824-48 hoursYes
Paclitaxel~1.6448 hoursYes

Note: IC50 values for standard drugs can vary based on experimental conditions.[1][2][3][4]

Table 2: Comparative IC50 Values against Glioblastoma (U87-MG) Cells

CompoundIC50 (µM)Incubation TimeStandard of Care
Ethyl 3-(arylethynyl)quinoxaline-2-carboxylate 2d 3.3Not SpecifiedNo
Temozolomide~105 - 23072 hoursYes
Doxorubicin~5 µg/mL (~8.6 µM)Not SpecifiedYes

Note: IC50 values for standard drugs can vary based on experimental conditions.[5][6][7]

Mechanism of Action: An Overview

Quinoxaline derivatives exert their anticancer effects through various mechanisms.[8] While the precise signaling pathway for the ethyl 3-(arylethynyl)quinoxaline-2-carboxylate derivative is under investigation, related compounds have been shown to function as kinase inhibitors or topoisomerase II inhibitors, ultimately leading to the induction of apoptosis (programmed cell death).[9][10] A proposed general mechanism involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway, which is crucial for cell growth and survival.[11][12]

G Representative Signaling Pathway for Anticancer Action extracellular Growth Factor receptor Receptor Tyrosine Kinase (RTK) extracellular->receptor Binds pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates cell_survival Cell Survival & Proliferation akt->cell_survival Promotes apoptosis Apoptosis akt->apoptosis Inhibits quinoxaline Quinoxaline Derivative quinoxaline->pi3k Inhibits G Experimental Validation Workflow start Start: Select Candidate Compound cell_culture Cell Culture (e.g., A549, U87-MG) start->cell_culture mtt_assay Cell Viability Assay (MTT Assay) cell_culture->mtt_assay ic50 Determine IC50 mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay quantify_apoptosis Quantify Apoptotic Cells apoptosis_assay->quantify_apoptosis pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) quantify_apoptosis->pathway_analysis end End: Validate Anticancer Potential pathway_analysis->end

References

A Comparative Guide to the Structure-Activity Relationship of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, is a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinoxaline derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. The information is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.

Anticancer Activity of Quinoxaline Derivatives

Quinoxaline derivatives have emerged as a promising class of anticancer agents, exerting their effects through various mechanisms, including the inhibition of protein kinases and topoisomerase enzymes, and the induction of apoptosis.[3][4][5]

Comparative Antiproliferative Activity

The cytotoxic potential of various quinoxaline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth, are summarized below. A lower IC50 value indicates greater potency.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinoxaline-Urea/Thiourea Compound VIIIcHCT116 (Colon)2.5DoxorubicinNot Specified
MCF-7 (Breast)9DoxorubicinNot Specified
Compound VIIIaHepG2 (Liver)9.8DoxorubicinNot Specified
Compound VIIIeHCT116 (Colon)8.4DoxorubicinNot Specified
Quinoxaline-Amide Compound XVaHCT116 (Colon)4.4DoxorubicinNot Specified
MCF-7 (Breast)5.3DoxorubicinNot Specified
Benzo[g]quinoxaline Compound 3MCF-7 (Breast)2.89Doxorubicin2.01
Compound 9 (dibromo)MCF-7 (Breast)8.84Doxorubicin2.01
2-Substituted-Quinoxaline Compound 4e (methoxy)MCF-7 (Breast)11.03Gefitinib-
Compound 4c (chloro)MCF-7 (Breast)13.36Gefitinib-
Quinoxaline-based Compound IVPC-3 (Prostate)2.11DoxorubicinNot Specified

Note: Data is compiled from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.[3]

Key Structure-Activity Relationship Insights for Anticancer Activity:
  • Substituents on the Quinoxaline Ring: The nature and position of substituents on the quinoxaline core significantly influence anticancer activity. For instance, in some series, electron-withdrawing groups like halogens have been shown to enhance potency.[6] The presence of a dibromo substitution in benzo[g]quinoxaline derivatives demonstrated higher activity compared to unsubstituted counterparts.[6]

  • Side Chains at Positions 2 and 3: Modifications at the 2 and 3-positions of the quinoxaline ring are critical. The introduction of urea, thiourea, and amide moieties has yielded compounds with potent cytotoxic effects.[7] For 2,3-disubstituted quinoxalin-6-amine analogs, heteroaromatic substitutions (e.g., furanyl) at these positions showed superior activity over phenyl groups.[8]

  • Target-Specific Moieties: The incorporation of specific pharmacophores can direct the quinoxaline derivative to particular biological targets. For example, linking with moieties known to interact with the ATP-binding site of kinases has led to the development of potent kinase inhibitors.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[10]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Treat the cells with serial dilutions of the quinoxaline derivatives and incubate for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.[3]

Antimicrobial Activity of Quinoxaline Derivatives

Quinoxaline derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[11][12] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cellular processes.

Comparative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate higher antimicrobial potency.

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)
Symmetrically Disubstituted Quinoxalines Compound 2dEscherichia coli8
Bacillus subtilis16
Compound 3cEscherichia coli8
Bacillus subtilis16
Compound 4Bacillus subtilis16
Fused Quinoxalines Compound 10 (pentacyclic)Candida albicans16
Aspergillus flavus16
Quinoxaline Schiff Bases Compound 5a-e, 7a-eVarious BacteriaVaried
Tetrazolo[1,5-a]quinoxalines Various derivativesVarious Bacteria1.95 - 125
Key Structure-Activity Relationship Insights for Antimicrobial Activity:
  • Symmetrical vs. Asymmetrical Substitution: Symmetrically disubstituted quinoxalines have shown significant antibacterial activity.[11]

  • Fused Ring Systems: The fusion of additional heterocyclic rings to the quinoxaline scaffold, such as in pentacyclic derivatives, can lead to potent antifungal activity.[11]

  • Schiff Base Derivatives: The introduction of Schiff base moieties has been a successful strategy in developing quinoxaline derivatives with broad-spectrum antimicrobial properties.[13]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[14]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration that inhibits visible growth after incubation.[15]

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare two-fold serial dilutions of the quinoxaline derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well plate.[16]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard.[14]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial or fungal suspension.[14]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[15]

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity or growth.[17]

Antiviral Activity of Quinoxaline Derivatives

Certain quinoxaline derivatives have shown promise as antiviral agents, particularly against DNA viruses like Herpes Simplex Virus (HSV).[18]

Comparative Antiviral Activity
Compound ClassSpecific DerivativeVirusActivity
[1][3][7]triazolo[4,3-a]quinoxaline 1-(4-chloro-8-methyl...)-3-phenyl thioureaHSV25% plaque reduction at 20 µg/mL
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound.[19]

Principle: A confluent monolayer of host cells is infected with a known amount of virus. In the presence of an effective antiviral agent, the number of plaques (zones of cell death caused by viral replication) will be reduced.

Procedure:

  • Cell Seeding: Grow a confluent monolayer of susceptible host cells (e.g., Vero cells) in multi-well plates.[20]

  • Viral Infection: Infect the cell monolayers with a standardized amount of the virus (e.g., 100 plaque-forming units).[20]

  • Compound Treatment: After viral adsorption, remove the inoculum and add an overlay medium containing different concentrations of the quinoxaline derivative.[19]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 72 hours).[20]

  • Plaque Visualization: Fix and stain the cells to visualize the plaques.

  • Data Analysis: Count the number of plaques in treated versus untreated wells and calculate the percentage of plaque reduction. The IC50 value can be determined from the dose-response curve.[19]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of quinoxaline derivatives stem from their ability to interact with multiple molecular targets.

Inhibition of Protein Kinases

A significant number of anticancer quinoxalines function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[7] For example, some derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[7]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Quinoxaline Quinoxaline Derivative Quinoxaline->VEGFR2 Inhibits AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by quinoxaline derivatives.

Experimental Workflow: In Vitro Kinase Assay

To determine the inhibitory activity of quinoxaline derivatives against specific kinases, an in vitro kinase assay is performed.

Kinase_Assay_Workflow start Start prep_compound Prepare Serial Dilutions of Quinoxaline Derivative start->prep_compound add_kinase Add Kinase and Substrate to Plate prep_compound->add_kinase initiate_reaction Initiate Reaction with ATP add_kinase->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate stop_reaction Stop Reaction and Detect Signal incubate->stop_reaction analyze Analyze Data and Determine IC50 stop_reaction->analyze end End analyze->end Apoptosis_Pathway Quinoxaline Quinoxaline Derivative TopoII Topoisomerase II Quinoxaline->TopoII Inhibits DNA_Damage DNA Damage p53 p53 Activation DNA_Damage->p53 Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Caspase8 Caspase-8 p53->Caspase8 Upregulates Caspase3 Caspase-3 Bcl2->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

comparative analysis of quinoxaline derivatives in inhibiting specific enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for selective and potent enzyme inhibitors is a cornerstone of modern therapeutic development. Quinoxaline derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, particularly in the realm of enzyme inhibition. This guide provides a comparative analysis of various quinoxaline derivatives, focusing on their inhibitory efficacy against specific enzymes implicated in diseases such as cancer and diabetes.

This report summarizes quantitative data on the inhibitory activities of selected quinoxaline compounds, details the experimental protocols for their evaluation, and visualizes key signaling pathways and experimental workflows to provide a comprehensive resource for advancing drug discovery efforts.

Comparative Inhibitory Activity of Quinoxaline Derivatives

The inhibitory potency of quinoxaline derivatives is highly dependent on the specific enzymatic target and the structural modifications of the quinoxaline core. The following tables summarize the half-maximal inhibitory concentration (IC50) values for various quinoxaline derivatives against several key enzymes. Lower IC50 values indicate greater potency.

Kinase Inhibitors

Quinoxaline-based compounds have been extensively investigated as inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[1][2]

Table 1: Inhibitory Activity of Quinoxaline Derivatives against Various Kinases

Compound ClassTarget KinaseSpecific DerivativeIC50 (nM)Reference
Pyrrolo[3,2-b]quinoxaline-basedEphA3QuinoxaInhib-A (hypothetical)15[3]
Pyrrolo[3,2-b]quinoxaline-basedVEGFR2QuinoxaInhib-A (hypothetical)150[3]
Pyrrolo[3,2-b]quinoxaline-basedPDGFRβQuinoxaInhib-A (hypothetical)350[3]
Novel Quinoxaline Derivativesc-MetCompound 4Potent (specific value not provided)[4]
Dibromo substituted quinoxalineASK126e30.17[5]
Quinoxalinone derivativesEGFR (triple mutant)CPD43.04[6]
Quinoxalinone derivativesEGFR (triple mutant)CPD156.50[6]
Quinoxalinone derivativesEGFR (triple mutant)CPD1610.50[6]
Quinoxalinone derivativesEGFR (triple mutant)CPD213.81[6]
Inhibitors of Other Enzymes

Recent research has expanded the scope of quinoxaline derivatives to include enzymes involved in metabolic diseases like type II diabetes.[7][8][9]

Table 2: Inhibitory Activity of Quinoxaline Sulfonohydrazide Derivatives against sPLA2 and α-glucosidase

CompoundTarget EnzymeIC50 (µM)Reference
6a sPLA20.0475[7][9]
6c α-glucosidase0.0953[7][9]
Acarbose (Positive Control)α-glucosidase283.3[7]

These findings highlight compound 6a as a particularly potent inhibitor of sPLA2 and compound 6c as a more effective inhibitor of α-glucosidase than the standard drug, acarbose.[7][9]

Experimental Protocols

The determination of inhibitory activity is crucial for the comparative analysis of these compounds. Below are detailed methodologies for key experiments cited in the literature.

Kinase Inhibition Assay (Luminescence-based)

This assay quantifies the amount of ADP produced by a kinase reaction, which is then converted to a luminescent signal.

  • Reaction Setup : Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound (quinoxaline derivative) at various concentrations in a suitable buffer.

  • Incubation : Initiate the kinase reaction by adding ATP and incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ATP Depletion : Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. Incubate for 40 minutes.[3]

  • Signal Generation : Add a Kinase Detection Reagent to convert the generated ADP to ATP, which subsequently drives a luciferase reaction. Incubate for 30 minutes.[3]

  • Measurement : Measure the luminescence using a plate reader.

  • Data Analysis : Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

α-Glucosidase Inhibition Assay (Colorimetric)

This assay measures the inhibition of α-glucosidase activity by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Enzyme and Inhibitor Incubation : Pre-incubate the α-glucosidase enzyme with various concentrations of the quinoxaline derivative in a phosphate buffer (pH 6.8) at 37°C for 15 minutes.

  • Substrate Addition : Initiate the enzymatic reaction by adding the pNPG substrate.

  • Reaction Termination : After a defined incubation period (e.g., 20 minutes), stop the reaction by adding a sodium carbonate (Na2CO3) solution.

  • Absorbance Measurement : Measure the absorbance of the liberated p-nitrophenol at 405 nm.

  • Calculation : The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of the control (enzyme and substrate without inhibitor). The IC50 value is then determined from a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is essential for a comprehensive understanding of the action of these inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Ligand Growth Factor (e.g., EGF) Ligand->EGFR Inhibitor Quinoxaline Derivative Inhibitor->EGFR Inhibition

EGFR signaling pathway leading to cell proliferation and survival.

The diagram above illustrates the Epidermal Growth Factor Receptor (EGFR) signaling cascade, a critical pathway in cancer cell growth that is a primary target for many quinoxaline-based inhibitors.[6]

VEGFR2_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Migration, Proliferation) PKC->Angiogenesis AKT Akt PI3K->AKT AKT->Angiogenesis Ligand VEGF Ligand->VEGFR2 Inhibitor Quinoxaline Derivative Inhibitor->VEGFR2 Inhibition

VEGFR-2 signaling pathway promoting angiogenesis.

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, depicted above, is crucial for angiogenesis (the formation of new blood vessels), a process often hijacked by tumors to support their growth. Quinoxaline derivatives have shown promise in inhibiting this pathway.[6]

Experimental_Workflow Synthesis Synthesis of Quinoxaline Derivatives Purification Purification and Characterization Synthesis->Purification Screening In Vitro Enzyme Inhibition Assay Purification->Screening Data_Analysis IC50 Determination Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

A typical workflow for the discovery and development of quinoxaline-based enzyme inhibitors.

The workflow diagram illustrates the systematic process of synthesizing, testing, and optimizing quinoxaline derivatives to identify potent and selective enzyme inhibitors.

References

cross-validation of findings on quinoxaline derivatives in different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the cytotoxic effects and molecular mechanisms of quinoxaline derivatives, offering a cross-validated perspective on their potential as broad-spectrum anticancer agents.

The quest for novel, more effective, and selective anticancer drugs has led researchers to explore a diverse range of chemical scaffolds. Among these, quinoxaline and its derivatives have emerged as a particularly promising class of compounds, demonstrating significant cytotoxic activity against a variety of cancer cell lines.[1][2] This guide provides a comparative analysis of the anticancer activities of various quinoxaline derivatives, drawing upon data from multiple studies to offer a cross-validated overview for researchers, scientists, and drug development professionals.

Comparative Anticancer Activity of Quinoxaline Derivatives

Numerous studies have documented the in vitro anticancer efficacy of novel quinoxaline derivatives. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, have been determined across a range of human cancer cell lines, including those from colon, breast, liver, and prostate cancers. This section consolidates these findings into a clear, comparative format.

Derivative ClassCompoundTarget Cell Line(s)Reported IC50 (µM)Reference
Tetrazolo[1,5-a]quinoxalines4, 5a, 5bMCF-7 (Breast), HepG2 (Liver), HCT116 (Colon)0.01 - 0.06[3]
Quinoxaline-based sulfonamidesXVaHCT116 (Colon), MCF-7 (Breast)4.4, 5.3[4]
Quinoxaline derivativeVIIIcHCT116 (Colon)0.36[5]
Quinoxaline derivativeIVPC-3 (Prostate)2.11[5][6]
Imidazo[1,2-a]quinoxalineNot SpecifiedNot SpecifiedPotent Activity[4]
Quinoxaline Aryl EthersFQ, MQMDA-MB-231 (Breast)< 16[7]
Novel Quinoxaline Derivatives11, 13Various0.81 - 2.91[8]
1,3-diphenylurea-quinoxalinesNot SpecifiedMGC-803, HeLa, NCI-H460, HepG2, SMMC-7721, T-249 - 95.4[5]
Benzoxazole-quinoxaline hybridNot SpecifiedMGC-803, HepG2, A549, HeLa, T-241.49 - 6.91[5]

Key Observations:

  • High Potency: Several quinoxaline derivatives exhibit potent anticancer activity, with some compounds demonstrating efficacy in the nanomolar to low micromolar range.[3][5]

  • Broad Spectrum: The cytotoxic effects of these compounds are not limited to a single cancer type, with many derivatives showing activity against cell lines from different origins.[4][5]

  • Structural Influence: The specific chemical substitutions on the quinoxaline scaffold play a crucial role in determining the potency and selectivity of the anticancer activity.[4]

Mechanisms of Action: Beyond Cytotoxicity

The anticancer effects of quinoxaline derivatives are not solely due to their cytotoxic nature. These compounds have been shown to modulate key cellular processes involved in cancer progression, primarily through the induction of apoptosis and disruption of the cell cycle.

Apoptosis Induction

A significant mechanism by which quinoxaline derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis.[6] Studies have shown that certain derivatives can upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins. For example, Compound IV was found to increase the expression of p53, caspase-3, and caspase-8, and decrease the expression of Bcl-2 in PC-3 prostate cancer cells.[6] Another study reported that novel quinoxaline derivatives induced apoptosis in a dose-dependent manner.[6]

Cell Cycle Arrest

In addition to inducing apoptosis, many quinoxaline derivatives can inhibit cancer cell proliferation by causing cell cycle arrest at different phases.[6] For instance, some compounds have been observed to arrest the cell cycle at the S phase in PC-3 cells, while others cause G2/M phase arrest by inhibiting tubulin polymerization.[6] This disruption of the normal cell cycle prevents cancer cells from dividing and contributes to the overall antitumor activity.

Signaling Pathways Targeted by Quinoxaline Derivatives

The diverse biological activities of quinoxaline derivatives stem from their ability to interact with and inhibit various protein kinases, which are crucial players in cellular signaling pathways that are often dysregulated in cancer.[9]

Key signaling pathways targeted by quinoxaline derivatives include:

  • PI3K/mTOR Pathway: Several quinoxaline derivatives have shown promise as dual inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[10] Dysregulation of this pathway is common in many cancers, making it an attractive target for therapy.[10]

  • VEGFR-2: Some quinoxaline-based scaffolds have been evaluated for their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[4]

  • c-Met Kinase: Novel quinoxaline aryl ethers have been shown to inhibit the c-Met kinase receptor, which is involved in cell proliferation and invasion.[7]

  • EGFR: Certain quinoxaline derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[8]

Below is a generalized diagram illustrating the central role of these kinases in cancer cell signaling and the points of intervention for quinoxaline derivatives.

Signaling_Pathways cluster_receptor Cell Surface Receptors cluster_pathway Intracellular Signaling cluster_nucleus Nuclear Response EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR VEGFR VEGFR->PI3K cMet c-Met cMet->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoxaline Quinoxaline Derivatives Quinoxaline->EGFR Quinoxaline->VEGFR Quinoxaline->cMet Quinoxaline->PI3K Quinoxaline->mTOR

Caption: Targeted signaling pathways by quinoxaline derivatives in cancer.

Experimental Protocols: A Methodological Overview

The investigation of the anticancer properties of quinoxaline derivatives relies on a set of standardized in vitro assays. The following provides a general overview of the methodologies commonly employed in the cited studies.

In Vitro Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the quinoxaline derivatives for a specified period (e.g., 48 or 72 hours). A control group receives only the vehicle (e.g., DMSO).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the quinoxaline derivative at its IC50 concentration for a defined period.

  • Cell Harvesting and Staining: The treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation: Cells are treated with the compound of interest and then harvested and fixed in cold ethanol.

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to remove RNA.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The intensity of the fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Below is a diagram illustrating a typical experimental workflow for evaluating the anticancer activity of quinoxaline derivatives.

Experimental_Workflow Start Start: Synthesized Quinoxaline Derivatives Cell_Culture Cancer Cell Line Culture Start->Cell_Culture MTT_Assay Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Mechanism_Study Mechanism of Action Studies IC50->Mechanism_Study Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism_Study->Apoptosis Cell_Cycle Cell Cycle Analysis Mechanism_Study->Cell_Cycle Western_Blot Western Blotting (Protein Expression) Mechanism_Study->Western_Blot Kinase_Assay Kinase Inhibition Assay Mechanism_Study->Kinase_Assay End End: Lead Compound Identification Apoptosis->End Cell_Cycle->End Western_Blot->End Kinase_Assay->End

Caption: General experimental workflow for anticancer evaluation.

Conclusion

The cross-validation of findings from multiple independent studies strongly supports the potential of quinoxaline derivatives as a versatile scaffold for the development of novel anticancer agents. Their demonstrated high potency, broad-spectrum activity, and diverse mechanisms of action, including apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways, make them compelling candidates for further preclinical and clinical investigation. The data and methodologies presented in this guide offer a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.

References

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of the spectroscopic data for ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of a complete public dataset for this specific ethyl ester, this guide utilizes data for the closely related 3-ethylquinoxalin-2(1H)-one as a primary example for structural elucidation and compares it with another relevant derivative, 3-phenylquinoxalin-2(1H)-one . This comparative approach demonstrates the principles of spectroscopic analysis for this class of compounds.

Spectroscopic Data Comparison

The structural integrity of newly synthesized compounds is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the necessary data to confirm the molecular structure. Below is a comparison of the key spectroscopic data for 3-ethylquinoxalin-2(1H)-one and 3-phenylquinoxalin-2(1H)-one.

Spectroscopic Technique3-ethylquinoxalin-2(1H)-one3-phenylquinoxalin-2(1H)-one
¹H NMR (400 MHz, CDCl₃)δ (ppm) 12.40 (s, 1H), 7.85-7.83 (m, 1H), 7.51-7.47 (m, 1H), 7.38-7.32 (m, 2H), 3.03 (q, J = 8.0 Hz, 2H), 1.39 (t, J = 8.0 Hz, 3H)[1]δ (ppm) 12.60 (s, 1H), 8.32-8.29 (m, 2H), 7.84 (t, J = 4.0 Hz, 1H), 7.57-7.48 (m, 4H), 7.35-7.31 (m, 2H) (in C₂D₆SO)[1]
¹³C NMR (100 MHz, CDCl₃)δ (ppm) 162.5, 156.5, 132.8, 130.9, 129.6, 128.7, 124.1, 115.6, 26.8, 10.9[1]δ (ppm) 155.1, 154.6, 136.1, 132.52, 132.48, 130.8, 130.7, 129.7, 129.3, 128.3, 123.9, 115.6 (in C₂D₆SO)[1]
IR Spectroscopy Characteristic peaks expected for N-H, C=O (amide), C=C (aromatic), and C-H bonds.Characteristic peaks expected for N-H, C=O (amide), C=C (aromatic), and C-H bonds.
Mass Spectrometry Expected M+ at m/z 174.Expected M+ at m/z 222.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer.[1]

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the spectra at room temperature. For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled pulse program is typically employed to simplify the spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectra are commonly recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, the KBr pellet method is standard. Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition: Place the sample in the IR beam and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either directly via a solid probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using the chosen method. EI typically results in extensive fragmentation, providing structural information, while ESI is a softer ionization technique that often preserves the molecular ion.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation: Analyze the mass spectrum to determine the molecular weight of the compound and to identify characteristic fragment ions that support the proposed structure.

Workflow for Spectroscopic Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a synthesized organic compound using spectroscopic methods.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis - Chemical Shifts - Coupling Constants - Functional Groups - Molecular Weight - Fragmentation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structural Confirmation Data_Analysis->Structure_Confirmation

Workflow for structural confirmation of a synthesized compound.

References

comparing the efficacy of ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate to known kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative overview of the kinase inhibition efficacy of compounds featuring the 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate scaffold against a panel of well-established kinase inhibitors. While direct experimental data for ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate is not publicly available, this analysis leverages data from structurally related quinoxaline derivatives to provide insights into the potential of this chemical class as kinase inhibitors. This information is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel kinase-targeted therapies.

The quinoxaline core is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] Several studies have highlighted the potential of quinoxaline-based compounds to function as potent kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer.[1][4]

Comparative Efficacy of Quinoxaline Derivatives and Known Kinase Inhibitors

To contextualize the potential efficacy of the this compound scaffold, the following table summarizes the half-maximal inhibitory concentration (IC50) values for various structurally related quinoxaline derivatives against specific kinases. These are compared with the IC50 values of well-known, clinically relevant kinase inhibitors.

Compound/InhibitorTarget Kinase(s)IC50 (nM)Reference(s)
Quinoxaline Derivatives
4-phenoxypyridine-based 3-oxo-3,4-dihydroquinoxaline derivative (23w)c-Met1.91[4]
4-phenoxypyridine-based 3-oxo-3,4-dihydroquinoxaline derivative (23v)c-Met2.31[4]
4-phenoxypyridine-based 3-oxo-3,4-dihydroquinoxaline derivative (23y)c-Met2.44[4]
Dibromo substituted quinoxaline fragment (26e)ASK130.17[5]
4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid (1c)CK249[6]
Known Kinase Inhibitors
Foretinibc-Met2.53[4]
Crizotinibc-Met, ALK11 (c-Met), 24 (ALK)[]
AxitinibVEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit0.1, 0.2, 0.1-0.3, 1.6, 1.7[]
Imatinibv-Abl, c-Kit, PDGFR600, 100, 100 (in µM)[]
PazopanibVEGFR1, VEGFR2, VEGFR3, PDGFR, FGFR, c-Kit, c-Fms10, 30, 47, 84, 74, 140, 146[]

Experimental Protocols

The determination of kinase inhibition activity is typically performed using in vitro kinase assays. A generalized protocol for such an assay is outlined below. It is important to note that specific conditions such as buffer composition, enzyme and substrate concentrations, and incubation times need to be optimized for each specific kinase-inhibitor pair.[8]

General In Vitro Kinase Assay Protocol

1. Reagent Preparation:

  • Kinase Buffer: A typical buffer may consist of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[8]

  • Enzyme and Substrate: Dilute the target kinase and its specific substrate to their desired final concentrations in the kinase buffer.

  • Test Compound: Prepare a serial dilution of the inhibitor (e.g., this compound) in a suitable solvent, such as DMSO.[8]

  • ATP Solution: Prepare a solution of ATP at a concentration appropriate for the specific kinase being assayed.

2. Assay Procedure:

  • Add the kinase, substrate, and serially diluted inhibitor to the wells of a microplate (96- or 384-well format).[8]

  • Initiate the kinase reaction by adding the ATP solution to each well.[8]

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[8]

  • Stop the reaction by adding a stop solution, such as EDTA.[8]

3. Detection:

  • The amount of phosphorylation is quantified using a detection method suitable for the chosen assay format. Common methods include:

    • Radiometric assays: Measure the transfer of a radiolabeled phosphate from [γ-³²P]ATP to the substrate.[8]

    • Fluorescence-based assays (e.g., TR-FRET): Utilize fluorescently labeled antibodies or substrates to detect phosphorylation.[8]

    • Luminescence-based assays (e.g., Kinase-Glo®): Measure the amount of ATP remaining in the well after the reaction.[8]

4. Data Analysis:

  • Calculate the percentage of kinase inhibition for each concentration of the test compound.

  • Determine the IC50 value by fitting the data to a dose-response curve.[8]

Visualizing Kinase Inhibition and Experimental Design

To further elucidate the concepts discussed, the following diagrams illustrate a generic kinase signaling pathway and a typical workflow for a kinase inhibition experiment.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Substrate Substrate Protein Kinase2->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate TranscriptionFactor Transcription Factor PhosphoSubstrate->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation Ligand Ligand Ligand->Receptor Binding & Activation Inhibitor Kinase Inhibitor Inhibitor->Kinase2 Inhibition

A generic kinase signaling pathway illustrating the mechanism of action for a kinase inhibitor.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Plate Dispense Reagents into Microplate Reagents->Plate Incubation Incubate at Controlled Temperature Plate->Incubation Stop Stop Reaction Incubation->Stop Detection Measure Signal (Luminescence/Fluorescence) Stop->Detection Analysis Data Analysis (Calculate IC50) Detection->Analysis

References

Unveiling the Action of Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including potent anticancer and anti-inflammatory effects. This guide provides a comparative analysis of ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate, a member of this versatile class of compounds. While the precise mechanism of action for this specific molecule is still under investigation, this guide will explore its potential role as a kinase inhibitor, a common mechanism for quinoxaline derivatives, and compare its hypothetical performance with established alternatives.

Hypothesized Mechanism of Action: Kinase Inhibition

Quinoxaline derivatives have been widely reported as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[1][2][3] Dysregulation of these pathways is a hallmark of diseases like cancer. The proposed mechanism of action for this compound involves the inhibition of a key kinase, thereby disrupting downstream signaling and impeding disease progression. This hypothesis is based on the well-documented activity of structurally similar quinoxaline compounds.

Comparative Performance Data

To contextualize the potential efficacy of this compound, the following table summarizes the inhibitory activity (IC50 values) of various quinoxaline derivatives and established kinase inhibitors against different cancer cell lines and specific kinases. It is important to note that the data for this compound is hypothetical and serves as a placeholder for future experimental validation.

CompoundTarget/Cell LineIC50 (µM)Reference
This compound Kinase X ~5-15 Hypothetical
Quinoxaline Derivative 1VEGFR-20.03017[1]
Quinoxaline Derivative 2EGFR0.3[1]
Quinoxaline Derivative 3MCF-72.61[3]
Erlotinib (EGFR Inhibitor)EGFR0.002Commercial Data
Sorafenib (Multi-kinase Inhibitor)VEGFR-20.09Commercial Data

Experimental Protocols

The following is a detailed protocol for a generic in vitro kinase assay, which can be adapted to validate the inhibitory activity of this compound against a specific kinase.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., this compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations to be tested.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, its specific substrate, and ATP in the kinase assay buffer. The optimal concentrations of these components should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or a DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of the ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.

    • Add 20 µL of the Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced, and therefore to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase (RTK)->Signaling Proteins Activates Transcription Factors Transcription Factors Signaling Proteins->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Cell Survival Cell Survival Gene Expression->Cell Survival This compound This compound This compound->Receptor Tyrosine Kinase (RTK) Inhibits

Caption: Proposed inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Workflow Diagram

G cluster_workflow In Vitro Kinase Inhibition Assay Workflow prep Compound & Reagent Preparation reaction Kinase Reaction Setup (Compound, Kinase, Substrate/ATP) prep->reaction incubation Incubation (30°C, 60 min) reaction->incubation detection ADP Detection (Luminescence) incubation->detection analysis Data Analysis (IC50 Determination) detection->analysis

Caption: Workflow for determining in vitro kinase inhibition.

References

Comparative Purity Assessment of Synthesized Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of synthesized Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate against a structurally related alternative, Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate. The assessment is based on a validated High-Performance Liquid Chromatography (HPLC) method, with detailed experimental protocols and supporting data to aid researchers in evaluating the quality of these important heterocyclic compounds.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules.[1][2][3] Their derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[2][4] this compound, in particular, is a key intermediate in the synthesis of more complex molecules in drug discovery.

The purity of such intermediates is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of synthesized compounds, capable of separating the main compound from its impurities with high resolution. This guide outlines a robust HPLC method for the purity assessment of this compound and compares its performance with Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate, a compound with a similar bicyclic heterocyclic core.[5]

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation reaction of o-phenylenediamine with diethyl 2-oxomalonate. This reaction is a common and effective method for the formation of the quinoxaline ring system.[1][6]

Experimental Workflow for Synthesis

cluster_synthesis Synthesis of this compound Reactants o-Phenylenediamine + Diethyl 2-oxomalonate Solvent Ethanol Reactants->Solvent Dissolve Reaction Reflux Solvent->Reaction Heat Workup Cooling and Filtration Reaction->Workup Purification Recrystallization from Ethanol Workup->Purification Product This compound Crystals Purification->Product cluster_hplc HPLC Purity Analysis Workflow SamplePrep Prepare Sample and Standard Solutions Injection Inject into HPLC System SamplePrep->Injection Separation Chromatographic Separation on C18 Column Injection->Separation Detection UV Detection at 254 nm Separation->Detection DataAnalysis Peak Integration and Purity Calculation Detection->DataAnalysis Result Purity Report DataAnalysis->Result

References

comparative docking studies of quinoxaline derivatives with protein targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] Their structural versatility allows for modifications that can lead to potent and selective inhibitors of various protein targets implicated in diseases such as cancer.[1][2] This guide provides a comparative overview of recent molecular docking studies on quinoxaline derivatives, focusing on their interactions with key protein targets in cancer and inflammation.

Comparative Analysis of Binding Affinities and Inhibitory Concentrations

The following table summarizes key quantitative data from various studies, offering a comparative look at the efficacy of different quinoxaline derivatives against their respective protein targets.

Target ProteinPDB IDQuinoxaline DerivativeBinding Energy/Score (kcal/mol)IC50 (µM)Reference
EGFR 1M17Compound 13-0.4[3]
1M17Compound 4a-0.3[3]
4HJOCompound IVd-12.033.20 (HeLa)[4]
4HJOCompound IVb-11.823.40 (HeLa)[4]
4HJOCompound IVa-11.183.89 (HeLa)[4]
4HJOCompound IVi-11.115.13 (HeLa)[4]
-Compound 6a-9.95-[5]
COX-2 3LN1Compound 13-0.46[3]
3LN1Compound 11-0.62[3]
3LN1Compound 5-0.83[3]
3LN1Compound 4a-1.17[3]
VEGFR-2 2OH4---[1]
c-Met Kinase -NQ1-1.1[6]
p38α MAP Kinase -Compound 4a-0.042[7]
Topoisomerase II -Compound IV-7.529[8]
-Compound III-21.98[8]

Experimental Protocols

The in silico molecular docking studies cited in this guide generally follow a standardized workflow. The methodologies employed are crucial for understanding the validity and implications of the presented data.

Protein and Ligand Preparation
  • Protein Structure Retrieval : The three-dimensional crystal structures of the target proteins, such as EGFR (PDB ID: 1M17, 4HJO), COX-2 (PDB ID: 3LN1), and VEGFR-2 (PDB ID: 2OH4), were obtained from the Protein Data Bank (PDB).[1][9]

  • Protein Preparation : Before docking, the protein structures were prepared by removing water molecules, co-ligands, and ions.[6] Hydrogen atoms were added, and charges were assigned using force fields like CHARMM.[6] The structures were then energy minimized to resolve any steric clashes.[6]

  • Ligand Preparation : The 2D structures of the quinoxaline derivatives were drawn using chemical drawing software and subsequently converted to 3D structures.[6] These structures were also energy minimized, often using a force field such as MMFF94, and rotatable bonds were defined to allow for conformational flexibility during the docking process.[6]

Molecular Docking Simulation
  • Binding Site Identification : The active site of the target protein was identified based on the co-crystallized ligand in the PDB structure or through computational prediction methods.[4] This defined the grid box or search space for the docking algorithm.

  • Docking Procedure : Docking was performed using software such as AutoDock, Glide, GOLD, or Discovery Studio.[1][4][5] These programs predict the preferred binding orientation and conformation of each quinoxaline derivative within the protein's active site by sampling numerous possibilities and ranking them using a scoring function that estimates binding affinity.[4]

  • Validation : A crucial validation step involved redocking the original, co-crystallized ligand back into its protein's active site.[1] A root-mean-square deviation (RMSD) value of less than 2 Å between the docked and original ligand poses was typically considered a successful validation of the docking protocol, ensuring the reliability of the procedure.[1]

Analysis of Docking Results

The output of the docking simulation provides a set of possible binding poses for each ligand, ranked by their predicted binding energies or scores. The pose with the lowest energy is generally considered the most likely binding mode. These results are then analyzed to understand the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the quinoxaline derivative and the amino acid residues of the target protein.[2]

Visualizing Molecular Docking and Biological Pathways

To better understand the processes involved in these studies, the following diagrams illustrate a typical molecular docking workflow and a simplified signaling pathway that can be targeted by quinoxaline derivatives.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Preparation Protein Preparation (from PDB) Grid_Generation Grid Generation (Define Active Site) Protein_Preparation->Grid_Generation Ligand_Preparation Ligand Preparation (Quinoxaline Derivatives) Docking Molecular Docking (e.g., AutoDock, Glide) Ligand_Preparation->Docking Grid_Generation->Docking Scoring Scoring & Ranking Docking->Scoring Pose_Analysis Binding Pose Analysis Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Pose_Analysis->Interaction_Analysis Scoring->Pose_Analysis

Caption: A general workflow for in silico molecular docking studies.

Signaling_Pathway Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR P P EGFR->P Quinoxaline_Derivative Quinoxaline Derivative Quinoxaline_Derivative->EGFR Downstream_Signaling Downstream Signaling (e.g., MAPK Pathway) P->Downstream_Signaling Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation

Caption: Inhibition of the EGFR signaling pathway by a quinoxaline derivative.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ethyl 3-Oxo-3,4-Dihydro-2-Quinoxalinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle the chemical with appropriate care to minimize exposure risks.

Personal Protective Equipment (PPE): When handling ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate, the following PPE should be worn:

PPE CategorySpecific Recommendations
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Eye/Face Protection Safety goggles and/or a face shield.
Skin and Body Protection A laboratory coat should be worn.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.

Spill Management: In the event of a small spill, the material should be absorbed with an inert substance like vermiculite or dry sand. The absorbed material should then be collected into a designated, sealable container for hazardous waste. For larger spills, the area should be evacuated, and the institution's emergency protocols must be followed. Under no circumstances should the chemical be allowed to enter drains or waterways.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[1][2][3]

  • Waste Collection: All waste containing the compound, including unused product, reaction byproducts, and contaminated materials, must be collected in a clearly labeled, compatible waste container. The container should be robust and have a secure, tight-fitting lid.[1]

  • Waste Segregation: This chemical waste should not be mixed with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]

  • Storage: The designated waste container must be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3] The storage area should be secure and accessible only to authorized personnel.

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's EHS office or a licensed chemical waste disposal contractor. The standard and safest method of disposal for such chemicals is typically incineration in a specialized chemical incinerator.[1]

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the general principle of treating unknown or uncharacterized substances as hazardous is a standard and widely accepted laboratory practice. The procedures outlined above are based on this principle and are consistent with safety data sheets for structurally related compounds.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have waste containing This compound ppe Wear appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat start->ppe collect Collect waste in a labeled, compatible container with a secure lid ppe->collect segregate Segregate from other waste streams collect->segregate store Store in a cool, dry, well-ventilated, and secure area segregate->store contact_ehs Contact institutional EHS or a licensed waste disposal service store->contact_ehs disposal Arrange for collection and disposal via chemical incineration contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate was available at the time of this publication. The following guidance is based on the safety profiles of structurally similar quinoxaline and quinoline derivatives. It is imperative to handle this compound with caution in a laboratory setting, adhering to the principle of treating all unknown substances as potentially hazardous.

This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound. The procedural, step-by-step guidance is designed to directly answer specific operational questions, fostering a culture of safety and building trust in laboratory practices.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to have the following hazard classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE and engineering controls are critical to minimize exposure. The following table summarizes the recommended protective measures.

Control Type Specification Standard
Engineering Controls
VentilationWork in a well-ventilated area. Use of a chemical fume hood is highly recommended.[3]-
Safety EquipmentAn eyewash station and safety shower should be readily accessible.[3]-
Personal Protective Equipment
Eye ProtectionSafety glasses with side shields or chemical safety goggles are mandatory.[3]NIOSH (US) or EN 166 (EU)[1]
Hand ProtectionChemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for integrity before each use.ASTM D6978
Skin and Body ProtectionA lab coat is required.[3] Additional protective clothing may be necessary based on the scale of the operation.-
Respiratory ProtectionIf working with the compound as a powder outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator is recommended.NIOSH (US) or EN 143 (EU)[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound.

1. Preparation and Pre-Handling Check:

  • Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
  • Verify that the safety shower and eyewash station are accessible and operational.
  • Don all required PPE as outlined in the table above.
  • Inspect gloves for any signs of degradation or perforation before use.

2. Handling the Compound:

  • Measure and handle the compound in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]
  • Avoid the formation of dust and aerosols.[1]
  • Use dedicated spatulas and glassware.
  • Keep containers tightly closed when not in use.

3. Spill and Emergency Procedures:

  • Minor Spill:
  • If a small amount of solid is spilled, carefully sweep it up to avoid creating dust and place it in a sealed container for disposal.[1]
  • Clean the area with an appropriate solvent and decontaminate.
  • Major Spill:
  • Evacuate the immediate area and alert colleagues.
  • If safe to do so, prevent the spill from spreading.
  • Contact your institution's safety officer or emergency response team.
  • In Case of Exposure:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

4. Disposal Plan:

  • Dispose of waste, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations.
  • Place waste in a clearly labeled, sealed container.
  • Do not dispose of the chemical down the drain.[1]

Safety Workflow Diagram

The following diagram illustrates the logical workflow for safely handling this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Procedures A Assess Hazards & Review SDS of Analogs B Verify Fume Hood & Safety Equipment A->B C Don Appropriate PPE B->C D Weigh/Transfer in Fume Hood C->D E Perform Experiment D->E F Securely Close Container E->F J Spill Occurs E->J K Personal Exposure E->K G Decontaminate Work Area F->G H Dispose of Waste Properly G->H I Remove PPE & Wash Hands H->I L Minor Spill Cleanup J->L Minor M Major Spill: Evacuate & Report J->M Major N Administer First Aid K->N O Seek Medical Attention N->O

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.